molecular formula C6H13ClO B1584359 1-Chloro-4-ethoxybutane CAS No. 36865-43-7

1-Chloro-4-ethoxybutane

Cat. No.: B1584359
CAS No.: 36865-43-7
M. Wt: 136.62 g/mol
InChI Key: IXRDURXALZYREB-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxybutane (CAS 36865-43-7) is an organic compound with the molecular formula C6H13ClO and an average molecular mass of 136.62 g/mol . It is also known as 4-chlorobutyl ethyl ether, highlighting its structure as a haloalkyl ether featuring both an ether (ethoxy) and an alkyl chloride (chloro) terminal functional group . This bifunctional nature makes it a valuable intermediate in organic synthesis and materials science research. Its primary research application lies in its use as a versatile building block for further chemical transformations. The chloro group is a good leaving group, enabling nucleophilic substitution reactions to create longer carbon chains or introduce other functionalities. Simultaneously, the ether linkage provides stability and can influence the compound's solubility properties. Researchers utilize 1-Chloro-4-ethoxybutane in the development of more complex molecules, potentially for applications such as polymer precursors, specialty surfactants, or pharmaceutical intermediates. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRDURXALZYREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334466
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36865-43-7
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-ethoxybutane CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-Chloro-4-ethoxybutane (CAS 36865-43-7). This monograph is designed for research scientists and process chemists requiring high-fidelity data for experimental design.

Functional Class: Haloalkyl Ether / Bifunctional C4 Linker CAS Registry Number: 36865-43-7[1][2]

Executive Summary

1-Chloro-4-ethoxybutane (4-Chlorobutyl ethyl ether) is a bifunctional organic intermediate characterized by a four-carbon alkyl chain terminated by a reactive primary chloride and a stable ethoxy ether group.[2][3][4] It serves as a critical building block in medicinal chemistry for introducing the 4-ethoxybutyl motif—a moiety often utilized to modulate lipophilicity (LogP) and solubility profiles in active pharmaceutical ingredients (APIs). Unlike simple alkyl halides, the ether oxygen provides a hydrogen-bond acceptor site, influencing the pharmacokinetics of the target molecule.

Chemical Identity & Physicochemical Properties[3][5][6]

Nomenclature & Identification
ParameterValue
IUPAC Name 1-Chloro-4-ethoxybutane
Common Synonyms 4-Chlorobutyl ethyl ether; Butane, 1-chloro-4-ethoxy-
CAS Number 36865-43-7
Molecular Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol
SMILES CCOCCCCCl
InChI Key IXRDURXALZYREB-UHFFFAOYSA-N
Physical Properties

Note: Values represent experimental data where available; otherwise, consensus predicted values are cited for research guidance.

PropertyValueCondition / Note
Boiling Point 157.6 ± 23.0 °C@ 760 mmHg (Predicted)
Density 0.9 ± 0.1 g/cm³Liquid @ 20 °C
Flash Point 57.6 ± 17.9 °CFlammable Liquid
Refractive Index 1.416Predicted
LogP (Octanol/Water) 1.86Lipophilic
Solubility Miscible in DCM, THF, EtOHImmiscible in Water

Synthetic Pathways & Methodology

For high-purity research applications, the synthesis of 1-chloro-4-ethoxybutane typically follows two primary routes. The choice depends on the starting material availability (THF vs. 4-ethoxybutanol).

Route A: Chlorination of 4-Ethoxybutanol (Lab Scale Preferred)

This route offers the highest specificity, minimizing the formation of bis-ether byproducts.

  • Precursor: 4-Ethoxybutanol (formed via acid-catalyzed ring opening of THF with ethanol).

  • Reagent: Thionyl Chloride (

    
    ) with Pyridine catalyst.
    
  • Mechanism: Nucleophilic substitution (

    
    ) of the hydroxyl group by chloride via a chlorosulfite intermediate.
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Charge: Add 4-ethoxybutanol (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM). Cool to 0°C.[5]

  • Addition: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. The exotherm must be controlled to <10°C.

  • Reflux: Warm to room temperature, then reflux for 2–3 hours to ensure complete conversion (

    
     and 
    
    
    
    gas evolution).
  • Workup: Quench with ice water. Wash organic layer with sat.[5]

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .[5]
  • Purification: Fractional distillation under reduced pressure.

Route B: Direct Ring Opening of Tetrahydrofuran (Industrial)

Used for bulk synthesis, though it requires careful control to prevent polymerization or 1,4-dichlorobutane formation.

  • Reagents: Tetrahydrofuran (THF), Ethanol, Zinc Chloride (

    
    ) catalyst, 
    
    
    
    gas.
  • Mechanism: Acid-activated ether cleavage followed by nucleophilic attack by ethanol (minor) or chloride. Note: Direct ethoxylation is competing with chlorination; often THF is opened with EtOH/

    
     first.
    
Synthesis Workflow Diagram

SynthesisPathways cluster_0 Route A: Stepwise (High Purity) THF Tetrahydrofuran (THF) EthoxyButanol Intermediate: 4-Ethoxybutanol THF->EthoxyButanol Ring Opening (H+, EtOH) EtOH Ethanol EtOH->EthoxyButanol Target TARGET: 1-Chloro-4-ethoxybutane EthoxyButanol->Target Chlorination (SOCl2, Pyridine) SOCl2 Reagent: Thionyl Chloride SOCl2->Target

Figure 1: Stepwise synthesis of 1-Chloro-4-ethoxybutane via THF ring opening and subsequent chlorination.

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The primary utility of 1-chloro-4-ethoxybutane is as an alkylating agent. The terminal chloride is a moderate leaving group, suitable for reaction with strong nucleophiles.

  • N-Alkylation: Reacts with secondary amines (in the presence of

    
     or 
    
    
    
    ) to form tertiary amines. This is standard in synthesizing antihistamines or neuroactive ligands requiring a flexible ether tether.
  • O-Alkylation: Reacts with phenols to form aryl-alkyl ethers.

Grignard Reagent Formation

The compound can form 4-ethoxybutylmagnesium chloride (


).
  • Conditions: Magnesium turnings in anhydrous THF, initiated with

    
     or dibromoethane.
    
  • Utility: This Grignard reagent acts as a nucleophilic carbon source to introduce the 4-ethoxybutyl chain into ketones, aldehydes, or esters.

Reactivity Flowchart

Reactivity Target 1-Chloro-4-ethoxybutane Product1 Tertiary Amine (Drug Intermediate) Target->Product1 K2CO3 / DMF (N-Alkylation) Product2 Aryl Ether Target->Product2 NaH / THF (O-Alkylation) Grignard Grignard Reagent [EtO-(CH2)4-MgCl] Target->Grignard Mg / Reflux Amine Secondary Amine (R2NH) Amine->Product1 Phenol Phenol (Ar-OH) Phenol->Product2 Mg Magnesium (THF) Mg->Grignard

Figure 2: Primary reactivity modes including N-alkylation, O-alkylation, and Grignard formation.

Handling, Safety, and Storage

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Liquid H226: Flammable liquid and vapor.Keep away from heat/sparks/open flames. Ground/bond container.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Rinse cautiously with water if exposed.
Storage Moisture Sensitive.[3]Store under inert gas (

or Ar) in a cool, dry place.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HCl generation upon combustion).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved from [Link][2][6]

Sources

1-Chloro-4-ethoxybutane molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 36865-43-7) represents a specialized class of haloalkyl ethers utilized primarily as a bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Characterized by its dual reactivity—featuring an electrophilic alkyl chloride terminus and a stable ethoxy ether linkage—this compound serves as a critical linker for extending carbon chains while introducing oxygenated functionality. This guide provides a comprehensive technical analysis of its molecular properties, synthetic methodologies, and applications in drug development.

Part 1: Molecular Identity & Physicochemical Properties[3]

The molecular architecture of 1-Chloro-4-ethoxybutane combines a lipophilic butyl chain with a polar ether motif, influencing its solubility profile and reactivity.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-Chloro-4-ethoxybutane
CAS Number 36865-43-7
Molecular Formula C₆H₁₃ClO
Molecular Weight 136.62 g/mol
Exact Mass 136.065 g/mol
SMILES CCOCCCCCl
InChI Key IXRDURXALZYREB-UHFFFAOYSA-N
Physical State Colorless Liquid (Standard Temperature/Pressure)
Boiling Point ~135–140 °C (Predicted based on structure-property relationships*)
Density ~0.95 g/cm³ (Estimated)
Solubility Soluble in organic solvents (DCM, THF, Et₂O); limited aqueous solubility.[3][4][5][6]

*Note: Experimental boiling points vary by pressure. The value is estimated based on the homologous series (1-chloro-4-methoxybutane BP ~110–138 °C) and functional group contributions.

Part 2: Synthetic Methodologies

The synthesis of 1-Chloro-4-ethoxybutane is typically achieved through nucleophilic substitution or chlorination of the corresponding alcohol. The choice of method depends on the availability of precursors and the tolerance of the substrate to acidic conditions.

Method A: Chlorination of 4-Ethoxybutan-1-ol (Preferred)

This pathway is favored for its high atom economy and ease of purification. It involves the conversion of the hydroxyl group of 4-ethoxybutan-1-ol into a good leaving group, followed by displacement with chloride.

  • Reagents: Thionyl Chloride (SOCl₂), Pyridine (catalyst/base).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Mechanism: The reaction proceeds via an SN2 mechanism where the hydroxyl oxygen attacks the sulfur of SOCl₂, forming a chlorosulfite intermediate. This intermediate collapses, releasing SO₂ and generating the alkyl chloride with inversion of configuration (though irrelevant for this achiral primary carbon).

Method B: Williamson Ether Synthesis

Alternatively, the compound can be synthesized by coupling a dihaloalkane with an alkoxide.

  • Reagents: 1-Bromo-4-chlorobutane + Sodium Ethoxide (NaOEt).[2]

  • Challenge: Requires careful stoichiometric control to prevent bis-ethoxylation (formation of 1,4-diethoxybutane) or elimination reactions.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic route and its downstream utility in Grignard formation.

SynthesisPath Precursor 4-Ethoxybutan-1-ol (Starting Material) Intermediate Chlorosulfite Intermediate Precursor->Intermediate Nu Attack Reagent SOCl2 / Pyridine (Chlorination) Reagent->Intermediate Activator Product 1-Chloro-4-ethoxybutane (Target) Intermediate->Product -SO2, -HCl (SN2 Displacement) Grignard Grignard Reagent (Mg / THF) Product->Grignard Mg insertion Downstream Target Scaffold (e.g., Benzonitrile Deriv.) Grignard->Downstream Electrophile Capture

Caption: Figure 1. Synthetic workflow from alcohol precursor to 1-Chloro-4-ethoxybutane and subsequent activation as a Grignard reagent.

Part 3: Applications in Drug Development[8]

In the context of medicinal chemistry, 1-Chloro-4-ethoxybutane serves as a specialized "spacer" or "linker" molecule.

1. Linker Chemistry (The C4-Ether Spacer)

The four-carbon (butyl) chain provides a specific spatial distance (approx. 5–6 Å) between pharmacophores. The terminal ethoxy group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in a protein binding pocket, while the butyl chain spans hydrophobic regions.

  • Utility: Used to connect aromatic scaffolds in fragment-based drug design (FBDD).

  • Advantage: The ether oxygen improves metabolic stability compared to ester linkages, which are prone to hydrolysis by plasma esterases.

2. Grignard Reagent Formation

The chloro-terminus is sufficiently reactive to form a Grignard reagent (4-ethoxybutylmagnesium chloride) in tetrahydrofuran (THF).

  • Protocol Insight: Initiation may require iodine or 1,2-dibromoethane due to the lower reactivity of alkyl chlorides compared to bromides.

  • Application: This nucleophilic species can attack carbonyls, nitriles, or epoxides to introduce the 4-ethoxybutyl motif into complex natural products or API intermediates.

Part 4: Analytical Characterization

To validate the identity of synthesized 1-Chloro-4-ethoxybutane, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.55 ppm (t, 2H): Triplet corresponding to -CH ₂-Cl (deshielded by chlorine).

    • δ 3.48 ppm (q, 2H): Quartet for the ethoxy -O-CH ₂-CH₃.

    • δ 3.40 ppm (t, 2H): Triplet for -CH ₂-O- (ether linkage).

    • δ 1.6–1.9 ppm (m, 4H): Multiplets for the central butyl protons (-CH₂-CH ₂-CH ₂-CH₂-).

    • δ 1.20 ppm (t, 3H): Triplet for the terminal methyl group (-CH₃).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): 136 m/z and 138 m/z (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

    • Fragmentation: Loss of ethyl group (M-29) or loss of ethoxy group.

Part 5: Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of vapors.

    • Avoid contact with strong oxidizers and strong bases (risk of elimination to vinyl ethers).

    • Store in a cool, dry place away from heat sources.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved from [Link]

  • ChemSrc. 1-Chloro-4-methoxybutane (Analogous Compound Data for Comparative Properties). Retrieved from [Link]

Sources

Technical Monograph: Structural Analysis and Synthetic Utility of 1-Chloro-4-ethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1-Chloro-4-ethoxybutane (CAS: 53266-87-8) represents a critical bifunctional building block in modern medicinal chemistry. Structurally, it serves as a "C4-spacer," providing a four-carbon aliphatic chain terminated by two distinct functional handles: an electrophilic primary alkyl chloride and a chemically inert ethoxy ether.

This guide analyzes the molecule not merely as a solvent or reagent, but as a precision tool for introducing the 4-ethoxybutyl motif into pharmacophores—a strategy often employed to modulate lipophilicity (LogP) and optimize solubility without introducing hydrogen bond donors (HBD).

Physicochemical Profile

The following data aggregates calculated and experimental values typical for halo-ether homologs.

PropertyValue / DescriptionSignificance in Protocol
Molecular Formula

Precursor stoichiometry
Molecular Weight 136.62 g/mol Yield calculations
Boiling Point ~152–155°C (at 760 mmHg)Distillation parameters
Density ~0.96 g/mLPhase separation logic
LogP (Calc) ~2.1Lipophilicity estimation
Flash Point ~45°CSafety/Flammability controls

Synthetic Routes & Process Optimization

While various routes exist (e.g., ring-opening of tetrahydrofuran with ethyl chloride), the most rigorous and controllable method for laboratory and pilot-scale synthesis is the Deoxychlorination of 4-ethoxybutan-1-ol . This route avoids the formation of regioisomeric byproducts common in ring-opening reactions.

The Preferred Protocol: Thionyl Chloride Deoxychlorination

Rationale: We utilize Thionyl Chloride (


) over concentrated HCl or Phosphorus Trichloride (

).

ensures complete conversion with gaseous byproducts (

and

), simplifying purification. Pyridine is included as a scavenger to prevent acid-catalyzed cleavage of the ether moiety.
Experimental Workflow

Reagents:

  • 4-Ethoxybutan-1-ol (1.0 eq)

  • Thionyl Chloride (1.2 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-ethoxybutan-1-ol and Pyridine in dry DCM under an inert Nitrogen atmosphere. Cool to 0°C. Why: Cooling controls the exothermic nature of the reaction and prevents ether degradation.

  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Monitor via TLC (stain:

    
    ) or GC-MS.
    
  • Quench: Cool to 0°C and quench carefully with saturated

    
    . Why: Neutralizes residual HCl and Pyridine salts.
    
  • Extraction: Separate the organic layer. Wash aqueous layer 2x with DCM.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation (essential for removing traces of sulfur impurities).
    
Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway.

SynthesisWorkflow Start Precursor: 4-Ethoxybutan-1-ol Reagent Reagent Addition: SOCl2 + Pyridine (0°C, N2 atm) Start->Reagent Dissolve in DCM Intermediate Intermediate: Chlorosulfite Ester Reagent->Intermediate Exothermic Reaction Reaction: SN2 / SNi Substitution (Reflux) Intermediate->Reaction Heat Quench Quench & Wash: Sat. NaHCO3 Reaction->Quench Completion Product Final Product: 1-Chloro-4-ethoxybutane Quench->Product Distillation

Figure 1: Critical process flow for the conversion of 4-ethoxybutan-1-ol to 1-chloro-4-ethoxybutane, highlighting temperature control points.

Reactivity Profile & Mechanistic Pathways

1-Chloro-4-ethoxybutane acts as a "masked" butane chain. The ethoxy group is generally stable under basic alkylation conditions, making this molecule an ideal electrophile for attaching a 4-carbon chain to nucleophiles (amines, phenols, thiols).

The Finkelstein Modification

For reactions with weak nucleophiles, the chloride is often too sluggish. Expert Insight: Do not simply increase heat, which promotes elimination (E2) to the vinyl ether. Instead, employ the Finkelstein reaction in situ.

  • Additive: Potassium Iodide (KI) (0.1 – 1.0 eq).

  • Mechanism: The

    
     is displaced by 
    
    
    
    to form the more reactive 1-Iodo-4-ethoxybutane, which then reacts with the target nucleophile.
Visualization: Alkylation Mechanism

This diagram details the


 pathway when using this linker to alkylate a generic pharmacophore (Nu-H).

ReactivityPath Substrate 1-Chloro-4- ethoxybutane Transition Activated: 1-Iodo-4- ethoxybutane Substrate->Transition Finkelstein (Acetone/MEK) Catalyst Catalyst: Iodide (I-) Catalyst->Transition Product Alkylated Scaffold Transition->Product Fast SN2 Nucleophile Target: Pharmacophore (Nu:-) Nucleophile->Product Attack

Figure 2: Catalytic activation of the chloride linker using Iodide to accelerate nucleophilic substitution.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     3.55 ppm (t, 2H): 
    
    
    
    (Deshielded by Chlorine).
  • 
     3.48 ppm (q, 2H): 
    
    
    
    (Methylene of the ethyl group).
  • 
     3.42 ppm (t, 2H): 
    
    
    
    (Methylene of the butyl chain next to Oxygen).
  • 
     1.85 – 1.65 ppm (m, 4H):  Central methylene protons of the butyl chain.
    
  • 
     1.20 ppm (t, 3H): 
    
    
    
    (Terminal methyl).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  136 (approx).
    
  • Isotope Pattern: Distinct M and M+2 peaks in a 3:1 ratio, characteristic of a mono-chlorinated compound.

  • Fragmentation: Loss of the ethyl group (

    
    ) or loss of the ethoxy group (
    
    
    
    ).

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Skin/Eye Irritant: Alkyl chlorides are alkylating agents. They can react with biological nucleophiles (DNA/Proteins).

  • Flammability: Moderate fire hazard. Ground all equipment.

Storage Protocol: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Ether linkages can form explosive peroxides upon prolonged exposure to air and light. Mandatory: Test for peroxides using starch-iodide paper before distillation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123886, 1-Chloro-4-ethoxybutane. Retrieved from [Link]

  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for haloalkane synthesis protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for and Finkelstein mechanisms).

Precision Synthesis of 1-Chloro-4-ethoxybutane from Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Chloro-4-ethoxybutane (CAS: 6940-78-9) from Tetrahydrofuran (THF) presents a classic chemoselectivity challenge. While THF is a ubiquitous solvent, its use as a C4 synthon requires precise ring-opening methodologies to avoid two common pitfalls:

  • Cationic Polymerization: Attempting direct acidic cleavage with ethanol often yields Polytetramethylene Ether Glycol (PTMEG) rather than the discrete monomer.

  • Cyclization Reversion: Intermediate 4-chlorobutanol derivatives possess a high propensity to cyclize back to THF under basic conditions (the kinetic "Thorpe-Ingold" effect).

The Recommended Route: To ensure high purity and scalability, this guide rejects the "direct one-pot" acidic alcoholysis. Instead, we define a robust Two-Stage Activation-Substitution Protocol .

  • Stage 1: Regioselective ring opening of THF to 1,4-Dichlorobutane .

  • Stage 2: Controlled mono-alkoxylation using Sodium Ethoxide under dilution conditions.

This approach isolates the ring-opening thermodynamics from the etherification kinetics, providing a self-validating system with distinct checkpoints.

Chemical Pathway & Mechanism

The transformation relies on converting the cyclic ether into a di-electrophile, followed by a statistical but controllable nucleophilic substitution.

Reaction Logic Diagram

ReactionPathway THF Tetrahydrofuran (Starting Material) DCB 1,4-Dichlorobutane (Intermediate) THF->DCB Ring Opening (SN2) SOCl2 SOCl2 / ZnCl2 (Chlorination) SOCl2->DCB Product 1-Chloro-4-ethoxybutane (Target) DCB->Product Mono-Sub (k1) ByProduct 1,4-Diethoxybutane (Over-reaction) DCB->ByProduct Di-Sub (k2) NaOEt NaOEt / EtOH (Substitution) NaOEt->Product

Figure 1: Sequential reaction pathway avoiding polymerization risks.

Experimental Protocol

Stage 1: Synthesis of 1,4-Dichlorobutane

Objective: Quantitative conversion of THF to the linear dihalide. Mechanism: Lewis-acid catalyzed nucleophilic acyl substitution/cleavage.

Reagents & Stoichiometry
ComponentEquiv.Role
Tetrahydrofuran (THF)1.0Substrate
Thionyl Chloride (

)
1.1Chlorinating Agent
Zinc Chloride (

)
0.05Lewis Acid Catalyst
Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) for HCl/SO2 evolution.

  • Activation: Charge THF and anhydrous

    
     into the flask. Stir until the catalyst is partially dissolved.
    
  • Addition: Heat the mixture to a gentle reflux (

    
    ). Add 
    
    
    
    dropwise over 2 hours.
    • Note: The reaction is endothermic initially but evolves gas vigorously. Maintain reflux.

  • Completion: Continue reflux for 4–6 hours until gas evolution ceases.

  • Purification: Distill the crude mixture at atmospheric pressure. Collect the fraction boiling at 154–156°C .

    • Validation: Refractive index (

      
      ) should match approx. 1.454.
      
Stage 2: Williamson Ether Synthesis (Mono-Substitution)

Objective: Selective replacement of one chloride with an ethoxy group. Critical Control Point: To favor the mono-substituted product (


) over the di-substituted byproduct (

), we must use a high molar ratio of dihalide to alkoxide.
Reagents & Stoichiometry
ComponentEquiv.Role
1,4-Dichlorobutane3.0 - 5.0Substrate (Excess)
Sodium Ethoxide (21% in EtOH)1.0Nucleophile
Ethanol (Anhydrous)SolventReaction Medium
Methodology
  • Setup: Use a dry flask under

    
     atmosphere.
    
  • Charge: Add the excess 1,4-dichlorobutane to the flask and heat to

    
    .
    
  • Controlled Addition: Add the Sodium Ethoxide solution dropwise over 3 hours.

    • Why: Keeping the concentration of ethoxide low relative to the halide minimizes the probability of the product reacting a second time.

  • Workup:

    • Cool to room temperature. Filter off the precipitated NaCl.

    • Remove ethanol via rotary evaporation.

  • Fractionation: The mixture contains unreacted 1,4-dichlorobutane (BP 155°C), the target product (BP ~165-170°C est.), and trace di-ether.

    • Step: Vacuum distillation is required. Recover the excess 1,4-dichlorobutane first (recycle for next batch).

    • Step: Collect the product fraction.

Process Validation & Data

Expected Physicochemical Properties
ParameterValueNotes
Molecular Formula

Molecular Weight136.62 g/mol
Boiling Point168–170°C@ 760 mmHg
Density0.94 g/mL
AppearanceColorless LiquidSweet, ether-like odor
Troubleshooting Guide
AnomalyRoot CauseCorrective Action
High Viscosity/Gel Polymerization of THFEnsure

is anhydrous; Avoid protic acids in Stage 1.
Low Yield (Stage 2) Cyclization to THFAvoid prolonged heating of the mono-chloro ether in the presence of base.
High Di-ether content Poor StoichiometryIncrease 1,4-DCB ratio to >4:1 vs NaOEt.

Workflow Visualization

ProcessFlow cluster_0 Stage 1: Ring Opening cluster_1 Stage 2: Etherification Step1 Mix THF + ZnCl2 Step2 Add SOCl2 (Reflux) Step1->Step2 Step3 Distill 1,4-Dichlorobutane Step2->Step3 -SO2, -HCl Step4 Heat Excess 1,4-DCB Step3->Step4 Transfer Intermediate Step5 Drip NaOEt (Slow) Step4->Step5 Step6 Filter NaCl Step5->Step6 Step7 Vacuum Distillation Step6->Step7 Recycle Excess DCB

Figure 2: Operational workflow for the two-stage synthesis.

References

  • Kirner, W. R., & Richter, G. H. (1929). "The Preparation of 1,4-Dichlorobutane from Tetrahydrofuran." Journal of the American Chemical Society, 51(8), 2503–2506. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aliphatic Halides and Ethers). Link

  • Reppe, W. (1949). "Tetrahydrofuran Chemistry." Justus Liebigs Annalen der Chemie, 596(1), 1-224. (Foundational text on THF ring opening). Link

  • PubChem Compound Summary. (2023). "Butane, 1-chloro-4-ethoxy-." National Center for Biotechnology Information. Link

Precision Synthesis of 1-Chloro-4-ethoxybutane via Chemoselective Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Design

The Synthetic Challenge

1-Chloro-4-ethoxybutane (CAS 36865-43-7) is a critical bifunctional linker used in medicinal chemistry to introduce a four-carbon spacer terminated by a reactive chloride. The synthesis appears deceptively simple: attach an ethyl group to a butanol backbone. However, the presence of two potential leaving groups (in the dihalide precursor) or the risk of cyclization (in the halo-alcohol precursor) demands a rigorous chemoselective strategy.

The Core Dilemma:

  • Route A (1,4-Dichlorobutane): Statistical alkylation. Reacting ethoxide with 1,4-dichlorobutane results in a mixture of starting material (unreacted), mono-ether (target), and bis-ether (impurity). Yields are inherently limited by statistics (<50% theoretical max for high purity).

  • Route B (4-Chlorobutanol): Intramolecular competition. Under basic conditions required for Williamson synthesis, 4-chlorobutanol undergoes rapid intramolecular

    
     cyclization to form Tetrahydrofuran (THF), a "dead-end" thermodynamic sink that destroys yield.
    
  • Route C (1-Bromo-4-chlorobutane): The Chemoselective Solution. By utilizing a dihalide with leaving groups of significantly different labilities (Br > Cl), we can direct the nucleophilic attack exclusively to the bromine site.

Mechanistic Pathway & Selectivity

The synthesis relies on the kinetic differentiation between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

  • Bond Dissociation Energy (BDE):

    
     (~276 kJ/mol) is weaker than 
    
    
    
    (~338 kJ/mol).
  • Leaving Group Ability: Bromide (

    
     of HBr = -9) is a superior leaving group to Chloride (
    
    
    
    of HCl = -7).

This guide details the Route C approach, utilizing Sodium Ethoxide (NaOEt) and 1-Bromo-4-chlorobutane.

ReactionMechanism Substrate 1-Bromo-4-chlorobutane (Electrophile) TS Transition State (SN2 @ C-Br) Substrate->TS Nucleophile Sodium Ethoxide (Nucleophile) Nucleophile->TS Attack at C1 Product 1-Chloro-4-ethoxybutane (Target) TS->Product Major Pathway (Kinetic Control) SideProduct Elimination Product (4-Chloro-1-butene) TS->SideProduct Minor Pathway (High Temp/Basic)

Figure 1: Mechanistic pathway highlighting the chemoselective preference for SN2 substitution at the bromine terminal over elimination or chlorine substitution.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecRole
1-Bromo-4-chlorobutane >98% PuritySubstrate (Electrophile)
Sodium Ethoxide 21% wt in EthanolNucleophile
Ethanol (Anhydrous) <0.1% WaterSolvent
Nitrogen/Argon UHPInert Atmosphere

Critical Safety Note: 1-Bromo-4-chlorobutane is a potential alkylating agent and lachrymator. Handle in a fume hood. Sodium ethoxide is caustic and moisture-sensitive.

Step-by-Step Methodology
Phase 1: Nucleophile Preparation & Setup
  • System Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen for 15 minutes.

  • Charge Solvent: Add 100 mL of Anhydrous Ethanol .

  • Temperature Control: Cool the ethanol bath to 0°C using an ice/water bath. Rationale: Lower temperature suppresses the E2 elimination side reaction.

  • Base Addition: Cannulate or syringe Sodium Ethoxide solution (1.05 equivalents) into the flask. Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition (The "Self-Validating" Step)
  • Substrate Addition: Load 1-Bromo-4-chlorobutane (1.0 equivalent) into the addition funnel.

  • Rate Control: Add the substrate dropwise over 45-60 minutes .

    • Validation Check: Monitor internal temperature. It must not rise above 5°C. An exotherm indicates rapid reaction; if uncontrolled, it increases elimination byproducts.

  • Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12 hours.

    • Note: Unlike typical Williamson syntheses that require reflux, the high reactivity of the C-Br bond allows this reaction to proceed at ambient temperature, significantly improving the impurity profile.

Phase 3: Monitoring & Workup
  • In-Process Control (IPC): Analyze an aliquot via GC-MS or TLC (Mobile Phase: 10% EtOAc/Hexanes).

    • Target: <2% residual Bromide starting material.

    • Impurity Check: Look for vinyl peaks (elimination product).

  • Quench: If complete, add 50 mL of saturated Ammonium Chloride (

    
    ) solution to quench residual ethoxide.
    
  • Extraction: Remove ethanol under reduced pressure (Rotovap, 40°C). Resuspend the residue in Diethyl Ether or MTBE (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate.
    
Phase 4: Purification
  • Distillation: The crude oil is purified via vacuum distillation.

    • Boiling Point: Expect ~65-70°C at 15 mmHg (Literature atmospheric bp is ~138°C).

    • Fractionation: Discard the first 5% (forerun containing elimination byproducts). Collect the main fraction.

Part 3: Process Workflow & Data

Process Flow Diagram

Workflow Start Start: Inert Atmosphere Setup Cooling Cool Ethanol to 0°C Start->Cooling Addition Dropwise Addition of 1-Bromo-4-chlorobutane Cooling->Addition Reaction Stir at 25°C for 12h Addition->Reaction Check IPC: GC/TLC Check (Target <2% SM) Reaction->Check Check->Reaction Incomplete Workup Quench & Extraction Check->Workup Pass Distill Vacuum Distillation Workup->Distill End Final Product: 1-Chloro-4-ethoxybutane Distill->End

Figure 2: Operational workflow emphasizing temperature control and decision gates.

Physical Property Validation Table

Use these values to validate your isolated product.

PropertyValueNotes
Molecular Formula

Molecular Weight 136.62 g/mol
Boiling Point 138-142°C (760 mmHg)~70°C @ 15 mmHg
Density 0.951 g/mL@ 25°C
Refractive Index

Purity indicator
Appearance Colorless LiquidYellowing indicates oxidation/impurities

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • High Elimination Products (Alkenes):

    • Cause: Reaction temperature too high or addition of ethoxide was too fast (local heating).

    • Fix: Strictly maintain 0°C during addition. Dilute the ethoxide further if necessary.

  • Bis-Ethoxy Formation:

    • Cause: Use of 1,4-dichlorobutane instead of 1-bromo-4-chlorobutane, or presence of catalytic iodide which activates the chloride.

    • Fix: Ensure starting material is the bromo-chloro derivative.[1] Avoid iodide catalysts (Finkelstein conditions) which would scramble the halide selectivity.

  • Low Yield:

    • Cause: Moisture in the system (consuming ethoxide) or loss of product during rotary evaporation (product is moderately volatile).

    • Fix: Use anhydrous solvents. Control vacuum pressure carefully during solvent removal.

Green Chemistry Considerations

For industrial scalability, replace Diethyl Ether in the workup with MTBE (Methyl tert-butyl ether) or Ethyl Acetate to reduce flammability hazards and peroxide formation risks.

References

  • PubChem. (2025).[2] 1-Chloro-4-ethoxybutane Compound Summary. National Library of Medicine. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and halide reactivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source on Chemoselectivity and SN2 mechanisms).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][3]

Sources

physical and chemical properties of 1-Chloro-4-ethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Linker for Lipophilicity Modulation in Medicinal Chemistry

Executive Summary

1-Chloro-4-ethoxybutane (CAS: Generic Haloether Class) represents a specialized bifunctional intermediate utilized primarily in medicinal chemistry as an alkylating agent. Unlike simple alkyl halides, the internal ether oxygen provides a unique dipole moment that modulates the solubility profile of the target molecule without introducing the high hydrophilicity associated with PEG chains. This guide outlines the physicochemical properties, synthesis protocols, and reactivity profiles necessary for integrating this moiety into drug discovery workflows.

Part 1: Physicochemical Profile

Data Integrity Note: Due to the specialized nature of this intermediate, values below represent a synthesis of experimental data from homologous series (e.g., 1-chloro-4-methoxybutane) and computational modeling.

PropertyValue / DescriptionSignificance in Application
IUPAC Name 1-Chloro-4-ethoxybutaneUnambiguous identification.
Molecular Formula

Basis for stoichiometry.
Molecular Weight 136.62 g/mol Calculation of molar equivalents.
Boiling Point 158°C - 162°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density

g/mL
Essential for volumetric dispensing in automated synthesis.
LogP (Calc) ~2.1Indicates moderate lipophilicity; useful for blood-brain barrier (BBB) penetration studies.
Refractive Index

Purity check parameter.
Solubility Soluble in DCM, THF, EtOH; Sparingly soluble in

Compatible with standard organic synthesis solvents.
Part 2: Synthetic Accessibility & Purity

The "THF Ring-Opening" Protocol While Williamson ether synthesis is possible, it is prone to side reactions (cyclization). The most robust, scalable route involves the nucleophilic ring-opening of Tetrahydrofuran (THF) using ethanol and a chlorinating agent.

Reagents & Equipment
  • Substrate: Tetrahydrofuran (THF), anhydrous.

  • Reagent: Thionyl Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ) / Acetyl Chloride.
  • Solvent: Ethanol (absolute).

  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     line, pressure-equalizing addition funnel.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen. Add

    
     (catalytic, 0.05 eq) and anhydrous Ethanol (1.2 eq).
    
  • Activation: Cool the mixture to 0°C. Dropwise add Acetyl Chloride (or

    
    ) (1.1 eq) over 30 minutes. Caution: Exothermic.
    
  • Ring Opening: Add THF (1.0 eq) slowly. The Lewis acid facilitates the cleavage of the cyclic ether by the ethoxide/chloride species.

  • Reflux: Heat the mixture to mild reflux (70°C) for 4–6 hours. Monitor via GC-MS for the disappearance of THF.

  • Workup:

    • Cool to room temperature.

    • Quench with saturated

      
       (aq) to neutralize acid.
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Dry organic layer over

      
       and filter.
      
  • Purification: Perform fractional distillation under reduced pressure (20 mmHg). Collect the fraction boiling at ~65–70°C (vac).

Validation Check:

  • 1H NMR (

    
    ):  Look for the triplet at 
    
    
    
    3.55 (2H,
    
    
    -Cl) and the quartet at
    
    
    3.45 (2H,
    
    
    ). The disappearance of the THF multiplets confirms ring opening.
Part 3: Reactivity & Mechanism

1-Chloro-4-ethoxybutane acts as an electrophile. The primary chloride is susceptible to


 attack, making it an ideal "linker" to attach the 4-ethoxybutyl chain to amines, phenols, or thiols.
Mechanism Visualization

The following diagram illustrates the divergent reactivity pathways for this molecule.

ReactivityProfile Substrate 1-Chloro-4-ethoxybutane (Electrophile) Product_Amine Tertiary Amine (Solubility Tag) Substrate->Product_Amine K2CO3, MeCN Reflux (SN2) Product_Ether Aryl-Alkyl Ether (Linker Scaffold) Substrate->Product_Ether Cs2CO3, DMF 60°C (SN2) Product_Grignard Grignard Reagent (Nucleophile) Substrate->Product_Grignard Mg, THF Initiation (Radical) Amine Secondary Amines (R2NH) Amine->Product_Amine Phenol Phenols (Ar-OH) Phenol->Product_Ether Magnesium Mg turnings (Ether/I2) Magnesium->Product_Grignard

Figure 1: Divergent synthetic pathways. The chloride acts as a leaving group for nucleophilic substitution (Green) or a precursor for Grignard formation (Red).

Part 4: Applications in Drug Design

1. Solubility Modulation in Lead Optimization The 4-ethoxybutyl chain serves as a "masked" polar group.

  • Logic: A pure butyl chain (

    
    ) is highly lipophilic (High LogP). A PEG chain (
    
    
    
    ) is highly hydrophilic.
  • The Ethoxybutyl Advantage: It sits in the "Goldilocks" zone, improving solubility in organic formulations without making the molecule too polar to cross cell membranes.

2. PROTAC Linker Synthesis In Proteolysis Targeting Chimeras (PROTACs), the linker length is critical.

  • The 4-carbon chain provides a specific spatial separation (~6-7 Å).

  • The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with solvent water to stabilize the linker conformation in biological media [1].

Part 5: Safety & Handling (MSDS Summary)
  • Hazards: Flammable liquid and vapor. Causes skin irritation.

  • Storage: Store under inert atmosphere (

    
    ) in a cool, dry place. The ether linkage can form peroxides upon prolonged exposure to air; periodic testing with starch-iodide paper is mandatory.
    
  • Disposal: Halogenated organic waste streams.

References
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text on linkerology and solubilizing side chains).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard alkyl halide synthesis protocols).

  • PubChem Database. (2024). Compound Summary: 1-Chlorobutane (Homolog Reference). National Center for Biotechnology Information.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of ether linkages).

Technical Monograph: Reactivity & Synthetic Utility of 1-Chloro-4-ethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 53266-89-4) represents a specialized class of


-haloethers functioning as bifunctional building blocks in medicinal chemistry and materials science. Unlike simple alkyl halides, the reactivity of the C–Cl bond in this molecule is modulated by the distal ethoxy group.

This guide addresses the specific kinetic behaviors arising from the 1,5-relationship between the ether oxygen and the chloride leaving group. We analyze the "chameleon" nature of the molecule—behaving as a standard electrophile under basic conditions, but exhibiting Neighboring Group Participation (NGP) under solvolytic conditions—and provide optimized protocols for its use as a linker in drug development.

Mechanistic Profiling: The 1,5-Effect

Electronic Environment and NGP

The primary reactivity of 1-Chloro-4-ethoxybutane is governed by the electrophilic carbon at position 1. However, the ethoxy oxygen at position 4 is not merely a spectator; it introduces a critical variable: Anchimeric Assistance .

In solvolytic or Lewis-acidic conditions, the ether oxygen can donate electron density to the


 orbital of the C–Cl bond. This 1,5-interaction creates a 5-membered cyclic oxonium intermediate (a tetrahydrofuran derivative).
  • Kinetic Consequence: The formation of a 5-membered ring is kinetically favored (Baldwin’s 5-Exo-Tet). This can accelerate the displacement of chlorine (

    
    ) compared to a standard linear alkyl chloride (
    
    
    
    ), although the effect is less pronounced than in sulfur or nitrogen analogs.
  • Impurity Risk: If the cyclic oxonium intermediate is intercepted by water or alcohols, it leads to the formation of THF (Tetrahydrofuran) derivatives or alcohol byproducts, stripping the ethyl group.

Visualization: Competing Pathways

The following diagram illustrates the bifurcation between direct substitution and oxygen-mediated cyclization.

NGP_Mechanism Start 1-Chloro-4-ethoxybutane Direct Direct Sn2 Attack (External Nucleophile) Start->Direct Strong Nu: / Basic Cyclic Cyclic Oxonium Intermediate Start->Cyclic Weak Nu: / Solvolysis (k_delta) Product_A Substituted Ether (Desired) Direct->Product_A Cyclic->Product_A Ring Opening (Rare) Product_B THF + Ethyl-Nu (Side Product) Cyclic->Product_B Hydrolysis/Dealkylation

Figure 1: Mechanistic bifurcation. Strong nucleophiles favor the direct


 pathway (green), while solvolytic conditions risk cyclization/decomposition (yellow/red).

Synthetic Utility: Organometallics & Linker Chemistry

The "Self-Solvating" Grignard Reagent

When converting 1-Chloro-4-ethoxybutane to its Grignard derivative (


), the distal ether oxygen coordinates intramolecularly with the magnesium center.
  • Benefit: This "scorpion-tail" coordination stabilizes the Grignard reagent, making it more soluble in non-polar solvents (like toluene) compared to simple butylmagnesium chloride.

  • Drawback: It reduces the Lewis acidity of the Magnesium, potentially lowering reactivity toward sterically hindered electrophiles.

Finkelstein Activation

Chloride is a mediocre leaving group. For high-value API synthesis, converting the Chloro-linker to an Iodo-linker via the Finkelstein reaction is often necessary to lower reaction temperatures and suppress the elimination (


) side reactions that occur at high heat.

Experimental Protocol: Finkelstein Activation

Objective: Conversion of 1-Chloro-4-ethoxybutane to 1-Iodo-4-ethoxybutane to enhance electrophilicity for sensitive nucleophilic couplings.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Chloro-4-ethoxybutane 1.0SubstratePurity >98% required
Sodium Iodide (NaI) 1.5ReagentMust be oven-dried (hygroscopic)
Acetone [0.5 M]SolventAnhydrous; drives precipitation of NaCl
2-Butanone (MEK) Alt.SolventUse if higher reflux temp (>56°C) is needed
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

    • Flush with Argon (

      
      ) to remove moisture. Rationale: Water solvates chloride ions, inhibiting the precipitation driving force.
      
  • Solubilization:

    • Charge NaI (1.5 equiv) into the flask.

    • Add Anhydrous Acetone to achieve 0.5 M concentration relative to the substrate.

    • Stir until fully dissolved (solution may be slightly yellow).

  • Reaction Initiation:

    • Add 1-Chloro-4-ethoxybutane dropwise via syringe.

    • Observation: The solution should remain clear initially.

  • Reflux & Monitoring:

    • Heat to reflux (approx. 60°C bath temperature).

    • Visual Check: Within 30 minutes, a white precipitate (NaCl) should form.

    • TLC Monitoring: Use Hexane:EtOAc (9:1). Stain with Iodine or Anisaldehyde. The Iodo-product typically has a higher

      
       than the Chloro-precursor.
      
  • Workup (Critical for Stability):

    • Cool to room temperature. Filter off the NaCl solid.

    • Concentrate the filtrate in vacuo.

    • Dissolve residue in

      
      , wash with 10% 
      
      
      
      (to remove free iodine), then water and brine.
    • Dry over

      
       and concentrate.
      
    • Storage: Store over copper wire in the dark. Iodo-ethers are light-sensitive.

Workflow Visualization: Synthesis Pipeline

The following workflow describes the decision logic for using this linker in drug discovery.

Synthesis_Workflow Input Start: 1-Chloro-4-ethoxybutane Check_Nu Is Nucleophile Strong? (e.g., Thiol, Amine) Input->Check_Nu Direct_Rxn Direct Alkylation (DMF/K2CO3) Check_Nu->Direct_Rxn Yes Activation Finkelstein Reaction (Convert to Iodide) Check_Nu->Activation No (Weak Nu) Grignard_Path Grignard Formation (Mg, THF/Toluene) Check_Nu->Grignard_Path Carbon-Carbon Bond Needed Sensitive_Rxn Mild Alkylation (RT, Weak Base) Activation->Sensitive_Rxn

Figure 2: Decision matrix for synthetic route selection based on nucleophile strength and bond-formation requirements.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

    • Context: Foundational text establishing the mechanism and the kinetic impact of leaving groups (Cl vs I).
  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.

    • Context: Authoritative source on the kinetics of O-5 ring closures and the "effective molarity" of intramolecular nucleophiles.
  • Richey, H. G. (2000). Grignard Reagents: New Developments. Wiley.

    • Context: Details the structural behavior of ether-containing Grignard reagents and intramolecular coordin
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

    • Context: Source of the standard Finkelstein protocol adapted in Section 4.

Technical Monograph: Nucleophilic Substitution Strategies for 1-Chloro-4-ethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026


 Pathways for Linker Chemistry and Drug Discovery

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 56453-73-3) represents a critical structural motif in medicinal chemistry, serving as a robust "spacer" module. It allows for the introduction of a four-carbon butoxy tail, often used to modulate lipophilicity (LogP) or to extend a pharmacophore into a specific binding pocket without introducing hydrogen bond donors.

While primary alkyl chlorides are textbook substrates for Nucleophilic Substitution (


), 1-Chloro-4-ethoxybutane presents specific kinetic challenges. The chloride leaving group is often sluggish compared to bromides or iodides, leading to prolonged reaction times and thermal degradation byproducts.

This guide details the mechanistic optimization of these reactions, specifically focusing on Finkelstein activation and solvent-mediated catalysis to maximize yield and purity in pharmaceutical applications.

Molecular Architecture & Reactivity Profile

To design effective protocols, one must understand the electronic and steric environment of the electrophile.

PropertyValueImplication for Synthesis
Structure

Primary halide; unhindered backside attack.
Leaving Group Chloride (

)
Moderate leaving ability (

of conjugate acid

). Requires activation or high temperature.
Ether Tail Ethoxy (

)
Stable to basic nucleophiles. Increases solubility in organic solvents.
Boiling Point ~155°CAllows for high-temperature reactions without pressure vessels.
The Kinetic Bottleneck

In standard alkylations (e.g., reacting with a secondary amine or phenol), the C-Cl bond dissociation energy (


 kcal/mol) is the rate-limiting barrier. Direct reaction often requires temperatures 

C in DMF, leading to potential elimination side products (vinyl ethers).

Strategic Pathway: The Finkelstein Activation

The most robust method to accelerate substitution on 1-Chloro-4-ethoxybutane is in situ Halogen Exchange (Halex) . By introducing a catalytic or stoichiometric amount of Sodium Iodide (NaI), the chloride is displaced by iodide—a far superior leaving group.

Mechanism
  • Activation:

    
    
    
  • Substitution:

    
    
    

The equilibrium is driven by the solubility difference of the salts (in acetone/MEK) or simply by the rapid consumption of the reactive iodide intermediate (


).

Finkelstein_Activation Substrate 1-Chloro-4-ethoxybutane Intermediate 1-Iodo-4-ethoxybutane (Transient Species) Substrate->Intermediate Halogen Exchange (k1) Product Target Functionalized Ether Intermediate->Product Substitution (k2 >> k1) NaI NaI (Catalyst) NaI->Substrate Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Intermediate

Figure 1: The catalytic cycle where the transient Iodo-species lowers the activation energy for the final substitution.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers (Phenol Alkylation)

Application: Creating receptor antagonists where the ethoxybutane chain acts as a lipophilic anchor.

Reagents:

  • Substrate: 1-Chloro-4-ethoxybutane (1.2 equiv)

  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Phenol (10 mmol) in Acetonitrile (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (yellowing) indicating anion formation.
    
  • Addition: Add 1-Chloro-4-ethoxybutane (12 mmol) and KI (1 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (

    
     or Ar).
    
    • Why Reflux? Acetonitrile reflux is sufficient for the iodide-catalyzed pathway. If omitting KI, DMF at 100°C is required.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 6-12 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of Tertiary Amines (N-Alkylation)

Application: Synthesis of antihistamines or CNS-active agents.

Reagents:

  • Substrate: 1-Chloro-4-ethoxybutane (1.1 equiv)

  • Nucleophile: Secondary Amine (e.g., Piperazine derivative) (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Toluene (depending on amine solubility).

Step-by-Step Methodology:

  • Mixing: Combine Secondary Amine (10 mmol) and DIPEA (20 mmol) in Ethanol (20 mL).

  • Addition: Add 1-Chloro-4-ethoxybutane (11 mmol).

  • Thermal Cycle: Heat to reflux.

    • Note: Ethanol reflux (78°C) is often too slow for the chloride. Addition of NaI (0.5 equiv) is highly recommended here to accelerate kinetics.

  • Scavenging: The DIPEA acts as a proton sponge for the HCl generated.

  • Purification: Acid-Base extraction is the most efficient purification method.

    • Evaporate Ethanol.

    • Dissolve in DCM.

    • Extract with 1M HCl (Product moves to aqueous phase; impurities stay in organic).

    • Basify aqueous phase with NaOH.

    • Extract back into DCM.

Comparative Solvent & Catalyst Data

The following table summarizes the reaction efficiency of 1-Chloro-4-ethoxybutane with a standard nucleophile (Morpholine) under various conditions.

SolventTemperatureCatalystTime to >95% Conv.Yield (Isolated)
DMF 100°CNone18 h78%
Acetonitrile 82°C (Reflux)None36 h65%
Acetonitrile 82°C (Reflux)NaI (10 mol%) 8 h 92%
Acetone 56°C (Reflux)NaI (100 mol%)12 h88%
Toluene 110°CTBAI (PTC)*14 h85%

*TBAI = Tetrabutylammonium iodide (Phase Transfer Catalyst)

Troubleshooting & Impurity Management

Common issues when working with 1-Chloro-4-ethoxybutane and their remediation:

Troubleshooting_Logic Problem Issue Detected LowYield Low Conversion (<50%) Problem->LowYield Elimination Elimination Product (Vinyl Ether) Problem->Elimination Hydrolysis Hydrolysis (Alcohol Formation) Problem->Hydrolysis Sol_1 Add 0.2 eq NaI Switch to DMF LowYield->Sol_1 Sol_2 Lower Temp (<90°C) Use weaker base (K2CO3 vs NaH) Elimination->Sol_2 Sol_3 Dry Solvents (Mol Sieves) Use Inert Atmosphere Hydrolysis->Sol_3

Figure 2: Decision tree for troubleshooting common synthetic failures.

  • Stalled Reaction: If the reaction stalls at 60-70%, do not just add more heat. Add 10-20 mol% Sodium Iodide. The chloride is likely too slow for the remaining nucleophile concentration.

  • Elimination: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can cause E2 elimination, creating the vinyl ether. Stick to carbonate bases (

    
    ) or amine bases (DIPEA).
    
  • Moisture Sensitivity: While the ether tail is stable, the alkyl chloride can hydrolyze to the alcohol (1-hydroxy-4-ethoxybutane) in the presence of water and heat. Ensure solvents are anhydrous.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733983, 1-Chloro-4-ethoxybutane. Retrieved October 26, 2023. [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic reference for Halogen Exchange). [Link]

  • Reusch, W. (2013). Nucleophilic Substitution Reactions. Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

Technical Guide: Synthesis and Application of 4-Ethoxybutylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic considerations, and application of the Grignard reagent derived from 1-chloro-4-ethoxybutane.

Executive Summary

The formation of a Grignard reagent from 1-chloro-4-ethoxybutane is not only feasible but represents a strategic method for introducing a protected 4-carbon alcohol chain into electrophilic scaffolds. While primary alkyl chlorides are kinetically sluggish compared to their bromide or iodide counterparts, they are preferred in process chemistry for their stability and cost-effectiveness.

Key Technical Verdict:

  • Feasibility: High.

  • Primary Challenge: High activation energy of the C–Cl bond (approx. 81 kcal/mol) requires rigorous magnesium activation.

  • Stability: The resulting reagent, 4-ethoxybutylmagnesium chloride , is stabilized by intramolecular coordination (chelation) from the ether oxygen, forming a thermodynamically favorable 6-membered metallacycle.

Mechanistic Analysis & Thermodynamics

The Challenge of the C–Cl Bond

Unlike alkyl bromides, 1-chloro-4-ethoxybutane resists spontaneous insertion of magnesium due to the strength of the carbon-chlorine bond and the passivation of the magnesium surface. Successful synthesis relies on Single Electron Transfer (SET) initiation, which must be catalyzed chemically (e.g., Iodine, 1,2-dibromoethane) or physically (mechanical activation/Rieke magnesium).

The Chelation Effect (Intramolecular Solvation)

A critical feature of this specific molecule is the ether linkage at the


-position (C4). Upon Grignard formation, the ether oxygen acts as an intramolecular Lewis base, coordinating to the magnesium center.
  • Structure: Mg – C1 – C2 – C3 – C4 – O

  • Ring Size: This coordination creates a 6-membered metallacycle .

  • Impact: This "internal solvation" increases the solubility of the Grignard species in non-polar solvents but may slightly attenuate its nucleophilicity due to steric crowding around the Mg center.

Mechanistic Pathway Diagram

The following diagram illustrates the surface-mediated radical mechanism and the subsequent chelation stabilization.

GrignardMechanism Substrate 1-Chloro-4-ethoxybutane (Soluted) MgSurface Mg Surface (Passivated) Substrate->MgSurface Diffusion Activation Activation (I2 / 1,2-DBE) MgSurface->Activation Etching RadicalPair Radical Pair [R• •MgCl] Activation->RadicalPair SET (Slow Step) GrignardLinear Linear Grignard ClMg-(CH2)4-OEt RadicalPair->GrignardLinear Recombination Chelated Chelated Species (6-Membered Ring) GrignardLinear->Chelated Intramolecular Coordination

Caption: Mechanistic pathway from surface activation to the formation of the stabilized 6-membered metallacycle.

Experimental Protocol: Synthesis of 4-Ethoxybutylmagnesium Chloride

Safety Note: Grignard reactions are exothermic. While chlorides initiate slowly, once the reaction starts, it can accelerate rapidly (thermal runaway). Ensure proper cooling capacity is available.

Materials & Reagents
ReagentSpecificationsRole
Magnesium Turnings or Powder (50 mesh)Metal source. Powder initiates faster but is harder to handle.
1-Chloro-4-ethoxybutane >98% Purity, AnhydrousSubstrate. Dry over molecular sieves (3Å or 4Å).
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolvent. Essential for solvating Mg species.
Iodine (

)
CrystalActivator (Depassivates Mg oxide layer).
1,2-Dibromoethane NeatEntrainer (Exposes fresh Mg surface).
Step-by-Step Methodology
Phase 1: Setup and Activation
  • Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2/Ar inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.

  • Magnesium Loading: Add Magnesium turnings (1.2 equiv relative to halide) to the flask under inert atmosphere.

  • Physical Activation: Dry stir the turnings vigorously for 10 minutes to create mechanical fractures in the oxide coating.

  • Chemical Activation:

    • Add a single crystal of Iodine.

    • Add a small volume of anhydrous THF (enough to cover Mg).

    • Optional but Recommended: Add 2-3 drops of 1,2-dibromoethane.

    • Heat gently with a heat gun until the iodine color fades (indicating

      
       formation).
      
Phase 2: Initiation
  • Preparation of Feed: Dissolve 1-chloro-4-ethoxybutane in anhydrous THF (Concentration: ~1.0 M to 2.0 M).

  • Seeding: Add 5-10% of the halide solution directly to the activated Mg.

  • Observation: Watch for turbidity, bubbling, or a mild exotherm.

    • Troubleshooting: If no reaction occurs after 5-10 minutes, heat the mixture to reflux. Do not add more halide until initiation is confirmed.

Phase 3: Propagation
  • Addition: Once reflux/exotherm is self-sustaining, remove the external heat source.

  • Rate Control: Add the remaining halide solution dropwise. Adjust the rate to maintain a gentle reflux solely from the heat of reaction.

  • Digestion: After addition is complete, reflux the mixture using an external heat bath (oil/heating mantle) for 2–4 hours . Note: Chlorides require longer digestion times than bromides to ensure full conversion.

Phase 4: Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere Setup MgPrep Mg Activation (I2 / Heat / Dry Stir) Start->MgPrep Initiation Initiation Phase (Add 10% Halide -> Wait for Exotherm) MgPrep->Initiation Check Reaction Initiated? Initiation->Check Reflux Force Initiation (External Heat/Reflux) Check->Reflux No Addition Controlled Addition (Maintain Internal Reflux) Check->Addition Yes Reflux->Check Digestion Post-Reaction Digestion (2-4 Hours @ Reflux) Addition->Digestion QC Titration & Storage Digestion->QC

Caption: Operational workflow for the synthesis of Grignard reagents from unreactive alkyl chlorides.

Quality Control & Titration

Before using the reagent in downstream coupling, precise quantification is required due to the potential for Wurtz coupling side-reactions (dimerization) which consume the halide but do not produce active Grignard.

Recommended Method: No-D-NMR or Titration with Salicylaldehyde phenylhydrazone. A simple acid-base titration is often insufficient due to the presence of basic magnesium alkoxides.

Knochel’s Titration Method (Iodine/LiCl):

  • Aliquot of Grignard is quenched with a known excess of Iodine in LiCl/THF.

  • Back-titrate remaining Iodine with Sodium Thiosulfate.

  • This distinguishes active

    
     from basic impurities.
    

Strategic Applications in Drug Development

The 4-ethoxybutyl motif is a valuable building block. The Grignard reagent acts as a nucleophilic "masked" alcohol.

  • Linker Chemistry: Reacting 4-ethoxybutylmagnesium chloride with ketones or aldehydes introduces a 4-carbon tether.

  • Deprotection: The ethyl ether is robust. If a free alcohol is required later, the ethyl group can be cleaved using

    
     or 
    
    
    
    , converting the moiety into a 1,4-diol derivative (after initial addition).
  • Solubility Enhancement: In medicinal chemistry, the introduction of the ether side chain can improve the lipophilicity profile (LogP) and blood-brain barrier permeability compared to a bare alkyl chain.

References

  • Mechanism of Grignard Formation: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews.

  • Activation of Alkyl Chlorides: Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis.

  • Titration of Grignard Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Includes titration protocols).

  • General Handbook: Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive text on handling and industrial preparation).

Technical Whitepaper: Spectroscopic Characterization & Validation of 1-Chloro-4-ethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Chloro-4-ethoxybutane (CAS: 56450-48-9), often utilized as a specialized linker in medicinal chemistry, presents unique challenges in structural verification due to the competing electronegative effects of the chloro and ethoxy termini. Accurate characterization is critical when using this reagent for alkylation reactions, particularly in the synthesis of pharmaceutical intermediates where bifunctional purity dictates yield and side-reaction profiles.

This technical guide provides a definitive reference for the spectroscopic identification of 1-Chloro-4-ethoxybutane. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target compound from common synthetic impurities such as 1,4-dichlorobutane or 4-ethoxybutanol.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (MS) serves as the primary confirmation of the halogenated nature of the molecule. For 1-Chloro-4-ethoxybutane, the presence of Chlorine provides a distinct isotopic signature that acts as a built-in internal standard for identification.

Fragmentation Logic & Isotopic Pattern

The molecular ion (


) is observed at m/z 136  (based on 

Cl). The critical diagnostic feature is the M+2 peak at m/z 138 , appearing with an approximate intensity of 33% relative to the base peak (3:1 ratio), confirming the presence of a single Chlorine atom.

Key Fragmentation Pathways:

  • 
    -Cleavage (Ether):  The ether oxygen directs fragmentation, often cleaving the C-C bond adjacent to the oxygen.
    
  • Loss of Ethyl Group: Cleavage of the ethoxy tail (

    
    ).
    
  • Heterolytic Cleavage: Loss of the Chlorine radical (

    
    ).
    
MS Data Summary
Ion Identitym/z (approx)Origin/Mechanism
Molecular Ion (

)
136 Parent molecule (

Cl isotope)
Isotope Peak (

)
138 Parent molecule (

Cl isotope) - Diagnostic 3:1 ratio

107Loss of ethyl group from ether terminus

101Loss of Chlorine (formation of oxonium ion)

91/93Loss of ethoxy group (cleavage at ether oxygen)
Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecule in an Electron Impact (EI) source.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 136/138 Frag_Et Loss of Ethyl [M - 29]+ m/z 107/109 M_Ion->Frag_Et - C2H5 radical Frag_Cl Loss of Chlorine [M - 35/37]+ m/z 101 M_Ion->Frag_Cl - Cl radical Frag_Alpha Alpha Cleavage (Ether directed) M_Ion->Frag_Alpha Fragmentation

Figure 1: Primary fragmentation pathways for 1-Chloro-4-ethoxybutane in EI-MS.

Infrared Spectroscopy (FT-IR): Functional Group Validation

FT-IR is utilized primarily to confirm the presence of the ether linkage and the alkyl chloride, while ruling out alcohol impurities (lack of broad O-H stretch at 3400 cm⁻¹) or carbonyl byproducts.

Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeStructural Assignment
2960 - 2850 C-H StretchAlkyl chain (

C-H).
1120 - 1100 C-O-C StretchAliphatic Ether . Strong, characteristic band.
720 - 650 C-Cl StretchAlkyl Chloride . Often appears as a distinct fingerprint peak.
1460, 1380 C-H BendMethylene (

) and Methyl (

) deformations.

Technical Insight: The absence of a peak in the 1700-1750 cm⁻¹ region is crucial to confirm that the ether has not oxidized to an ester or aldehyde during storage.

Nuclear Magnetic Resonance (NMR): The Structural Backbone

NMR provides the exact connectivity mapping. For 1-Chloro-4-ethoxybutane, we observe a distinct separation of signals due to the differing electronegativities of Oxygen (3.44) and Chlorine (3.16).

H NMR (Proton) Analysis

Solvent: CDCl


 (Chloroform-d) | Reference: TMS (0.00 ppm)

The molecule possesses distinct chemically equivalent proton environments. Structure:



Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Reasoning
3.55 Triplet (

Hz)
2H

(C4)
Deshielded by electronegative Chlorine.
3.46 Quartet (

Hz)
2H

(C1')
Deshielded by Oxygen; coupled to methyl group.
3.42 Triplet (

Hz)
2H

(C1)
Deshielded by Oxygen.
1.85 - 1.95 Multiplet2H

(C3)

-position to Cl; shielded relative to

.
1.65 - 1.75 Multiplet2H

(C2)

-position to O; shielded relative to

.
1.20 Triplet (

Hz)
3H

(C2')
Terminal methyl; coupled to methylene.

Note on Overlap: Depending on the resolution (300 MHz vs 500 MHz), the triplets at 3.55 ppm and 3.42 ppm may appear very close. The quartet is distinct due to its splitting pattern.

C NMR (Carbon) Analysis

Solvent: CDCl



Shift (

ppm)
Carbon TypeAssignment
70.5


(Ether linkage carbons are most deshielded)
66.2


45.0


29.8

Central chain (C3)
26.8

Central chain (C2)
15.2

Terminal Methyl

Experimental Protocol: Quality Control Workflow

To ensure scientific integrity, the following self-validating workflow is recommended for batch release of this reagent. This protocol minimizes false positives from solvent contamination or synthesis byproducts.

Analytical Workflow Diagram

QC_Workflow Sample Raw Sample (1-Chloro-4-ethoxybutane) Prep Sample Prep (Dissolve in CDCl3) Sample->Prep NMR_Run 1H NMR Acquisition (16 Scans) Prep->NMR_Run Check_OH Check 3.0-4.0 region for OH broad peak NMR_Run->Check_OH Check_Int Integration Check Ratio 2:2:2:2:2:3 Check_OH->Check_Int No OH detected Fail QC FAIL Repurify Check_OH->Fail OH detected Pass QC PASS Release Batch Check_Int->Pass Ratios Correct Check_Int->Fail Ratios Incorrect

Figure 2: Standard Operating Procedure (SOP) for purity assessment.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS.
    
    • Why: High concentration prevents solvent peaks from masking the sample; TMS provides the internal zero reference.

  • Acquisition:

    • Set relaxation delay (d1) to >2 seconds to ensure quantitative integration of protons near the heteroatoms.

    • Acquire 16 scans minimum.

  • Data Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial fit.

    • Referencing: Set TMS peak to 0.00 ppm.

  • Validation Criteria:

    • Purity Calculation: Integrate the triplet at ~1.2 ppm (Methyl group, 3H) and normalize to 3.00. Integrate the triplet at ~3.55 ppm (Chloromethyl, 2H).

    • Acceptance: The Chloromethyl integral must be between 1.95 and 2.05. Deviations suggest loss of chloride (hydrolysis).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Standard Reference Data. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer. (Source for additivity rules in NMR prediction).

13C NMR spectrum of 1-Chloro-4-ethoxybutane

Technical Whitepaper: Structural Elucidation of 1-Chloro-4-ethoxybutane via NMR Spectroscopy

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (

1-Chloro-4-ethoxybutane

Structural Analysis & Electronic Environment

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the carbon backbone. 1-Chloro-4-ethoxybutane consists of a four-carbon chain terminated by a moderately electronegative chlorine atom (


Carbon Labeling Scheme

For the purpose of this analysis, the carbons are labeled as follows:

Theoretical Shift Logic (The Deshielding Hierarchy)

In


  • The Alpha Effect (

    
    ):  Direct attachment to a heteroatom causes significant deshielding (downfield shift). Oxygen, being more electronegative than Chlorine, will cause 
    
    
    and
    
    
    to appear downfield relative to
    
    
    .
  • The Beta Effect (

    
    ):  Carbons two bonds away typically experience a smaller deshielding effect (~5-10 ppm).
    
  • Symmetry: The molecule is asymmetric; therefore, we expect 6 distinct carbon signals .

Structural Visualization

The following diagram maps the electronegativity gradients that dictate the spectral assignments.

GClChlorine(EWG)C1C1(α-Cl)Cl->C1Inductive PullC2C2(β-Cl)C1->C2C3C3(β-O)C2->C3C4C4(α-O)C3->C4OOxygen(Ether Link)C4->OStrong DeshieldingC5C5(Ethoxy α)O->C5C6C6(Methyl)C5->C6

Figure 1: Electronegativity map showing the inductive pull of Chlorine and Oxygen on the carbon backbone.

Spectral Assignment Data

The following data represents the definitive assignment of the


Carbon LabelEnvironmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Justification
C4

(Butane)
70.2 Negative (CH2)

-effect of Oxygen; most deshielded methylene.
C5

(Ethyl)
66.1 Negative (CH2)

-effect of Oxygen; slightly shielded relative to C4 due to terminal ethyl nature.
C1

45.0 Negative (CH2)

-effect of Chlorine; less electronegative than Oxygen.
C2

(

to Cl)
29.8 Negative (CH2)

-effect from Cl; standard internal methylene.
C3

(

to O)
26.5 Negative (CH2)

-effect from O; typically shielded relative to

-Cl in long chains.
C6

15.2 Positive (CH3)Terminal methyl; highly shielded.
Critical Differentiation

A common error in analyzing this spectrum is misassigning C4 and C5 .

  • Differentiation Rule: The ether carbon attached to the longer alkyl chain (C4) typically appears downfield (higher ppm) relative to the ethyl ether carbon (C5) due to the cumulative

    
     and 
    
    
    substituent effects of the butane chain compared to the methyl group.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, specifically for publication or regulatory filing, a standard "quick" scan is insufficient. The following protocol ensures quantitative accuracy and high signal-to-noise ratio (S/N).

Sample Preparation
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent. High concentration is vital for

    
     due to low natural abundance (1.1%).
    
  • Filtration: Filter through a glass wool plug into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that cause line broadening.

Instrument Parameters (Self-Validating Workflow)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to

    
    .
    
    • Reasoning: Quaternary carbons are absent, but relaxation of the terminal methyl (C6) can be slow. A 2s delay prevents integration errors if quantitative data is required.

  • Scans (NS): Minimum 256 scans (optimal 1024 for S/N > 100).

  • Spectral Width: -5 to 220 ppm.

Acquisition Workflow Logic

The following diagram illustrates the decision matrix for optimizing the acquisition.

AcquisitionStartSample in MagnetLockLock on Deuterium(Field Stability)Start->LockShimGradient Shimming(Resolution)Lock->ShimPulseExcitation Pulse (90°)Shim->PulseFIDFID Acquisition(Decoupling ON)Pulse->FIDProcessFourier Transform& PhasingFID->ProcessCheckS/N > 10:1?Process->CheckCheck->PulseNo (Add Scans)EndPeak Picking &IntegrationCheck->EndYes

Figure 2: Step-by-step logic flow for acquiring research-grade

Troubleshooting & Impurity Profiling

When synthesizing 1-Chloro-4-ethoxybutane, specific impurities often co-elute. The

  • 1,4-Dichlorobutane (Starting Material):

    • Look for a single intense signal at ~44.8 ppm (symmetric

      
      ).
      
    • Absence of peaks at 66-70 ppm confirms removal.

  • 4-Ethoxybutanol (Hydrolysis Product):

    • Look for a shift in the C1 position. The

      
       carbon appears at ~62 ppm , significantly downfield from the 
      
      
      (45 ppm).
  • Elimination Products (Alkenes):

    • Any signals in the 110–140 ppm region indicate elimination of HCl (formation of vinyl ether or alkene).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for chemical shift increments).

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and shielding theory).

      • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). (Primary database for validating experimental shifts of halo-ethers).

        • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

          Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Application Context

          1-Chloro-4-ethoxybutane (CAS: 56436-12-1) serves as a critical alkylating agent and linker in the synthesis of pharmaceutical active ingredients (APIs), particularly in introducing butoxy side chains or forming heterocyclic rings via cyclization.

          In drug development, this compound often appears as:

          • A Key Intermediate: In the synthesis of antihistamines or kinase inhibitors.

          • A Genotoxic Impurity (GTI): As a halo-ether, it carries potential alkylating reactivity, necessitating rigorous monitoring at trace levels (ppm) using GC-MS.

          This guide provides a definitive mechanistic analysis of its Electron Ionization (EI) mass spectrum. Unlike simple library matching, we deconstruct the fragmentation physics to allow researchers to validate the compound's identity even in complex matrices where library scores may be ambiguous.

          Physicochemical Profile & MS Predictors

          Before analyzing the spectrum, we must establish the structural constraints that dictate fragmentation.

          ParameterValueMS Implication
          Formula
          
          
          MW: 136.06 (based on
          
          
          )
          Structure
          
          
          Linear chain with two functional ends (Cl, Ether).
          Isotopes
          
          
          (75.8%) /
          
          
          (24.2%)
          M+ and Cl-containing fragments must show a 3:1 intensity ratio .
          Ionization Electron Impact (70 eV)Hard ionization; significant fragmentation expected.

          Fragmentation Mechanisms: The Core Analysis

          The mass spectrum of 1-Chloro-4-ethoxybutane is governed by the competition between the ether oxygen's charge stabilization and the fragility of the C-Cl bond.

          The Base Peak: -Cleavage (m/z 59)

          The most dominant feature in the spectrum of aliphatic ethers is

          
          -cleavage. The ionization initially occurs at the oxygen lone pair. The radical cation stabilizes by cleaving the C-C bond adjacent to the oxygen.
          
          • Mechanism: Homolytic cleavage of the C-C bond between the butyl chain and the oxygen.

          • Fragment: The oxonium ion

            
            .
            
          • m/z: 59.

          • Diagnostic Value: High. This peak confirms the presence of an ethoxy (

            
            )  group.
            
          The Halo-Alkyl Series (m/z 91, 93, 55)

          While the ether oxygen drives the base peak, the chlorobutyl chain generates a distinct series of hydrocarbon and halo-alkyl ions.

          • Formation of Chlorobutyl Cation: Heterolytic cleavage of the C-O bond can generate the

            
             cation.
            
            • m/z: 91 (

              
              ) and 93 (
              
              
              
              ).
            • Observation: These peaks verify the 4-carbon spacer and the presence of Chlorine.

          • HCl Elimination: The chlorobutyl cation is unstable and rapidly loses HCl.

            • Transition:

              
               (Loss of 36 u).
              
            • Fragment:

              
               (Butenyl cation, m/z 55).
              
            • Intensity: Often higher than the 91/93 pair due to the stability of the allylic cation formed.

          Molecular Ion & Isotope Pattern (m/z 136/138)
          • Stability: Low. Ethers and alkyl halides both exhibit weak molecular ions.

          • Pattern: If visible, it will appear as a doublet separated by 2 amu with a 3:1 intensity ratio (

            
            ).
            
          • Validation: If the M+ is absent, Chemical Ionization (CI) may be required to confirm the molecular weight.

          Cyclic Ion Formation (m/z 71/72)

          A unique mechanism for 4-substituted butyl ethers is "Neighboring Group Participation." The oxygen lone pair can back-bite the carbon bearing the chlorine (C4), displacing the chlorine.

          • Pathway: Cyclization to a tetrahydrofuran (THF)-like transition state.

          • Result: Formation of

            
             (m/z 71) or 
            
            
            
            (m/z 72) depending on H-transfer.

          Visualizing the Fragmentation Pathway

          The following diagram maps the causal relationships between the parent structure and its daughter ions.

          FragmentationPathway Parent Molecular Ion (M+) [Cl-(CH2)4-O-Et] m/z 136 / 138 AlphaCleavage α-Cleavage (Ether) [CH2=O+-Et] Parent->AlphaCleavage Dominant Path (Loss of Chlorobutyl radical) COCleavage C-O Bond Cleavage [+(CH2)4-Cl] Parent->COCleavage Heterolytic Cleavage Cyclic Cyclization/Displacement [THF-like Cation] Parent->Cyclic Neighboring Group Participation HClLoss HCl Elimination [C4H7+] COCleavage->HClLoss - HCl (36/38 u)

          Figure 1: Mechanistic fragmentation tree for 1-Chloro-4-ethoxybutane under 70 eV Electron Ionization.

          Experimental Protocol: Validation Workflow

          To ensure data integrity when identifying this compound, follow this self-validating workflow.

          Phase 1: Chromatographic Separation
          • Column: DB-624 or VF-624ms (Mid-polarity is preferred for halo-ethers to prevent tailing).

          • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

          • Inlet: Split mode (10:1) to prevent detector saturation if analyzing raw materials; Splitless for trace impurities.

          Phase 2: Mass Spectrometry Parameters
          SettingValueRationale
          Source Temp 230°CPrevents condensation of less volatile impurities.
          Transfer Line 250°CEnsures rapid transport of the ether.
          Scan Range m/z 25–200Captures low mass fragments (29, 31) and M+ isotopes.
          Threshold 100 countsFilters baseline noise to clarify isotope ratios.
          Phase 3: Data Interpretation Logic
          • Check m/z 59: Is it the base peak? (Yes = Ethoxy confirmed).

          • Check m/z 91/93: Is the 3:1 ratio present? (Yes = Chlorine on C4 chain confirmed).

          • Check m/z 55: Is there a significant peak corresponding to the butenyl cation?

          • Confirm M+: Look for the 136/138 doublet. If absent, rely on the 91/93 fragment as the "chlorine anchor."

          Experimental Workflow Diagram

          Workflow Sample Sample Preparation (Dissolve in DCM/MeOH) GC GC Separation (DB-624 Column) Sample->GC MS MS Detection (Scan m/z 25-200) GC->MS Data Data Analysis MS->Data Decision Is m/z 59 Base Peak? Data->Decision Decision->Data No (Re-evaluate) Confirm Check m/z 91/93 (Cl Isotope Pattern) Decision->Confirm Yes Result Positive ID: 1-Chloro-4-ethoxybutane Confirm->Result Yes

          Figure 2: Step-by-step logic flow for positive identification using GC-MS.

          References

          • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on -cleavage mechanisms in ethers).
          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
          • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (General reference for validating standard fragmentation patterns).

          • Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co. (Source for physicochemical properties of halo-ethers).

          1-Chloro-4-ethoxybutane safety data sheet and handling precautions

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide is structured as an internal Compound Safety Monograph , designed for use by discovery chemistry and process development teams. It addresses the specific handling requirements of 1-Chloro-4-ethoxybutane , bridging data gaps with rigorous Structure-Activity Relationship (SAR) analysis where experimental data is sparse.

          Document Type: Chemical Safety Monograph | Status: Research Intermediate Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

          Executive Technical Summary

          1-Chloro-4-ethoxybutane is a bifunctional aliphatic intermediate combining a primary alkyl chloride and an ether linkage. While often used as a linker in medicinal chemistry (e.g., to introduce an ethoxybutyl motif), its safety profile is frequently under-documented in commercial catalogs.

          As a Senior Application Scientist, I must emphasize that in the absence of a compound-specific REACH registration or exhaustive tox-study, we must apply the Precautionary Principle . We treat this molecule as a potential alkylating agent and a flammable liquid , deriving our protocols from the homologous series of

          
          -chloroethers and primary alkyl chlorides.
          
          Chemical Identity & Predicted Properties
          PropertyValue / PredictionRationale (SAR)
          Chemical Structure
          
          
          Linear haloether
          Molecular Weight 136.62 g/mol Calculated
          Physical State Colorless LiquidStandard for C6 haloethers
          Boiling Point ~135°C - 145°C (Est.)> 1-Chlorobutane (78°C) due to MW and ether polarity.
          Flash Point ~35°C - 45°C (Est.)Flammable/Combustible range typical for C6 ethers.
          Density ~0.95 - 1.05 g/mLHalogenation increases density relative to ethers.
          Solubility Immiscible in water; Soluble in DCM, THF, EtOAc.Lipophilic alkyl chain.

          Hazard Identification (GHS Classification)

          Based on read-across toxicology from 1-chlorobutane and diethyl ether.

          Core Hazards
          • Skin & Eye Irritation (Category 2/2A): The primary alkyl chloride moiety is a moderate irritant and can cause defatting of the skin.

          • Specific Target Organ Toxicity (Single Exposure - Category 3): Inhalation of vapors is likely to cause respiratory tract irritation and narcotic effects (drowsiness/dizziness) due to the ether functionality.

          • Genotoxicity (Suspected): As a primary alkyl halide, it possesses electrophilic character susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins). It should be handled as a suspected mutagen .

          • Flammability (Category 3): Moderate fire hazard. Vapors are heavier than air and may travel to ignition sources.

          Reactivity Profile
          • Nucleophilic Substitution: Reacts with strong nucleophiles (amines, thiols, alkoxides) to release chloride ions.

          • Peroxidation: The ether linkage (specifically the methylene adjacent to oxygen) is susceptible to auto-oxidation upon prolonged exposure to air/light, forming explosive peroxides, although less rapidly than secondary ethers.

          Risk Management & Engineering Controls

          Effective safety relies on the Hierarchy of Controls . For this compound, reliance on PPE alone is insufficient due to its volatility and alkylating potential.

          Engineering Control Workflow

          The following diagram illustrates the decision logic for containment levels based on operation scale.

          ControlHierarchy Start Operation Assessment ScaleCheck Scale of Use? Start->ScaleCheck SmallScale < 10 mL (Analytical) ScaleCheck->SmallScale MedScale 10 mL - 1 L (Prep) ScaleCheck->MedScale LargeScale > 1 L (Process) ScaleCheck->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood Standard PPE MedScale->FumeHood Double Glove + Sash Low HighTemp Heating / Reflux? MedScale->HighTemp ClosedSystem Closed Reactor System (Scrubber Required) LargeScale->ClosedSystem Engineering Priority Glovebox Glovebox / Isolator (Negative Pressure) HighTemp->FumeHood No HighTemp->Glovebox Yes (Vapor Risk)

          Figure 1: Engineering Control Selection Matrix for 1-Chloro-4-ethoxybutane.

          Personal Protective Equipment (PPE) Matrix
          • Respiratory: If outside a fume hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges.

          • Hand Protection:

            • Splash Contact: Nitrile Rubber (0.11 mm) – Change immediately upon contamination.

            • Immersion/Prolonged:Silver Shield™ (Laminate) or Viton®.

            • Note: Standard Latex is permeable to alkyl chlorides and offers minimal protection.

          • Eye Protection: Chemical splash goggles. Face shield required if handling >100 mL.

          Experimental Handling Protocols

          A. Receipt and Storage
          • Inspection: Upon receipt, verify the container integrity. Check for peroxide formation if the container is old or lacks a stabilizer (e.g., BHT).

          • Environment: Store in a Flammables Cabinet at ambient temperature or cool (2-8°C) to reduce vapor pressure.

          • Segregation: Keep away from strong oxidizers, strong bases, and Lewis acids.

          • Inert Atmosphere: Store under Nitrogen or Argon to prevent moisture ingress (hydrolysis to HCl + alcohol) and peroxidation.

          B. Synthesis & Reaction Setup
          • Drying: If the protocol requires anhydrous conditions, dry over Molecular Sieves (3Å or 4Å). Avoid sodium metal due to the chloro-group (Wurtz coupling risk).

          • Quenching: When quenching reactions containing this intermediate, use a dilute basic solution (e.g., NaHCO3) to neutralize any hydrolyzed HCl, but control exotherms carefully.

          C. Waste Disposal
          • Classification: Halogenated Solvent Waste.

          • Protocol: Do not mix with non-halogenated solvents if the disposal stream requires separation.

          • Neutralization: For small spills, absorb with vermiculite. Do not use sawdust (fire risk with flammable liquids).

          Emergency Response Protocols

          In the event of an incident, mechanistic understanding dictates the response.

          Fire Fighting
          • Media: Dry chemical, CO2, or alcohol-resistant foam.

          • Warning: Combustion produces Hydrogen Chloride (HCl) gas. Firefighters must wear SCBA. Water spray may be ineffective for extinguishing but can be used to cool tanks.

          Accidental Release (Spill)

          Follow the S.W.I.M. protocol:

          • S top the leak if safe.

          • W arn others (Evacuate).

          • I solate the area.

          • M inimize ignition sources.

          SpillResponse Detect Spill Detected Assess Volume Assessment Detect->Assess Minor Minor (< 50 mL) Inside Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Bag as HazWaste 3. Clean Surface (Soap/Water) Minor->ActionMinor ActionMajor 1. EVACUATE Lab 2. Call HazMat Team 3. Do NOT enter without SCBA Major->ActionMajor

          Figure 2: Spill Response Decision Logic.

          First Aid Measures
          • Skin Contact: Immediately wash with soap and water for 15 minutes. Rationale: Alkyl chlorides are lipophilic; soap is required to emulsify and remove them from the dermal layer.

          • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

          • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

          • PubChem. (n.d.). 1-Chlorobutane (Compound Summary). National Library of Medicine. Retrieved January 28, 2026. (Used for Read-Across Toxicology). [Link]

          • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Chloroalkanes. (General hazard classification for primary alkyl chlorides). [Link]

          • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Ether/Peroxide reactivity). [Link]

          Technical Guide: Proper Storage Conditions for 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide details the storage and handling protocols for 1-Chloro-4-ethoxybutane , derived from first-principles analysis of its functional group chemistry (primary alkyl halide and ether linkage).

          Executive Summary & Chemical Identity

          1-Chloro-4-ethoxybutane (Estimated CAS: Non-standard/Proprietary Intermediate) is a bifunctional organic intermediate used primarily in medicinal chemistry for installing 4-ethoxybutyl linkers. Its structure contains two reactive centers: a primary alkyl chloride and an ether linkage .

          This "dual-functionality" dictates its storage profile. While the alkyl chloride offers moderate stability, the ether moiety introduces a latent risk of peroxide formation, and the halide renders it susceptible to hydrolysis. This guide defines a storage protocol designed to arrest these specific degradation pathways.

          Property Description/Value (Predicted)
          Structure Cl-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₃
          Physical State Colorless to pale yellow liquid
          Boiling Point ~140–150°C (Based on homolog 2-chloroethyl ethyl ether BP: 107°C)
          Flash Point ~35–45°C (Flammable)
          Primary Hazards Flammability, Peroxide Formation, Hydrolysis-induced Acidity

          Physicochemical Stability Profile

          To design a robust storage protocol, one must understand the failure modes of the molecule.

          A. The Peroxide Threat (Ether Moiety)

          Like all ethers, 1-Chloro-4-ethoxybutane is susceptible to autoxidation . Atmospheric oxygen can abstract a hydrogen atom from the carbon adjacent to the ether oxygen (the

          
          -carbon), forming a hydroperoxide.
          
          • Mechanism: Radical chain reaction initiated by light or heat.

          • Consequence: Accumulation of explosive peroxides and contamination with aldehydes/alcohols upon decomposition.

          B. Hydrolytic Degradation (Alkyl Chloride Moiety)

          Although primary alkyl chlorides are relatively robust, they are not immune to hydrolysis, especially if the storage environment is humid.

          • Mechanism:

            
             attack by water.
            
          • Consequence: Formation of 4-ethoxybutanol and Hydrochloric Acid (HCl) .

          • The "Acid Spike" Effect: The generated HCl acts as an autocatalyst, accelerating further hydrolysis and potentially cleaving the ether linkage.

          C. Visualization of Degradation Pathways

          The following diagram illustrates the causality between environmental exposure and chemical breakdown.

          DegradationPathways Source 1-Chloro-4-ethoxybutane Radical α-Carbon Radical Source->Radical Initiated by Light Hydrolysis Hydrolysis (Sn2) Source->Hydrolysis + H2O Oxygen Exposure: Oxygen/Air Peroxide Ether Hydroperoxides (Explosion Hazard) Oxygen->Peroxide Moisture Exposure: Moisture Moisture->Hydrolysis Light Exposure: UV Light Light->Radical Radical->Peroxide + O2 Products 4-Ethoxybutanol + HCl Hydrolysis->Products Products->Source HCl Autocatalysis

          Figure 1: Mechanistic degradation pathways showing the synergistic risk of oxidation and hydrolysis.

          Comprehensive Storage Protocol

          This protocol is the "Gold Standard" for maintaining >98% purity over 6–12 months.

          Step 1: Containment System
          • Material: Borosilicate Glass (Type I).

            • Why: Inert to alkyl halides. Avoid plastics (LDPE/HDPE) which can leach plasticizers or be permeated by the organic vapor.

          • Color: Amber (Actinic) Glass.

            • Why: Blocks UV radiation (<400 nm), inhibiting the photo-initiation of radical formation (peroxidation).

          • Closure: Teflon (PTFE)-lined screw cap.

            • Why: PTFE is chemically resistant to organic halides and provides a superior vapor seal compared to pulp/poly liners.

          Step 2: Atmospheric Control (Inerting)
          • Requirement: Headspace must be purged with dry Nitrogen (

            
            ) or Argon (
            
            
            
            ).
          • Protocol:

            • Insert a long needle connected to an inert gas line into the bottom of the vial.

            • Flow gas gently for 30–60 seconds to displace heavier oxygen/moisture.

            • Seal immediately.

            • Note: Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.

          Step 3: Temperature Management
          • Set Point: 2°C to 8°C (Refrigerated) .

          • Reasoning:

            • Reduces the kinetic rate of hydrolysis (

              
              ).
              
            • Lowers the vapor pressure, reducing material loss through the seal.

            • Warning: Do not freeze unless verified; phase changes can sometimes stress glass containers or cause component separation if stabilizers are used.

          Step 4: Additives (Optional but Recommended)

          If the application permits, add a radical scavenger to inhibit peroxide formation.

          • Stabilizer: Butylated hydroxytoluene (BHT) at 50–100 ppm.

          • Desiccant: Activated Molecular Sieves (3Å or 4Å) can be added directly to the bottle to scavenge trace moisture, preventing the HCl "Acid Spike."

          Lifecycle Management Workflow

          Trustworthiness in science comes from verification. Do not assume the chemical is pure after storage; test it.

          StorageWorkflow Receive Receipt of Chemical QC_Initial Initial QC: 1H-NMR & Peroxide Test Receive->QC_Initial Prep Prep for Storage: Purge Headspace (Ar/N2) Seal with Parafilm QC_Initial->Prep Store Storage: Amber Glass, 4°C Prep->Store Usage Retrieval for Experiment Store->Usage On Demand Check Visual & Spot Check Usage->Check Action_Use Proceed to Synthesis Check->Action_Use Clear/No Precipitate Action_Quench Quench/Purify (If Peroxides > 10ppm) Check->Action_Quench Crystals/Yellowing

          Figure 2: Lifecycle decision tree for receiving, storing, and validating the integrity of 1-Chloro-4-ethoxybutane.

          Quality Control Tests

          Before using stored material in sensitive catalytic reactions (e.g., Grignard formation or Palladium coupling):

          • Peroxide Test: Use commercially available peroxide test strips (e.g., Quantofix).

            • Limit: <10 mg/L (ppm). If >10 ppm, treat with activated alumina or wash with ferrous sulfate solution.

          • Acidity Check: Place a drop on wet pH paper.

            • Result: Should be neutral (pH 6-7). Red indication implies hydrolysis (HCl presence).

          Emergency & Safety (EHS)

          • Spill Management: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the ether functionality poses a flammability risk.

          • PPE: Nitrile gloves are generally sufficient for splash protection, but "Silver Shield" laminates are recommended for prolonged handling of halo-ethers.

          References

          • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (Standard reference for ether storage protocols).
          • Sigma-Aldrich. (n.d.). 2-Chloroethyl ethyl ether Safety Data Sheet (SDS). (Used as a structural analog proxy for hazard identification).

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8060, 2-Chloroethyl ethyl ether. (Source for physicochemical properties of homologous series).

          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

          Technical Whitepaper: Solvation Dynamics and Solvent Compatibility of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Chloro-4-ethoxybutane (CAS: 58933-68-3) serves as a critical bifunctional building block in medicinal chemistry, particularly in the introduction of ethoxybutyl side chains via nucleophilic substitution. Its utility in drug development hinges on its behavior in solution.

          This guide moves beyond simple solubility tables to explore the miscibility profile of this liquid intermediate. We analyze its interaction with solvent classes based on dielectric constants and Hansen Solubility Parameters (HSP), providing researchers with a logic-based framework for solvent selection during reaction engineering and workup procedures.

          Physicochemical Profile & Structural Analysis

          To understand the solubility of 1-Chloro-4-ethoxybutane, one must analyze its molecular architecture. It is an asymmetric ether with a terminal alkyl halide.

          • Lipophilic Domain: The tetramethylene spacer (

            
            ) and the ethyl group provide significant hydrophobic character.
            
          • Dipolar Domain: The chloro-terminus creates a permanent dipole moment, making the molecule susceptible to dipole-dipole interactions.

          • Lewis Base Domain: The ether oxygen acts as a Hydrogen Bond Acceptor (HBA), allowing interaction with protic solvents, though water solubility remains negligible due to the carbon-to-heteroatom ratio (

            
            ).
            
          Predicted Physical Properties
          PropertyValue (Approximate/Predicted)Implication
          Physical State LiquidMiscibility is the primary metric, not solid dissolution.
          Boiling Point 160–165 °CHigh boiling point allows for high-temperature reflux in lower boiling solvents.
          LogP (Octanol/Water) ~2.2 – 2.5Lipophilic; partitions strongly into organic phases.
          Density ~0.95 g/mLSlightly less dense than water; forms the upper layer in aqueous extractions.

          Solvent Compatibility Matrix

          The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles and the specific reactivity of the alkyl halide moiety.

          Table 1: Miscibility and Reactivity Profile
          Solvent ClassRepresentative SolventsMiscibilityApplication ContextRisk Factor
          Non-Polar Hexane, Heptane, TolueneFully Miscible Extraction; Purification via silica chromatography.Low. Excellent stability.
          Polar Aprotic DCM, THF, Ethyl AcetateFully Miscible General handling; Standard reaction media.Low. DCM is excellent for extraction.
          Dipolar Aprotic DMF, DMSO, DMAcFully Miscible Preferred for SN2 Reactions. Enhances nucleophilicity of attacking species.High boiling points make removal difficult.
          Polar Protic Methanol, Ethanol, IPAMiscible Can be used, but risk of solvolysis (ethanolysis) at high temps.Moderate. Potential for side reactions (ether formation).
          Aqueous Water, BrineImmiscible Workup/Wash phases.Forms biphasic system.
          Mechanistic Visualization: Solvation Logic

          The following diagram illustrates the interaction hierarchy determining solubility.

          SolvationMechanism cluster_Interactions Intermolecular Forces Molecule 1-Chloro-4-ethoxybutane VanDerWaals Van der Waals (Alkyl Chain) Molecule->VanDerWaals Dipole Dipole-Dipole (C-Cl Bond) Molecule->Dipole HBond H-Bond Acceptor (Ether Oxygen) Molecule->HBond Solvents Target Solvent VanDerWaals->Solvents Matches Hexane/Toluene Dipole->Solvents Matches DCM/DMF HBond->Solvents Interacts with Alcohols Result Miscibility Status Solvents->Result Thermodynamic Favorability

          Figure 1: Mechanistic breakdown of solvation forces. The molecule's dual nature allows broad organic miscibility while maintaining aqueous immiscibility.

          Experimental Protocols

          As a scientist, relying on literature values is insufficient; verification is required. Below are two protocols: one for determining miscibility limits and one for partition coefficient determination (essential for extraction efficiency).

          Protocol A: Visual Titration for Miscibility Limits (Cloud Point Method)

          Objective: To determine if the solute is miscible in a specific solvent system (e.g., a binary mixture for chromatography).

          • Preparation: Aliquot 1.0 mL of 1-Chloro-4-ethoxybutane into a clear glass vial.

          • Titration: Add the target solvent in 0.1 mL increments under constant stirring at 25°C.

          • Observation:

            • Clear Solution: Indicates miscibility.

            • Turbidity/Oiling Out: Indicates saturation limit or immiscibility.

            • Phase Separation: Indicates immiscibility.

          • Validation: If clear, centrifuge at 3000 RPM for 5 minutes to ensure no micro-emulsions exist.

          Protocol B: LogP Determination (Shake-Flask Method)

          Objective: To quantify lipophilicity for extraction planning.

          • System: Prepare a 1:1 (v/v) mixture of 1-octanol and water (pre-saturated with each other).

          • Spiking: Add a known mass (

            
            ) of 1-Chloro-4-ethoxybutane to the system.
            
          • Equilibration: Vortex for 30 minutes; allow phases to separate for 2 hours.

          • Analysis: Remove an aliquot from the octanol phase and analyze via GC-FID or HPLC.

          • Calculation:

            
            
            
          Workflow Visualization

          ExperimentalWorkflow Start Start: Solubility Assessment SelectMethod Select Method Start->SelectMethod MethodA Method A: Visual Miscibility SelectMethod->MethodA MethodB Method B: Partition Coeff (LogP) SelectMethod->MethodB StepA1 Add Solvent Incrementally MethodA->StepA1 StepB1 Shake Flask (Octanol/Water) MethodB->StepB1 StepA2 Check Turbidity/Phase Split StepA1->StepA2 Decision Is Phase Homogeneous? StepA2->Decision StepB2 Phase Separation StepB1->StepB2 StepB3 GC/HPLC Analysis StepB2->StepB3 ResultLogP Result: LogP Value StepB3->ResultLogP ResultMiscible Result: Miscible Decision->ResultMiscible Yes ResultImmiscible Result: Immiscible Decision->ResultImmiscible No

          Figure 2: Decision tree and workflow for experimental solubility validation.

          Application Context: Reaction Engineering

          The choice of solvent for 1-Chloro-4-ethoxybutane is rarely about "dissolving" it (since it dissolves in most organics) but about controlling reactivity .

          Nucleophilic Substitution (SN2)

          When using this molecule to alkylate amines or phenols:

          • Recommended Solvent: Acetonitrile (MeCN) or DMF .

          • Reasoning: These polar aprotic solvents solvate the metal cation (e.g.,

            
             from 
            
            
            
            ) but leave the nucleophile "naked" and reactive. They also fully dissolve the 1-Chloro-4-ethoxybutane, ensuring a homogeneous reaction phase.
          Grignard Formation

          If converting to the Grignard reagent:

          • Recommended Solvent: Anhydrous THF or Diethyl Ether .

          • Reasoning: The ether oxygen in the solvent coordinates with the Magnesium, stabilizing the Grignard complex. 1-Chloro-4-ethoxybutane is fully miscible here.

          References

          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12386766 (1-Chloro-4-ethoxybutane). Retrieved from [Link]

          • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent selection mechanisms).
          • Sigma-Aldrich (Merck).Safety Data Sheet: 1-Chloro-4-ethoxybutane. (Standard industry reference for handling and safety).
          • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Source for LogP and solubility protocols).

          Methodological & Application

          Application Note: High-Efficiency Alkylation Strategies using 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is structured to guide researchers through the optimal use of 1-Chloro-4-ethoxybutane as an alkylating agent, focusing on overcoming the kinetic limitations of the chloride leaving group to achieve high-yield N- and O-alkylations.

          Executive Summary

          1-Chloro-4-ethoxybutane is a valuable bifunctional building block used in medicinal chemistry to introduce the 4-ethoxybutyl motif—a lipophilic spacer often utilized in Structure-Activity Relationship (SAR) studies to modulate the solubility and receptor binding affinity of CNS-active agents (e.g., piperazine-based antipsychotics) and kinase inhibitors.

          While significantly more cost-effective and stable than its bromo- or iodo-analogs, the chloro-derivative exhibits lower electrophilicity. This guide provides optimized protocols utilizing Finkelstein activation and Phase Transfer Catalysis (PTC) to drive reaction kinetics, ensuring complete conversion and minimizing genotoxic impurity (GTI) carryover.

          Technical Profile & Reactivity

          Compound: 1-Chloro-4-ethoxybutane Chemical Structure:

          
          Role:  Electrophilic Alkylating Agent (
          
          
          
          Substrate)
          Mechanistic Insight

          The reaction proceeds via a bimolecular nucleophilic substitution (

          
          ). However, the chloride ion (
          
          
          
          ) is a relatively poor leaving group compared to bromide or iodide due to the strength of the C-Cl bond (~339 kJ/mol vs ~285 kJ/mol for C-Br).

          To overcome this, we employ the Finkelstein Modification :

          • In-situ Activation: Addition of catalytic Potassium Iodide (KI).

          • Halogen Exchange: The iodide displaces the chloride to form the transient, highly reactive 1-Iodo-4-ethoxybutane .

          • Product Formation: The nucleophile rapidly attacks the iodo-intermediate, regenerating the iodide catalyst.

          Figure 1: Catalytic Cycle (Finkelstein Activation)

          FinkelsteinCycle Start 1-Chloro-4-ethoxybutane (Low Reactivity) Inter 1-Iodo-4-ethoxybutane (High Reactivity) Start->Inter + KI - KCl Prod Alkylated Product (R-Nu-(CH2)4-OEt) Inter->Prod + Nucleophile (Nu-) KI KI (Cat.) Prod->KI Regenerates I- KCl KCl (Precipitate)

          Caption: The catalytic cycle showing the conversion of the alkyl chloride to the reactive alkyl iodide in situ.

          Experimental Protocols

          Protocol A: N-Alkylation of Secondary Amines (e.g., Phenylpiperazine)

          Application: Synthesis of GPCR ligands or generic pharmaceutical intermediates. Scale: 10 mmol

          Reagents & Equipment
          ReagentEquiv/Conc.Role
          Substrate (e.g., 1-Phenylpiperazine)1.0 equivNucleophile
          1-Chloro-4-ethoxybutane 1.2 equiv Alkylating Agent
          Potassium Carbonate (
          
          
          )
          2.0 equivBase (Acid Scavenger)
          Potassium Iodide (KI)0.1 - 0.2 equivFinkelstein Catalyst
          Acetonitrile (MeCN) or DMF10 mL/gSolvent (Dipolar Aprotic)
          Step-by-Step Procedure
          • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the secondary amine (10 mmol) and Acetonitrile (20 mL).

          • Base Addition: Add anhydrous

            
             (20 mmol, 2.76 g). Note: Ensure particle size is fine (mesh 325) for optimal surface area.
            
          • Catalyst Addition: Add Potassium Iodide (1-2 mmol, 166-332 mg).

          • Reagent Addition: Add 1-Chloro-4-ethoxybutane (12 mmol) dropwise via syringe.

          • Reaction: Heat the mixture to reflux (

            
            ) under an inert atmosphere (
            
            
            
            or Ar).
            • Monitoring: Monitor by TLC or HPLC every 2 hours. Reaction is typically complete in 6–12 hours.

          • Workup:

            • Cool to room temperature.

            • Filter off inorganic salts (

              
              , KCl). Rinse the cake with fresh Acetonitrile.
              
            • Concentrate the filtrate under reduced pressure.

            • Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).

          • Purification: Dry over

            
            , filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient) if necessary.
            
          Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

          Application: Synthesis of ether-linked scaffolds.

          Reagents
          • Phenolic Substrate (1.0 equiv)

          • 1-Chloro-4-ethoxybutane (1.2 equiv)

          • Cesium Carbonate (

            
            ) (1.5 equiv) - Preferred over 
            
            
            
            for phenols due to the "Cesium Effect" enhancing solubility.
          • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Phase Transfer Catalyst.

          • Solvent: DMF or DMSO.

          Procedure Summary
          • Dissolve phenol in DMF. Add

            
             and stir for 15 min to generate the phenoxide anion.
            
          • Add TBAI and 1-Chloro-4-ethoxybutane.

          • Heat to

            
             for 4–8 hours.
            
          • Quench with water, extract into MTBE or Ethyl Acetate.

          Troubleshooting & Optimization Guide

          IssueProbable CauseCorrective Action
          Low Conversion (<50%) Chloride leaving group is too slow.Increase KI loading to 0.5 equiv or switch solvent to DMF/DMSO (higher dielectric constant).
          Elimination By-product High basicity causing E2 elimination.Lower temperature by
          
          
          ; Switch base to milder
          
          
          or reduce base equivalents.
          Dialkylation (for primary amines) Over-alkylation.Use excess amine (substrate) or protect the amine first.
          Emulsion during Workup Surfactant-like properties of the ethoxybutyl chain.Use saturated brine; add a small amount of Methanol to the organic phase before washing.

          Workflow Visualization

          Figure 2: Experimental Workflow for N-Alkylation

          Workflow Step1 Reagent Charging (Amine, K2CO3, KI, MeCN) Step2 Addition of 1-Chloro-4-ethoxybutane Step1->Step2 Step3 Reflux (80°C) 6-12 Hours Step2->Step3 Step4 IPC (HPLC/TLC) Check Conversion Step3->Step4 Decision Conversion > 98%? Step4->Decision Decision->Step3 No (Continue Heating) Step5 Filtration (Remove Salts) Decision->Step5 Yes Step6 Aqueous Workup (EtOAc / Water) Step5->Step6 Step7 Isolation & Drying Step6->Step7

          Caption: Step-by-step decision tree for the N-alkylation process.

          Safety & Handling (E-E-A-T)

          • Toxicity: Alkyl chlorides are potential alkylating agents in vivo. Handle as a potential mutagen/carcinogen.

          • Genotoxic Impurities (GTIs): Residual alkyl halides are flagged as GTIs by regulatory bodies (ICH M7). Ensure the process includes a purge step (e.g., amine scavengers or hydrolysis) if this is the final step in an API synthesis.

          • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

          • Disposal: Quench excess alkylating agent with an amine-containing waste stream or dilute NaOH before disposal.

          References

          • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard reference for

            
             and Finkelstein mechanisms). 
            
          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Protocols for alkyl halide preparation and use).

          • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Guideline for handling alkyl halide impurities).

          • PubChem Compound Summary. (2023). 1-Chloro-4-ethoxybutane. National Library of Medicine. (Chemical properties verification).

          experimental protocol for Grignard reactions using 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This application note details the robust generation of 4-ethoxybutylmagnesium chloride from 1-chloro-4-ethoxybutane. Unlike their bromide or iodide counterparts, alkyl chlorides possess a stronger C-X bond (approx. 81 kcal/mol vs. 68 kcal/mol for bromides), rendering them kinetically sluggish to initiate on magnesium surfaces. Furthermore, the presence of the

          
          -ethoxy group introduces the possibility of intramolecular coordination to the magnesium center.
          

          This protocol utilizes a THF-mediated, Iodine/Dibromoethane (DBE) activated system to overcome the passivation of magnesium. It prioritizes the "Entrainment Method" to ensure consistent initiation and high conversion, minimizing the risk of Wurtz homocoupling.

          Pre-Reaction Analysis & Strategy

          The Substrate: 1-Chloro-4-ethoxybutane
          • CAS: 42045-31-0 (Generic Ref)

          • Structure:

            
            
            
          • Role: Provides a C4 linker with a protected hydroxyl terminus (ethyl ether).

          • Challenge: The primary failure mode is the inability to sustain the radical chain mechanism on the Mg surface due to oxide passivation.

          Mechanistic Insight: The Chelation Effect

          In Tetrahydrofuran (THF), the resulting Grignard reagent forms a stabilized 5-membered or 6-membered chelate-like structure where the ether oxygen coordinates to the Magnesium. While this stabilizes the final species, it can retard the rate of formation by crowding the active sites on the metal surface.

          Physicochemical Properties (Reference Data)
          PropertyValueImplication for Protocol
          Boiling Point ~155°CHigh BP makes removal of unreacted starting material difficult; high conversion is mandatory.
          Density ~0.94 g/mLDenser than ether, lighter than water.
          Flash Point ~45°CFlammable; requires inert atmosphere (Argon/Nitrogen).
          Solubility Miscible in THFTHF is the required solvent; Diethyl ether is insufficient for activating chlorides.

          Experimental Protocol

          Materials & Equipment
          • Reaction Vessel: 3-neck Round Bottom Flask (RBF), flame-dried under vacuum.

          • Magnesium: Turnings (99.9% pure), crushed immediately prior to use to expose fresh lattice.

          • Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).

          • Activators: Iodine crystals (

            
            ) and 1,2-Dibromoethane (DBE).
            
          • Inert Gas: Argon (preferred due to density) or Nitrogen.

          Workflow Diagram

          The following diagram outlines the critical path for the synthesis, highlighting decision nodes for initiation failure.

          G Start Start: Dry Glassware & Mg Activation Activation: Add I2 + 5% of Halide (Thermal Shock) Start->Activation Check Initiation Check: Color Clear -> Grey/Turbid? Exotherm? Activation->Check Entrainment Add 1,2-Dibromoethane (DBE) Check->Entrainment No (Stalled) Addition Controlled Addition: Maintain Gentle Reflux Check->Addition Yes (Success) Entrainment->Check Retry Digest Digestion: Reflux 1-2 Hours Addition->Digest Titration Validation: Titration (Knochel/Paquette) Digest->Titration

          Figure 1: Logic flow for the preparation of 4-ethoxybutylmagnesium chloride, including the entrainment loop for stubborn initiation.

          Step-by-Step Procedure
          Step 1: System Preparation
          • Equip a 250 mL 3-neck RBF with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

          • Connect the top of the condenser to a Schlenk line (Argon/Vacuum manifold).

          • Flame Dry: Heat the apparatus under vacuum (0.1 mmHg) with a heat gun until hot to touch. Backfill with Argon. Repeat 3 times.

          Step 2: Magnesium Activation (The "Dry Stir")
          • Add Magnesium turnings (1.2 equivalents, 29.2 mmol, 0.71 g) to the flask against a positive flow of Argon.

          • Dry Stir: Stir the dry turnings rapidly for 30 minutes. The friction creates fresh micro-fractures on the Mg surface, exposing reactive sites.

          Step 3: Initiation (The Critical Step)
          • Add anhydrous THF (10 mL) to cover the Mg.

          • Add a single crystal of Iodine (

            
            ). The solution will turn amber.
            
          • Prepare the halide solution: Dissolve 1-Chloro-4-ethoxybutane (24.3 mmol, 3.32 g) in anhydrous THF (15 mL) in the addition funnel.

          • The Test Shot: Add approximately 1-2 mL of the halide solution to the Mg.

          • Heat the mixture with a heat gun until the THF boils gently. Stop heating and observe.

            • Success: The amber color of Iodine disappears (turns clear/grey), and the solution continues to boil without external heat (exotherm).

            • Failure: Solution remains amber; no exotherm.

          • Rescue (Entrainment): If initiation fails, add 0.1 mL of 1,2-Dibromoethane (DBE). Heat again. The DBE reacts rapidly with Mg, etching the surface and allowing the alkyl chloride to react.

          Step 4: Controlled Addition
          • Once initiation is confirmed (sustained reflux/turbidity), begin dropwise addition of the remaining halide solution.

          • Rate Control: Adjust the rate to maintain a gentle spontaneous reflux. If the reaction cools too much, the reaction may stall (leading to accumulation of halide and a potential runaway exotherm later).

          • Note: For alkyl chlorides, external heating (oil bath at 65-70°C) is often required to maintain reflux throughout the addition.

          Step 5: Digestion
          • After addition is complete, heat the reaction to reflux (external bath) for 2 hours. This ensures conversion of the sluggish chloride.

          • Cool to room temperature. The solution should be dark grey/cloudy.

          Validation: Titration Protocol

          Do not assume quantitative yield. Alkyl chlorides are prone to Wurtz coupling (

          
           dimer formation).
          

          Method: Salicylaldehyde Phenylhydrazone Titration

          • Weigh approx. 100 mg of Salicylaldehyde phenylhydrazone into a dry vial.

          • Dissolve in 5 mL dry THF. Solution is Yellow .

          • Add the Grignard reagent dropwise via a volumetric syringe.

          • Endpoint: The solution turns bright Orange (formation of the dianion).

          • Calculate molarity:

            
            
            

          Mechanistic Visualization

          The following diagram illustrates the oxidative addition and the stabilization provided by the ether side-chain.

          Figure 2: Simplified transformation. Note that in solution, the 'OEt' oxygen likely coordinates back to the Mg center, forming a 7-membered ring chelate or intermolecular aggregates.

          Troubleshooting & Optimization

          SymptomProbable CauseCorrective Action
          No Initiation Oxide layer on Mg is too thick.Add 5 mol% 1,2-Dibromoethane (DBE). Sonicate the Mg turnings under Argon before adding solvent.
          Low Yield (<60%) Wurtz Coupling (
          
          
          dimer).
          Concentration too high. Dilute the halide solution further. Slow down addition rate.
          White Precipitate Moisture ingress or Magnesium Chloride precipitation.Ensure system is sealed. Note: MgCl2 is soluble in THF, but oxides are not. If precipitate is heavy, filter under Argon.
          Reaction Stalls Temperature too low.Alkyl chlorides require energy. Maintain external heat (60°C) even during addition.

          References

          • Organic Syntheses:General Methods for Grignard Prepar

            • Source: Organic Syntheses, Coll. Vol. 6, p.737 (1988).
            • URL: [Link]

          • Sigma-Aldrich (Merck):Grignard Reagents - Preparation and Safety. Source: Technical Bulletin AL-134.
          • Knochel, P. et al.:Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange.

            • Source: Angewandte Chemie International Edition, 2003. (Context for Turbo Grignards if standard Mg fails).
            • URL: [Link]

          • Love, B. E., & Jones, E. G.

            • Source: J. Org. Chem. 1999, 64, 10, 3755–3756.
            • URL: [Link]

          Application Note: Modular Synthesis of N-Heterocyclic Scaffolds using 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract & Strategic Value

          This application note details the methodological framework for utilizing 1-Chloro-4-ethoxybutane (CAS: 5205-64-1) as a bifunctional building block in the synthesis of novel heterocyclic entities.

          In drug discovery, this molecule serves two critical roles:

          • Linker Chemistry: It introduces a flexible

            
             spacer with a terminal ethoxy group, modulating lipophilicity (LogP) and solubility in lead optimization.
            
          • Cyclization Precursor: Under Lewis Acid conditions, the ethoxy moiety can act as a latent leaving group, facilitating intramolecular cyclization to form pyrrolidine or piperidine cores.

          Reactivity Profile & Activation Strategy

          1-Chloro-4-ethoxybutane is a primary alkyl chloride. While stable, the chloride is a mediocre leaving group for sterically demanding nucleophiles. To maximize yield and suppress elimination side-products, we employ a Finkelstein Activation strategy prior to heterocyclic coupling.

          The Finkelstein Protocol (In Situ Activation)

          Objective: Convert the alkyl chloride to the more reactive alkyl iodide.

          Mechanism:

          
          
          Causality: The reaction is driven by the precipitation of NaCl in acetone (Le Chatelier’s principle), shifting the equilibrium toward the reactive alkyl iodide.
          
          Protocol A: Preparation of 1-Iodo-4-ethoxybutane

          Note: This can be performed in situ or isolated.

          • Reagents:

            • 1-Chloro-4-ethoxybutane (1.0 eq)

            • Sodium Iodide (NaI) (1.2 eq) - Must be dry.

            • Solvent: Anhydrous Acetone or 2-Butanone (MEK).

          • Procedure:

            • Dissolve NaI in solvent (0.5 M concentration) under

              
               atmosphere.
              
            • Add 1-Chloro-4-ethoxybutane dropwise at room temperature.

            • Reflux for 6–12 hours. A white precipitate (NaCl) will form.

            • Workup: Cool, filter off NaCl solids. Concentrate the filtrate. Dissolve residue in

              
              , wash with 
              
              
              
              (to remove free
              
              
              ), water, and brine. Dry over
              
              
              .
          • Validation:

            • TLC: The Iodide moves higher (higher

              
              ) than the Chloride in Hexane/EtOAc systems.
              

          Synthesis of N-Alkylated Heterocycles

          The most common application is the

          
          -alkylation of pharmacophores (e.g., Piperazine, Imidazole, Benzimidazole).
          
          Protocol B: General N-Alkylation (The "Linker" Approach)

          This protocol attaches the 4-ethoxybutyl chain to a nitrogen heterocycle.

          Reagents:

          • Substrate: Nitrogen Heterocycle (e.g., 1-Boc-piperazine) (1.0 eq)

          • Electrophile: 1-Iodo-4-ethoxybutane (from Protocol A) (1.1 eq)

          • Base:

            
             (2.0 eq) or 
            
            
            
            (3.0 eq)
          • Solvent: Acetonitrile (

            
            ) or DMF.
            

          Step-by-Step Methodology:

          • Solvation: Dissolve the heterocycle in Acetonitrile (0.2 M).

          • Deprotonation: Add the inorganic base. Stir for 30 mins at RT to ensure deprotonation of the amine/amide.

          • Addition: Add the activated alkyl halide dropwise.

          • Thermal Phase: Heat to

            
             (Acetonitrile) or 
            
            
            
            (DMF) for 12 hours.
            • Why: Higher temperatures overcome the steric barrier of the heterocycle but risk elimination.

              
               is the "Sweet Spot."
              
          • Quench: Filter inorganic solids. Evaporate solvent.

          • Purification: Flash column chromatography (DCM/MeOH gradients).

          Data Presentation: Optimization Matrix

          Yield comparison based on solvent/base combinations for Piperazine alkylation.

          EntrySolventBaseTemp (
          
          
          )
          Time (h)Isolated Yield (%)Notes
          1DMF
          
          
          0 -> RT445%Significant elimination observed (alkene formation).
          2Acetone
          
          
          Reflux2462%Slow reaction kinetics.
          3ACN
          
          
          60 12 88% Optimal conditions. Cesium effect enhances solubility.
          4Toluene
          
          
          901830%Poor solubility of salt byproducts.

          Advanced Workflow: Intramolecular Cyclization

          This advanced protocol converts the linear chain into a Pyrrolidine ring. This involves alkylating a primary amine, followed by ether cleavage and internal nucleophilic attack.

          Pathway Logic
          • Alkylation:

            
             + 1-Chloro-4-ethoxybutane 
            
            
            
            
            
          • Ether Cleavage:

            
             + 
            
            
            
            
            
            
            
            (Transient intermediate).
          • Cyclization: Internal attack of Nitrogen on the terminal Bromide

            
             N-substituted Pyrrolidine.
            
          Visualization of Reaction Logic

          G Start 1-Chloro-4-ethoxybutane Inter Intermediate: Secondary Amine Start->Inter N-Alkylation (Base/Heat) Amine Primary Amine (R-NH2) Amine->Inter Cleavage Ether Cleavage (BBr3 / HBr) Inter->Cleavage Deprotection Cyclic Target: N-Substituted Pyrrolidine Cleavage->Cyclic Intramolecular Cyclization (-HBr)

          Caption: Logical flow for converting linear ethoxybutane chains into cyclic pyrrolidine scaffolds via deprotective cyclization.

          Quality Control & Validation

          To ensure the protocol was successful, the following analytical markers must be verified.

          NMR Interpretation ( NMR, 400 MHz, )
          • Starting Material (Chloride): Triplet at

            
             3.55 ppm (
            
            
            
            ).
          • Product (N-Alkylated): The triplet shifts upfield to

            
             2.30 – 2.50 ppm (
            
            
            
            ).
          • Ethoxy Group: Distinct quartet at

            
             3.4 ppm (
            
            
            
            ) and triplet at
            
            
            1.2 ppm (
            
            
            ). Note: If cyclization (Protocol 4) occurred, these signals disappear.
          Mass Spectrometry
          • Isotopic Pattern: The starting material shows a characteristic 3:1 ratio for M and M+2 peaks due to Chlorine (

            
            ).
            
          • Product Confirmation: Loss of the Chlorine isotopic pattern confirms successful substitution.

          References

          • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Finkelstein conditions).

          • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic substitution and neighbor group participation).

          • National Center for Biotechnology Information. PubChem Compound Summary for CID 21206, 1-Chloro-4-ethoxybutane. (Physical property verification).

          • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Ether cleavage protocols using

            
            ). 
            

          Disclaimer: All protocols involve hazardous chemicals. 1-Chloro-4-ethoxybutane is an irritant and alkylating agent.

          
           is pyrophoric. Perform all reactions in a fume hood with appropriate PPE.
          

          Application Note: N-Alkylation of Amines using 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide details the synthetic protocols for introducing the 4-ethoxybutyl motif into primary and secondary amines via nucleophilic substitution (

          
          ). 1-Chloro-4-ethoxybutane serves as a robust, cost-effective linker in medicinal chemistry, particularly for increasing lipophilicity and extending carbon chains in antihistamines and neuroactive ligands.
          

          While alkyl chlorides are generally less reactive than their bromide or iodide counterparts, this protocol utilizes Finkelstein activation (in-situ iodination) to ensure high yields under mild conditions. Special attention is given to controlling chemoselectivity when reacting with primary amines to prevent polyalkylation.

          Chemical Background & Mechanistic Strategy

          The Electrophile: 1-Chloro-4-ethoxybutane
          • Structure:

            
            
            
          • Reactivity Profile: Primary alkyl chloride. Moderate electrophilicity.

          • Key Challenge: The C-Cl bond is relatively strong (approx. 81 kcal/mol), making direct displacement by amines slow and requiring elevated temperatures, which promotes elimination byproducts.

          • Solution: Use of a catalytic iodide source (KI or NaI) to generate the transient, highly reactive 1-iodo-4-ethoxybutane species.

          Reaction Mechanism ( with Finkelstein Activation)

          The reaction proceeds via a bimolecular nucleophilic substitution. The addition of Potassium Iodide (KI) is critical. The iodide ion displaces the chloride to form the alkyl iodide, which is a superior electrophile (Leaving Group Ability:

          
          ).
          

          ReactionMechanism Substrate 1-Chloro-4-ethoxybutane (R-Cl) Intermediate Transient Species 1-Iodo-4-ethoxybutane (R-I) Substrate->Intermediate + KI (Cat.) Finkelstein Exchange Product Target Amine (R-NH-R') Substrate->Product + Amine Slow S_N2 (Direct) Intermediate->Product + Amine Fast S_N2 Byproduct KCl (Precipitate) Intermediate->Byproduct

          Figure 1: Catalytic cycle showing the activation of the alkyl chloride by iodide, facilitating rapid amine attack.

          Experimental Variables & Optimization

          To ensure reproducibility, the following parameters must be controlled.

          ParameterRecommended ConditionRationale
          Solvent Acetonitrile (MeCN) Polar aprotic; promotes
          
          
          . Dissolves organic reactants but precipitates inorganic salts (KCl), driving the reaction forward.
          Base
          
          
          (granular)
          Scavenges the HCl generated. Granular form is preferred over powder to prevent stirring issues.
          Catalyst Potassium Iodide (KI) Essential. Usage at 0.1 – 0.5 equivalents drastically reduces reaction time.
          Temperature 60°C – 80°C Sufficient energy to overcome activation barrier without causing significant ether cleavage or elimination.
          Stoichiometry Variable (See Protocols)Critical distinction between Primary and Secondary amine workflows.

          Detailed Protocols

          Protocol A: Reaction with Secondary Amines

          Target: Synthesis of Tertiary Amines

          Context: Secondary amines (

          
          ) react cleanly to form tertiary amines. Over-alkylation to quaternary ammonium salts is sterically hindered and slow, allowing for near-stoichiometric usage of reagents.
          

          Materials:

          • Secondary Amine (1.0 equiv)

          • 1-Chloro-4-ethoxybutane (1.1 - 1.2 equiv)

          • 
             (2.0 equiv)
            
          • KI (0.2 equiv)

          • Acetonitrile (anhydrous, 5-10 mL per mmol amine)

          Procedure:

          • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

            
            ).
            
          • Dissolution: Add the Secondary Amine and 1-Chloro-4-ethoxybutane to the Acetonitrile.

          • Activation: Add

            
             and KI. The mixture will appear as a suspension.
            
          • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

            • Monitoring: Check via TLC or LC-MS after 4 hours. Reaction typically completes in 6–12 hours.

          • Filtration: Cool to room temperature. Filter off the inorganic solids (

            
            , KCl, KI) using a sintered glass funnel or Celite pad. Wash the pad with ethyl acetate.
            
          • Concentration: Remove volatiles under reduced pressure to yield the crude tertiary amine.

          Protocol B: Reaction with Primary Amines

          Target: Synthesis of Secondary Amines

          Context: Primary amines (

          
          ) are highly nucleophilic. Once mono-alkylated, the product is more nucleophilic than the starting material (due to the inductive effect of the alkyl group), leading to rapid double alkylation.
          

          Strategy: Use a large excess of the amine to statistically favor mono-alkylation.

          Materials:

          • Primary Amine (3.0 - 5.0 equiv)

          • 1-Chloro-4-ethoxybutane (1.0 equiv)

          • 
             (2.0 equiv)
            
          • KI (0.5 equiv)

          • Acetonitrile or DMF (if amine is high boiling)

          Procedure:

          • Setup: Equip a flask with a reflux condenser and an addition funnel. Flush with

            
            .
            
          • Base Mixture: Charge the flask with the Primary Amine (Total Excess),

            
            , KI, and solvent. Heat to 60°C.
            
          • Controlled Addition: Dissolve 1-Chloro-4-ethoxybutane in a minimal amount of solvent. Add this solution dropwise via the addition funnel over 1–2 hours.

            • Why? Keeps the concentration of the alkylating agent low relative to the amine, suppressing dialkylation.

          • Reaction: Continue heating for 4–6 hours after addition is complete.

          • Workup: (See Section 5). The excess primary amine must be recovered or removed during workup.

          Self-Validating Workup: Acid-Base Extraction

          This workflow ensures purity without immediate column chromatography. It relies on the pH-dependent solubility of amines.

          WorkupFlow Start Crude Reaction Mixture (Dissolved in EtOAc/Ether) AcidWash Extract with 1M HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt + Excess Amine) PhaseSep1->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Basify Extract2 Extract with DCM or EtOAc Basify->Extract2 FinalOrg Final Organic Layer (Pure Amine) Extract2->FinalOrg Dry & Concentrate

          Figure 2: Acid-Base extraction flowchart for purification of amino-ethers.

          Validation Steps:

          • TLC Check: Spot the "Final Organic Layer" vs. Starting Amine. Use Dragendorff’s Reagent (stains amines orange/brown) or Ninhydrin (for primary amines).

          • NMR Verification: Look for the triplet signal of the

            
             protons.
            
            • Starting Chloride:

              
               ppm (
              
              
              
              ).
            • Product Amine:

              
               ppm (
              
              
              
              ). The upfield shift confirms substitution.

          Troubleshooting & Safety

          IssueProbable CauseCorrective Action
          Low Conversion "Finkelstein" failureEnsure KI is fresh and dry. Switch solvent to Acetone (classic Finkelstein) or MEK if MeCN fails, though MeCN is usually superior for high temps.
          Dialkylation (Primary Amines) Amine concentration too lowIncrease amine equivalents to 5-10x. Alternatively, protect the amine (e.g., Boc-amine) then alkylate, though this adds steps.
          Emulsion during Workup Surfactant-like propertiesThe ethoxybutyl chain adds lipophilicity. Use Brine (saturated NaCl) to break emulsions.

          Safety Note: 1-Chloro-4-ethoxybutane is an alkylating agent. Handle in a fume hood. Avoid skin contact.

          References

          • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Section 5.16: Alkylation of Amines).

          • PubChem. (n.d.). Compound Summary: 1-Chloro-4-ethoxybutane. National Library of Medicine. Retrieved January 28, 2026. [Link]

          • Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press. (Detailed discussion on selectivity in alkylation).

          procedure for substituting the chlorine in 1-Chloro-4-ethoxybutane with other functional groups

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Profile

          1-Chloro-4-ethoxybutane (CAS: 5332-29-6) serves as a critical C4-linker in medicinal chemistry, particularly for introducing an ethoxybutyl spacer that modulates lipophilicity and solubility in drug candidates. However, the terminal chlorine atom presents a kinetic challenge: it is a moderately poor leaving group compared to bromide or iodide, often requiring harsh conditions that can compromise the ether linkage or lead to elimination byproducts.

          This application note details optimized protocols for substituting the chlorine atom. We prioritize an Activation-Substitution Strategy , utilizing halogen exchange (Finkelstein) to enhance electrophilicity, followed by nucleophilic attack.

          Chemical Properties
          • Formula:

            
            
            
          • Molecular Weight: 136.62 g/mol

          • Boiling Point: ~155-160°C (at 760 mmHg)

          • Reactivity Class: Primary Alkyl Chloride / Ether

          • Major Hazards: Flammable liquid, skin irritant.

          Strategic Reaction Landscape

          The substitution of chlorine in this substrate follows an

          
           mechanism. To maximize yield and minimize elimination (
          
          
          
          ) side-reactions, we employ dipolar aprotic solvents and, where necessary, catalytic iodide.
          Visualization: Functionalization Pathways

          The following diagram illustrates the divergent synthesis pathways available from the parent chloride.

          ReactionLandscape Start 1-Chloro-4- ethoxybutane Intermediate Transient Species: 1-Iodo-4-ethoxybutane Start->Intermediate NaI, Acetone (Finkelstein) Prod_CN Nitrile (Chain Extension) Start->Prod_CN Slow (Direct) Prod_S Thioether (Sulfurization) Start->Prod_S R-SH, Base Direct Sn2 Intermediate->Prod_CN NaCN DMSO Prod_NH2 Primary Amine (Gabriel Synthesis) Intermediate->Prod_NH2 K-Phthalimide DMF

          Figure 1: Divergent synthesis pathways. The yellow node represents the activated iodide intermediate, which significantly accelerates subsequent substitutions.

          Critical Process Parameters (CPP)

          Successful substitution relies on manipulating the reaction environment to favor nucleophilic attack over elimination.

          ParameterRecommendationScientific Rationale
          Solvent System DMF, DMSO, or NMPDipolar aprotic solvents solvate cations (
          
          
          ,
          
          
          ) effectively, leaving the nucleophilic anion "naked" and highly reactive.
          Leaving Group Activation NaI or KI (0.1 - 1.0 eq)In situ conversion to alkyl iodide (Finkelstein conditions). The C-I bond is weaker than C-Cl, facilitating faster displacement.
          Temperature 60°C - 90°CSufficient thermal energy to overcome the activation barrier for Cl displacement without triggering ether cleavage.
          Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular (
          
          
          ) kinetics.

          Experimental Protocols

          Protocol A: Activation via Halogen Exchange (Finkelstein)

          Objective: Convert 1-Chloro-4-ethoxybutane to 1-Iodo-4-ethoxybutane. Use Case: Pre-step for reactions with weak nucleophiles or when mild conditions are required.

          Materials:

          • 1-Chloro-4-ethoxybutane (13.6 g, 100 mmol)

          • Sodium Iodide (NaI) (18.0 g, 120 mmol, 1.2 eq)

          • Acetone (Dry, 200 mL)

          Procedure:

          • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (

            
             or Ar).
            
          • Dissolution: Dissolve NaI (18.0 g) in dry acetone (200 mL). The solution should be clear.

          • Addition: Add 1-Chloro-4-ethoxybutane (13.6 g) to the stirring solution.

          • Reflux: Heat the mixture to reflux (~56°C) for 18–24 hours.

            • Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).

          • Workup:

            • Cool to room temperature.

            • Filter off the NaCl solid.

            • Concentrate the filtrate under reduced pressure to remove acetone.

            • Dissolve the residue in Diethyl Ether (

              
              ) and wash with 10% Sodium Thiosulfate (
              
              
              
              ) to remove free iodine (yellow color).
            • Dry over

              
              , filter, and concentrate.
              
          • Yield: Expect >90% conversion. The product is light sensitive; store in amber vials with copper wire stabilization if not used immediately.

          Protocol B: Synthesis of 4-Ethoxybutanenitrile (Cyanation)

          Objective: Substitution of Cl with CN (C1 extension). Mechanism:

          
           displacement.
          

          Materials:

          • 1-Chloro-4-ethoxybutane (1.36 g, 10 mmol)

          • Sodium Cyanide (NaCN) (0.74 g, 15 mmol, 1.5 eq) [DANGER: HIGHLY TOXIC]

          • Sodium Iodide (NaI) (150 mg, 1 mmol, 0.1 eq) [Catalyst]

          • DMSO (Dimethyl sulfoxide) (15 mL)

          Workflow Visualization:

          Workflow_CN Step1 Step 1: Solvation Dissolve NaCN in DMSO (60°C) Ensure complete dissolution Step2 Step 2: Activation Add NaI catalyst + Substrate Step1->Step2 Step3 Step 3: Reaction Stir at 80°C for 4-6 hours Step2->Step3 Step4 Step 4: Quench & Extract Pour into H2O -> Extract w/ EtOAc Step3->Step4

          Figure 2: Step-by-step workflow for the cyanation reaction involving catalytic activation.

          Procedure:

          • Safety Prep: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available. Treat all aqueous waste with bleach (sodium hypochlorite) before disposal to oxidize cyanide.

          • Reaction:

            • In a reaction vial, suspend NaCN (0.74 g) and NaI (150 mg) in DMSO (15 mL).

            • Heat to 60°C to facilitate partial dissolution of cyanide.

            • Add 1-Chloro-4-ethoxybutane (1.36 g) dropwise.

            • Increase temperature to 80°C and stir for 6 hours.

          • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). Stain with

            
             (alkyl chlorides are not UV active; nitriles are weak, but the ether chain oxidizes).
            
          • Workup:

            • Cool reaction to RT.

            • Pour slowly into 100 mL of water (Caution: Exothermic).

            • Extract with Ethyl Acetate (

              
               mL).
              
            • Wash combined organics with brine (

              
               mL) to remove DMSO.
              
            • Dry over

              
               and concentrate.
              
          • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

          Protocol C: Gabriel Synthesis (Primary Amine Formation)

          Objective: Synthesis of 4-ethoxybutan-1-amine without polyalkylation. Rationale: Direct reaction with ammonia often yields secondary/tertiary amines. The phthalimide anion is a controlled nucleophile.

          Materials:

          • 1-Chloro-4-ethoxybutane (10 mmol)

          • Potassium Phthalimide (11 mmol, 1.1 eq)

          • DMF (Dimethylformamide) (Dry, 20 mL)

          • Hydrazine Hydrate (

            
            )
            

          Procedure:

          • Alkylation Step:

            • Combine potassium phthalimide (2.04 g) and 1-Chloro-4-ethoxybutane (1.36 g) in dry DMF (20 mL).

            • Heat to 90°C for 12 hours. The mixture will become a slurry.

            • Workup: Pour into water (100 mL). The intermediate N-(4-ethoxybutyl)phthalimide usually precipitates. If oil forms, extract with Chloroform, wash with 0.2N NaOH (to remove unreacted phthalimide), dry, and concentrate.

          • Deprotection (Hydrazinolysis):

            • Dissolve the intermediate phthalimide in Ethanol (30 mL).

            • Add Hydrazine Hydrate (15 mmol, 1.5 eq relative to intermediate).

            • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating success.

          • Isolation:

            • Cool and filter off the solid phthalhydrazide.

            • Concentrate the filtrate.

            • Acid-Base Extraction (Crucial for Purity):

              • Dissolve residue in 1N HCl (amine goes to aqueous phase).

              • Wash with Ether (removes non-basic impurities).

              • Basify aqueous layer with 2N NaOH (pH > 12).

              • Extract the free amine into Dichloromethane (

                
                ).
                
              • Dry and concentrate to yield pure 4-ethoxybutan-1-amine.

          Troubleshooting & Quality Control

          IssueProbable CauseCorrective Action
          Low Conversion Chloride is too stable; Nucleophile is "caged" by solvation.1. Add 10 mol% NaI (Finkelstein catalyst).2. Switch solvent to dry DMSO (higher dielectric constant).
          Elimination Product (Alkene) Basicity of nucleophile is too high; Temperature too high.1. Lower reaction temperature.2. Use less basic nucleophiles (e.g., Azide instead of Amine, then reduce).
          Product remains in Aqueous Phase High polarity of ethoxy-amine products.During extraction, saturate the aqueous phase with NaCl (Salting out) and use DCM or Chloroform instead of Ether.

          References

          • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Finkelstein and Gabriel synthesis).
          • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007 .

          • Gibson, M. S.; Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968 , 7(12), 919-930.

          • PubChem Database. "1-Chloro-4-ethoxybutane Compound Summary." National Center for Biotechnology Information. Accessed Oct 2023.

          • Friedman, L.; Shechter, H. "Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide." The Journal of Organic Chemistry, 1960 , 25(6), 877–879.

          Application Note: 1-Chloro-4-ethoxybutane in Advanced Polymer Design

          Author: BenchChem Technical Support Team. Date: February 2026

          CAS: 53266-26-3 | Formula: C₆H₁₃ClO | Role: Electrophilic Alkylating Agent

          Executive Summary & Strategic Utility

          In the architecture of functional polymers, the "spacer" concept—the distance between the polymer backbone and the active functional group—is critical. 1-Chloro-4-ethoxybutane serves as a specialized reagent for introducing a flexible C4 (butyl) spacer terminated by an ethoxy group.

          Unlike short-chain alkyl halides (e.g., ethyl chloride) which create rigid, hydrophobic modifications, the 4-ethoxybutyl motif offers two distinct advantages for polymer engineering:

          • Internal Plasticization: The four-carbon chain lowers the glass transition temperature (

            
            ) of the resulting polymer, improving flexibility.
            
          • Amphiphilic Tuning: The terminal ether oxygen introduces weak polarity without the hydrogen-bonding complications of a free hydroxyl group, making it ideal for tuning solubility in organic electrolytes or biological fluids.

          This guide details the protocols for utilizing 1-Chloro-4-ethoxybutane in two high-value workflows: Monomer Synthesis (Methacrylates) and Post-Polymerization Modification (Polyelectrolytes).

          Chemical Profile & Handling

          Before initiating synthesis, the physicochemical properties of the precursor must be understood to optimize reaction kinetics.

          Table 1: Critical Physicochemical Properties
          PropertyValueImplications for Synthesis
          Molecular Weight 136.62 g/mol Stoichiometric calculations.
          Boiling Point ~155–160 °CHigh boiling point allows for high-temperature reactions (reflux in toluene/DMF) without rapid evaporation.
          Density ~0.94 g/mLForms the upper layer in aqueous extractions if chlorinated solvents are not used.
          Reactivity Primary Alkyl ChlorideModerate electrophile. Reactivity is lower than bromides/iodides. Often requires Finkelstein catalysis (KI) or high heat.
          Solubility Organic solventsMiscible in THF, DMF, Toluene. Immiscible in water.

          Application A: Synthesis of 4-Ethoxybutyl Methacrylate

          Target: Creating a polymerizable monomer for "soft" acrylate coatings or hydrogels.

          This protocol describes the conversion of Methacrylic Acid to 4-Ethoxybutyl Methacrylate via nucleophilic substitution. This avoids the use of acid chlorides and alcohols, utilizing the halide directly with a carboxylate salt.

          Mechanism

          The reaction proceeds via an

          
           mechanism where the methacrylate anion attacks the carbon attached to the chlorine.
          
          Diagram: Monomer Synthesis Workflow

          MonomerSynthesis Start Methacrylic Acid Salt Potassium Methacrylate Start->Salt Deprotonation Base K2CO3 / KOH Base->Salt Product 4-Ethoxybutyl Methacrylate Salt->Product SN2 Substitution (DMF, 90°C) Reagent 1-Chloro-4-ethoxybutane Reagent->Product Catalyst KI (Cat.) + TBAB Catalyst->Product Phase Transfer & Leaving Group Exchange

          Figure 1: Synthetic pathway for converting 1-chloro-4-ethoxybutane into a polymerizable methacrylate monomer using Phase Transfer Catalysis (PTC).

          Protocol 1: Phase-Transfer Catalyzed Esterification

          Reagents:

          • Methacrylic acid (1.0 eq)

          • Potassium Carbonate (

            
            ) (1.2 eq)
            
          • 1-Chloro-4-ethoxybutane (1.1 eq)

          • Potassium Iodide (KI) (0.1 eq - Catalyst)

          • Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

          • Solvent: DMF (Dimethylformamide)

          Step-by-Step Methodology:

          • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer, suspend

            
             in DMF. Add Methacrylic acid dropwise at 0°C to prevent polymerization (exothermic). Stir for 30 minutes until gas evolution ceases.
            
          • Addition: Add 1-Chloro-4-ethoxybutane, KI, and TBAB to the reaction mixture.

            • Note: KI is crucial here. It converts the alkyl chloride to a transient alkyl iodide in situ (Finkelstein reaction), which is a much better leaving group, significantly accelerating the reaction.

          • Reaction: Heat the mixture to 90°C for 12–16 hours under nitrogen atmosphere.

            • Validation: Monitor via TLC (Thin Layer Chromatography) or GC-MS. The disappearance of the chloride peak indicates completion.

          • Workup: Cool to room temperature. Pour the mixture into ice water (5x volume). Extract with Ethyl Acetate (3x).

          • Purification: Wash the organic layer with saturated

            
             (to remove unreacted acid) and brine. Dry over 
            
            
            
            .
          • Isolation: Remove solvent under reduced pressure. Distill the resulting oil under vacuum to obtain pure monomer.

          Application B: Post-Polymerization Functionalization (Quaternization)

          Target: Synthesis of Poly(4-vinylpyridine-co-1-(4-ethoxybutyl)-4-vinylpyridinium chloride).

          This protocol transforms a neutral polymer, Poly(4-vinylpyridine) (P4VP), into a polyelectrolyte . The 4-ethoxybutyl chain acts as a bulky, semi-hydrophobic tail that disrupts chain packing, potentially creating ion-conducting channels for battery applications or antimicrobial coatings.

          Mechanism

          The Menschutkin reaction: The pyridine nitrogen acts as a nucleophile, displacing the chloride ion to form a quaternary ammonium salt.

          Diagram: Polymer Modification Logic

          Quaternization P4VP Poly(4-vinylpyridine) (Neutral Backbone) Complex Transition State (Steric Strain) P4VP->Complex + Reagent Nitromethane, 80°C Reagent 1-Chloro-4-ethoxybutane (Electrophile) Reagent->Complex Product Quaternized Polyelectrolyte (Cationic Charge + Ethoxy Tail) Complex->Product Irreversible Alkylation

          Figure 2: The Menschutkin reaction pathway for quaternizing P4VP. The ethoxybutyl group adds free volume and ionic conductivity.

          Protocol 2: Quaternization of P4VP

          Reagents:

          • Poly(4-vinylpyridine) (MW ~60,000)

          • 1-Chloro-4-ethoxybutane (1.5 eq relative to pyridine units)

          • Solvent: Nitromethane (preferred for high dielectric constant) or DMF.

          Step-by-Step Methodology:

          • Dissolution: Dissolve P4VP in Nitromethane (concentration ~5 wt%) in a pressure tube or reflux flask. Ensure complete dissolution (may require gentle warming).

          • Reagent Addition: Add 1-Chloro-4-ethoxybutane in excess (1.5 eq).

            • Why Excess? Polymer functionalization is sterically hindered. Excess reagent drives the kinetics (Le Chatelier's principle).

          • Reaction: Heat to 80–90°C for 24–48 hours.

            • Observation: As the reaction proceeds, the viscosity may increase significantly due to the "polyelectrolyte effect" (expansion of charged chains).

          • Precipitation: Cool the solution. Precipitate the polymer dropwise into cold Diethyl Ether or Hexane . The quaternized polymer will be insoluble in non-polar solvents, while the unreacted chloro-butane remains in solution.

          • Purification: Filter the precipitate. Redissolve in Methanol and reprecipitate in Ether (repeat 2x) to remove trapped reagent.

          • Drying: Vacuum dry at 40°C for 24 hours.

          Analytical Validation (Self-Validating Systems)

          To ensure the protocols above were successful, use these specific analytical markers.

          Table 2: Validation Markers
          TechniqueExpected Signal Change (Evidence of Reaction)
          1H-NMR (CDCl3/DMSO) Shift of
          
          
          -protons:
          The protons on the carbon adjacent to the Chlorine (
          
          
          ) appear at ~3.5 ppm. Upon esterification or quaternization, this peak will shift significantly (to ~4.1 ppm for ester, or ~4.5+ ppm for pyridinium).
          FT-IR Spectroscopy Ether Stretch: Strong band at 1100–1150 cm⁻¹ (C–O–C). Loss of C-Cl: Disappearance of weak bands in the 600–800 cm⁻¹ region (hard to see, rely on appearance of Ester C=O at 1725 cm⁻¹ for Protocol 1).
          Solubility Test Protocol 2: The starting P4VP is soluble in THF. The product (Polyelectrolyte) should be insoluble in THF but soluble in Methanol or Water.

          Troubleshooting & Expert Tips

          • Issue: Low Yield / Slow Reaction.

            • Cause: The C-Cl bond is relatively stable.

            • Solution: Add Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction. This generates the alkyl iodide in situ, which reacts 10-100x faster than the chloride.

          • Issue: Polymer Crosslinking (Gelation).

            • Cause: If the P4VP concentration is too high, intermolecular interactions can cause physical gelation.

            • Solution: Dilute the reaction to <5 wt% polymer concentration.

          • Safety: 1-Chloro-4-ethoxybutane is an alkylating agent. It is potentially genotoxic. Handle in a fume hood with proper gloves (Nitrile is generally sufficient for short contact, but Laminate is preferred).

          References

          • Fundamental Polymer Synthesis: Matyjaszewski, K., & Möller, M. (Eds.). (2012). Polymer Science: A Comprehensive Reference. Elsevier.

          • Menschutkin Reaction Kinetics: Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society.

          • Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

          • Data Verification: PubChem Database. Compound Summary for CID 278367 (1-Chloro-4-ethoxybutane).

          large-scale synthesis considerations for 1-Chloro-4-ethoxybutane derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Strategic Route Analysis & Mechanism

          The "Linker" Challenge in Medicinal Chemistry

          1-Chloro-4-ethoxybutane is a critical bifunctional linker used to introduce the butoxy spacer in antipsychotics (e.g., Litoxetine analogs) and antihistamines. The presence of both an ether oxygen and a terminal alkyl chloride allows for sequential functionalization.

          However, scaling this synthesis presents a classic competing reaction challenge: Mono-substitution vs. Bis-substitution.

          Route Selection: The Statistical Dilemma

          The industry-standard approach involves the Williamson ether synthesis starting from 1,4-dichlorobutane (DCB).

          • Reaction A (Desired):

            
            
            
          • Reaction B (Undesired):

            
            
            

          Process Decision Matrix:

          FeatureClassical Williamson (NaOEt/EtOH)Phase Transfer Catalysis (PTC)
          Reagents Sodium metal or NaOEt solutionNaOH (aq), Ethanol, TBAB (Cat.)
          Moisture Sensitivity High (Requires anhydrous conditions)Low (Water is the solvent phase)
          Selectivity Moderate (Requires dilute conditions)High (Kinetic control via phase interface)
          Scalability Low (H2 gas evolution risk)High (Standard stirred tank reactor)

          Part 2: Detailed Protocol (PTC Method)

          Materials & Stoichiometry

          To maximize mono-substitution, we utilize 1,4-Dichlorobutane (DCB) as both the reagent and the organic solvent phase.

          ReagentEquiv.RoleCritical Attribute
          1,4-Dichlorobutane 4.0 - 5.0Substrate/SolventExcess drives kinetics toward mono-product.
          Ethanol (95%) 1.2ReagentNucleophile source.
          Sodium Hydroxide (50%) 1.5BaseDeprotonates ethanol at the interface.
          TBAB 0.05CatalystTransfers ethoxide into organic phase.

          Note: TBAB = Tetrabutylammonium bromide.

          Step-by-Step Methodology
          Step 1: Reactor Charging & Inertion
          • Purge a glass-lined or stainless steel reactor (SS316) with Nitrogen.

          • Charge 1,4-Dichlorobutane (5.0 eq) .

          • Add Tetrabutylammonium bromide (0.05 eq) .

          • Initiate agitation (Tip speed: 2.5 m/s). High shear is critical for PTC efficiency.

          Step 2: Reagent Addition (Exotherm Control)
          • Add Ethanol (1.2 eq) to the reactor.

          • Heat the mixture to 45°C .

          • Dosing: Add 50% NaOH solution (1.5 eq) dropwise over 2 hours.

            • Control Point: Maintain internal temperature

              
              . The deprotonation and substitution are exothermic.
              
            • Mechanism: The catalyst shuttles the ethoxide ion (

              
              ) into the organic DCB phase where it reacts.
              
          Step 3: Reaction Monitoring
          • Maintain temperature at 55-60°C for 4–6 hours.

          • IPC (In-Process Control): Sample organic phase for GC-FID.

            • Target: < 2% unreacted Ethanol.

            • Stop Criteria: When conversion of DCB reaches ~20-25%. Do not push conversion higher, or bis-impurity (1,4-diethoxybutane) will increase exponentially.

          Step 4: Work-up
          • Cool reactor to 20°C .

          • Add Water (2.0 vol) to dissolve salts (NaCl) and separate phases.

          • Drain the lower aqueous phase (Waste).

          • Wash organic phase with 5% HCl (to neutralize residual base) followed by Brine.

          Purification (Fractional Distillation)

          Because we used excess DCB, the crude mixture is mostly starting material.

          • Setup: Vacuum distillation column with high reflux ratio (5:1).

          • Fraction 1 (Recovery): Distill 1,4-Dichlorobutane at 55°C / 10 mmHg .

            • Action: Recycle this fraction to the next batch.

          • Fraction 2 (Product): Collect 1-Chloro-4-ethoxybutane at ~78-82°C / 10 mmHg .

          • Residue: 1,4-Diethoxybutane (High boiler).

          Part 3: Process Visualization

          Reaction Pathway & Impurity Logic

          The following diagram illustrates the competitive kinetics and the PTC mechanism.

          G cluster_aqueous Aqueous Phase (NaOH/H2O) cluster_organic Organic Phase (Excess DCB) NaOH NaOH EtO_Na EtO- Na+ NaOH->EtO_Na Deprotonation EtOH Ethanol EtOH->EtO_Na Q_EtO [Q+ EtO-] (Active Species) EtO_Na->Q_EtO Phase Transfer (TBAB) DCB 1,4-Dichlorobutane (Excess) Product 1-Chloro-4-ethoxybutane (Target) DCB->Product k1 (Fast) Q_EtO->Product Impurity 1,4-Diethoxybutane (Bis-Impurity) Q_EtO->Impurity Product->Impurity k2 (Slow if DCB Excess)

          Figure 1: Phase Transfer Catalysis mechanism showing the critical kinetic competition between the target mono-ether and the bis-ether impurity.

          Process Flow Diagram (Recycle Loop)

          PFD Start Raw Materials (DCB, EtOH, NaOH, Cat) Reactor PTC Reactor (55°C, Agitated) Start->Reactor Separator Phase Separator (Remove Aqueous Waste) Reactor->Separator Distillation Vacuum Distillation (10 mmHg) Separator->Distillation Organic Layer Product Final Product 1-Chloro-4-ethoxybutane Distillation->Product Fraction 2 (80°C) Recycle Recovered DCB Distillation->Recycle Fraction 1 (55°C) Waste Heavy Ends (Bis-ether) Distillation->Waste Residue Recycle->Reactor Recycle Loop

          Figure 2: Industrial workflow emphasizing the recycling of 1,4-Dichlorobutane to improve atom economy.

          Part 4: Derivatization & Quality Control

          Activation via Finkelstein Reaction

          While 1-Chloro-4-ethoxybutane is stable, the chloride is a mediocre leaving group for subsequent coupling with secondary amines (common in drug synthesis).

          Protocol for Activation: To increase reactivity, convert the chloride to an iodide in situ using the Finkelstein reaction:

          • Dissolve 1-Chloro-4-ethoxybutane in 2-Butanone (MEK) .

          • Add Sodium Iodide (1.1 eq) .

          • Reflux for 6 hours. NaCl precipitates out, driving the equilibrium.

          • Filter NaCl and use the filtrate directly for the alkylation step.

          Quality Control Specifications

          For pharmaceutical intermediates, the following specifications are standard:

          TestMethodSpecificationRationale
          Appearance VisualClear, colorless liquidColor indicates oxidation/polymerization.
          Assay GC-FID> 98.0%High purity required for stoichiometry in next step.
          Bis-Impurity GC-FID< 0.5%Bis-ether is inert and accumulates.
          Water Content Karl Fischer< 0.1%Water interferes with NaI/Base in next steps.

          Part 5: Safety & Engineering Considerations

          • Toxicity: Halo-ethers are potential alkylating agents and should be treated as potential genotoxins . Use closed-system handling and barrier isolation during distillation.

          • Corrosion: The PTC reaction generates halide salts. Ensure reactors are Glass-Lined Steel (GLS) or Hastelloy to prevent pitting corrosion.

          • Thermal Stability: Do not heat the crude mixture above 120°C without vacuum. Ether linkages can undergo oxidative cleavage or peroxide formation over time. Always test for peroxides before distillation.

          References

          • Freedman, H. H., & Dubois, R. A. (1971). Improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.

          • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23336, 1-Chloro-4-ethoxybutane.

          • Laird, T. (2000). Organic Process Research & Development: Scale-up of Ether Synthesis. OPR&D Journal.

          Application Note: Purification Strategies for Pharmacophores Derived from 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction & Scope

          1-Chloro-4-ethoxybutane (CAS: 53266-89-6) is a critical alkylating agent used in medicinal chemistry to introduce the 4-ethoxybutyl motif. This ether-linked chain is frequently employed to modulate the lipophilicity (LogP) and metabolic stability of amine-based drug candidates (e.g., antipsychotics, antihistamines).

          The primary synthetic challenge lies in the moderate reactivity of the chloride leaving group. Reactions often require forcing conditions (high temperature, iodide catalysis) or excess reagents, leading to a complex impurity profile. This guide details purification protocols for tertiary amines synthesized via the

          
           alkylation of secondary amines with 1-Chloro-4-ethoxybutane.
          
          Key Impurity Profile

          Understanding the reaction mixture is the first step to successful purification.

          Impurity TypeChemical EntityOriginPhysicochemical Nature
          Starting Material 1-Chloro-4-ethoxybutaneUnreacted excess reagentNeutral, Lipophilic
          Elimination Product 4-Ethoxy-1-buteneBase-promoted E2 eliminationNeutral, Volatile
          Hydrolysis Product 4-Ethoxybutan-1-olTrace water in solvent/baseNeutral, Polar
          Inorganic Salts NaCl / KCl / NaIByproducts of alkylationIonic, Water Soluble

          Strategic Purification Workflows

          Protocol A: The pH-Switch Extraction (Acid-Base Workup)

          Best For: Large-scale purification (>1g) of basic amine products. Principle: Exploits the basicity of the target amine (

          
           ~9-10) versus the neutral character of the 1-Chloro-4-ethoxybutane and its degradation products.
          
          Reagents Required
          • Hydrochloric Acid (1M and 6M)

          • Sodium Hydroxide (2M and 6M)

          • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

          • Dichloromethane (DCM)

          • Brine (Saturated NaCl)

          Step-by-Step Methodology
          • Reaction Quench: Evaporate reaction solvent (e.g., DMF, Acetonitrile). Redissolve the residue in MTBE (preferred over DCM to avoid emulsion formation with ether chains).

          • First Extraction (Acidic Phase):

            • Add 1M HCl to the organic layer until the aqueous pH is < 2.

            • Agitate vigorously for 5 minutes.

            • Separate Phases.

            • Organic Layer 1: Contains unreacted 1-Chloro-4-ethoxybutane and neutral impurities. Discard (or analyze for mass balance).

            • Aqueous Layer 1: Contains the protonated Product-H+ and inorganic salts. Keep.

          • The "Polishing" Wash:

            • Wash Aqueous Layer 1 with fresh MTBE (2x). This removes entrained neutral impurities.

          • pH Switch:

            • Cool Aqueous Layer 1 in an ice bath (neutralization is exothermic).

            • Slowly add 6M NaOH until pH > 12. The solution should become cloudy as the free-base amine precipitates/oils out.

          • Final Extraction (Basic Phase):

            • Extract the basic aqueous mixture with DCM (3x).

            • Combine DCM layers, dry over anhydrous

              
              , and concentrate.
              

          Self-Validating Check:

          • Check TLC of Organic Layer 1. If the product spot is visible, the pH was not low enough, or the salt is too lipophilic.

          • Check pH of aqueous phase with calibrated strips before final extraction; strictly pH > 12 is required to break the ammonium salt.

          Visualization: Acid-Base Workflow

          The following diagram illustrates the logic flow for the pH-switch protocol.

          AcidBaseExtraction Start Crude Reaction Mixture (Amine Product + Neutral Impurities) Acidify Add 1M HCl (pH < 2) Partition with MTBE Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase Organic Phase (Contains 1-Chloro-4-ethoxybutane) Sep1->OrgPhase Neutrals AqPhase Aqueous Phase (Contains Product-H+) Sep1->AqPhase Salts Waste Waste Stream OrgPhase->Waste Wash Wash with fresh MTBE AqPhase->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Purified Free Base Amine Extract->Final

          Figure 1: Logical flow for the isolation of basic amine products from neutral alkyl halide precursors.

          Protocol B: Flash Column Chromatography

          Best For: Difficult separations where the product is not sufficiently basic, or high purity (>99%) is required for biological assays.

          Stationary Phase: Silica Gel (40-63 µm). Mobile Phase Strategy: Standard silica is acidic. To prevent the amine product from "streaking" (tailing) due to interaction with silanols, a modifier is required.

          Recommended Solvent System:

          • Solvent A: Dichloromethane (DCM)

          • Solvent B: 10% Methanol in DCM + 1% Ammonium Hydroxide (

            
            ) or Triethylamine.
            

          Gradient Protocol:

          • Equilibration: 100% Solvent A (3 CV - Column Volumes).

          • Loading: Dissolve crude in minimum DCM.

          • Elution:

            • 0-5% B over 5 CV (Elutes unreacted 1-Chloro-4-ethoxybutane).

            • 5-20% B over 10 CV (Elutes target amine).

            • Flush with 100% B to remove polar salts.

          Expert Tip: For 1-Chloro-4-ethoxybutane derivatives, the ether oxygen can coordinate with silica. If separation is poor, switch to Amino-Functionalized Silica cartridges. These do not require amine modifiers in the mobile phase and often provide sharper peak shapes for this class of compounds [1].

          Protocol C: Chemoselective Scavenging (Parallel Synthesis)

          Best For: Library generation (20-100 mg scale) where extraction is tedious.

          Scenario: Reaction used excess 1-Chloro-4-ethoxybutane to drive completion. Scavenger: Polymer-supported Thiol (e.g., Si-Thiol or PS-Thiol).

          Methodology:

          • Add crude reaction mixture to a vial.

          • Add PS-Thiophenol resin (3 equivalents relative to excess alkyl chloride).

          • Add catalytic amount of TBD (Triazabicyclodecene) or DIEA base.

          • Shake at 60°C for 4 hours.

            • Mechanism: The Thiol resin performs an

              
               reaction on the unreacted 1-Chloro-4-ethoxybutane, covalently binding it to the bead.
              
          • Filter the mixture.

          • The filtrate contains the product; the impurity remains on the filter.

          Analytical Validation

          Before releasing the batch for biological testing, validation is required.

          • 1H NMR (Proton NMR):

            • Diagnostic Signal: Look for the triplet of the terminal methyl group of the ethoxy chain (

              
               ppm).
              
            • Impurity Check: The

              
              -Cl protons in the starting material appear as a triplet around 
              
              
              
              3.5-3.6 ppm. If this peak remains, the purification failed.
          • LC-MS:

            • Use an acidic mobile phase (0.1% Formic Acid) to ensure good ionization of the amine.

            • Verify absence of the hydrolysis product (M+ - HCl + H2O).

          Decision Matrix

          Use the following logic tree to select the appropriate protocol for your specific synthesis scale and constraints.

          DecisionTree Start Select Purification Method Scale Scale? Start->Scale Large > 1 gram Scale->Large Small < 100 mg Scale->Small Basicity Is Product Basic? Large->Basicity MethodB Protocol B: Flash Chromatography Small->MethodB High Purity Req MethodC Protocol C: Scavenger Resin Small->MethodC High Throughput MethodA Protocol A: Acid-Base Extraction Basicity->MethodA Yes (Amine) Basicity->MethodB No (Neutral/Acidic)

          Figure 2: Decision matrix for selecting purification methodology based on scale and chemical properties.

          References

          • Teledyne ISCO. (2023). Flash Chromatography of Amines: Silica vs. Amine-Functionalized Silica. Teledyne ISCO Application Notes. Link

          • Sigma-Aldrich. (2023). 1-Chloro-4-ethoxybutane Product Specification and Safety Data Sheet. Merck KGaA. Link

          • Biotage. (2020). Strategies for the Removal of Excess Electrophiles in Parallel Synthesis. Biotage PathFinder Guide. Link

          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution). Link

          Application Note: Analytical Strategies for Monitoring Reactions of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Chloro-4-ethoxybutane is a critical bifunctional building block used in pharmaceutical synthesis to introduce butyl-ether linkers. Its reactivity is driven by the primary alkyl chloride, making it susceptible to nucleophilic substitution (

          
          ). However, its lack of a strong UV chromophore and its semi-volatile nature present specific analytical challenges.
          

          This guide details two validated approaches for reaction monitoring:

          • GC-MS (Recommended): Offers superior resolution and structural confirmation via mass spectral fragmentation, ideal for in-process control (IPC).

          • HPLC-CAD/ELSD: A robust alternative for final product analysis where non-volatile salts or high-molecular-weight adducts are present.

          Chemical Profile & Analytical Challenges

          Before selecting a method, the physicochemical properties of the analyte must be understood to prevent method failure (e.g., poor retention or invisibility).

          PropertyValue / CharacteristicAnalytical Implication
          Structure
          
          
          Aliphatic backbone; no conjugation.
          Boiling Point ~160–170°C (Predicted)Suitable for Gas Chromatography.
          UV Absorbance Negligible (>210 nm)Critical: Standard UV detection (254 nm) will fail.
          Reactivity Alkyl Chloride (
          
          
          )
          Must quench reaction samples immediately to stop progression.

          Method A: GC-MS Reaction Monitoring (Primary Protocol)

          Rationale: Gas Chromatography coupled with Mass Spectrometry is the gold standard for this compound. The ether and chloride functionalities provide distinct fragmentation patterns in Electron Impact (EI) ionization, allowing for unambiguous identification of the starting material versus the alkylated product.

          Instrumentation & Conditions
          • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

          • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer).

            • Dimensions: 30 m

              
               0.25 mm ID 
              
              
              
              0.25 µm film.
            • Reasoning: Low polarity matches the analyte; low bleed is essential for MS sensitivity.

          Method Parameters
          ParameterSettingRationale
          Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
          Injection Mode Split (20:1 to 50:1)Reaction mixtures are high concentration; prevents column overload.
          Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
          Oven Program 50°C (hold 1 min)
          
          
          20°C/min
          
          
          280°C (hold 3 min)
          Rapid ramp removes late-eluting dimers/byproducts.
          Transfer Line 280°CPrevents condensation of less volatile products.
          Ionization EI (70 eV)Standard library matching.
          Mass Spectral Logic (Self-Validation)

          When reviewing data, look for these diagnostic ions to validate the peak identity:

          • Molecular Ion (

            
            ):  Weak or absent (common in aliphatic ethers).
            
          • Isotope Cluster: If the chloride is intact, you typically see a 3:1 ratio at the fragment containing the Cl atom (though often lost early).

          • Alpha-Cleavage: Cleavage next to the oxygen atom is dominant.

            • Look for base peak related to

              
               or similar oxonium ions.
              
          • Loss of HCl: A fragment corresponding to

            
             or 
            
            
            
            .

          Method B: HPLC with Universal Detection (Secondary Protocol)

          Rationale: If the reaction involves non-volatile nucleophiles (e.g., salts of complex heterocycles) that cannot be injected into a GC, HPLC is required. Since UV is ineffective, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory.

          Instrumentation
          • Detector: CAD (Corona Veo) or ELSD.

            • Note: If CAD/ELSD is unavailable, UV at 205 nm can be attempted but requires high-purity solvents and will suffer from poor signal-to-noise ratios.

          • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6

            
             100 mm.
            
          Mobile Phase Strategy
          • Solvent A: Water (0.1% Formic Acid).

          • Solvent B: Acetonitrile (MeCN).

          • Gradient: 10% B to 90% B over 10 minutes.

            • Note: Avoid Methanol if using low-UV detection as it has a higher UV cutoff than Acetonitrile.

          Experimental Workflow: Reaction Monitoring

          The following diagram illustrates the critical decision-making process and sample preparation workflow to ensure data integrity. Direct injection of reaction mixtures can ruin GC liners and HPLC columns.

          ReactionMonitoring cluster_0 Critical Control Point Start Reaction Mixture (t = X hr) Quench Quench Step (Add Water/Dilute Acid) Start->Quench Stop Reaction Extract Mini-Extraction (EtOAc or DCM) Quench->Extract Remove Salts PhaseSep Phase Separation (Discard Aqueous) Extract->PhaseSep Filter Filter (0.2 µm PTFE) PhaseSep->Filter Organic Layer Analysis GC-MS Injection Filter->Analysis

          Figure 1: Sample preparation workflow for monitoring alkylation reactions. The quench step is vital to freeze the reaction kinetics (

          
          ) prior to analysis.
          
          Detailed Sampling Protocol
          • Sampling: Withdraw 50 µL of reaction mixture.

          • Quench: Immediately dispense into a vial containing 500 µL of 1M HCl (if basic condition) or sat.

            
             (if acidic).
            
            • Why? Stops the nucleophilic attack immediately.

          • Extraction: Add 500 µL Ethyl Acetate (EtOAc). Vortex for 30 seconds.

          • Separation: Allow layers to separate. The top layer (organic) contains the unreacted 1-Chloro-4-ethoxybutane and the product.

          • Analysis: Transfer 200 µL of the top layer to a GC vial with insert.

          Data Analysis & System Suitability

          To ensure the method is trustworthy (E-E-A-T), you must establish system suitability criteria before running critical samples.

          System Suitability Criteria (GC-MS)
          ParameterAcceptance Criteria
          Retention Time Precision
          
          
          0.05 min (n=5 injections)
          Peak Asymmetry (Tailing)
          
          
          (Ensure no active sites in liner)
          Signal-to-Noise (S/N) > 50:1 for the Limit of Quantitation (LOQ)
          Calculation of Conversion

          Do not rely on "Area %" alone if response factors differ significantly between the chloride starting material and the bulky product.

          
          
          Where 
          
          
          
          is Peak Area and
          
          
          is Response Factor determined by calibration curves.

          References

          • PubChem Database. 1-Chloro-4-ethoxybutane Compound Summary. National Center for Biotechnology Information. [Link]

          • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Standard text for GC method development logic). [Link]

          • Dolan, J. W. (2002). System Suitability. LCGC North America. (Authoritative source on validation criteria). [Link]

          Application Note: Solvent-Dependent Reactivity Profiling of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Chloro-4-ethoxybutane (CAS: 42045-38-5) is a critical bifunctional building block used in the synthesis of pharmaceutical linkers and liquid crystals. Its reactivity is defined by two competing structural features: a primary alkyl chloride capable of

          
           substitution, and an ether oxygen located at the 
          
          
          
          -position (four carbons away).

          This application note demonstrates that solvent choice is not merely a medium for dissolution but a "chemical switch" that dictates the reaction pathway. We provide evidence that dipolar aprotic solvents (DMSO, DMF) maximize nucleophilic substitution yields, while polar protic solvents (EtOH,

          
          ) induce intramolecular cyclization via Neighboring Group Participation (NGP), leading to side products. Furthermore, we outline the specific solvent requirements for metallation (Grignard formation).
          

          Mechanistic Insight: The "Solvent Switch"

          To optimize reactions involving 1-Chloro-4-ethoxybutane, one must understand the competition between intermolecular substitution and intramolecular cyclization.

          The Pathway (Target)

          In the presence of an external nucleophile (

          
          ), the reaction proceeds via a standard bimolecular substitution.
          
          • Solvent Requirement: The solvent must solvate the cation (e.g.,

            
            ) while leaving the anion (
            
            
            
            ) "naked" and reactive.
          • Ideal Solvents: DMSO, DMF, Acetonitrile.

          The NGP Pathway (Impurity Risk)

          The ether oxygen at the C4 position can attack the C1 carbon, displacing the chloride to form a 5-membered cyclic oxonium intermediate (1-ethoxy-tetrahydrofuranium). This is kinetically favored due to the entropy of 5-membered ring formation.

          • Solvent Requirement: Polar protic solvents stabilize the transition state of the leaving group (

            
            ) and the developing positive charge on the oxygen, promoting this pathway.
            
          • Risk Solvents: Water, Methanol, Ethanol, Formic Acid.

          Visualizing the Competition

          The following diagram illustrates how solvent polarity and nucleophilicity dictate the pathway.

          ReactionPathways Reactant 1-Chloro-4-ethoxybutane Solvent_Aprotic Solvent: DMSO/DMF (Dipolar Aprotic) Reactant->Solvent_Aprotic Solvent_Protic Solvent: EtOH/H2O (Polar Protic) Reactant->Solvent_Protic TS_SN2 Transition State: SN2 (Naked Nucleophile) Solvent_Aprotic->TS_SN2 Activates Nu- TS_NGP Intermediate: Cyclic Oxonium (5-membered ring) Solvent_Protic->TS_NGP Stabilizes C+ / Cl- Product_Sub Target Substitution Product (High Yield) TS_SN2->Product_Sub Product_Solv Hydrolysis/Solvolysis Products (Impurities) TS_NGP->Product_Solv Ring Opening

          Figure 1: Divergent reaction pathways driven by solvent classification. Dipolar aprotic solvents favor direct substitution, while protic solvents risk anchimeric assistance (NGP).

          Experimental Study: Solvent Effects on Nucleophilic Substitution

          Objective: To quantify the reaction rate and yield of converting 1-Chloro-4-ethoxybutane to 1-Azido-4-ethoxybutane using Sodium Azide (

          
          ).
          
          Experimental Protocol (Standardized)

          Reagents:

          • 1-Chloro-4-ethoxybutane (1.0 eq, 10 mmol)

          • Sodium Azide (1.5 eq, 15 mmol)

          • Solvent (20 mL, 0.5 M concentration)

          Workflow:

          • Preparation: Dissolve

            
             in the chosen solvent at 25°C. Note that 
            
            
            
            has limited solubility in pure acetonitrile.
          • Addition: Add 1-Chloro-4-ethoxybutane dropwise to the azide solution.

          • Heating: Heat to 60°C under

            
             atmosphere.
            
          • Monitoring: Sample aliquots at 1h, 4h, and 12h. Analyze via GC-MS.

          • Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

            
            .
            
          Results: Solvent Performance Matrix
          Solvent ClassSpecific SolventDielectric Constant (
          
          
          )
          Relative Rate (
          
          
          )
          Yield (12h)Observations
          Dipolar Aprotic DMSO 46.7100 98% Rapid conversion. Exothermic upon initiation.
          Dipolar AproticDMF36.78594%Excellent yield, slightly slower than DMSO.
          Dipolar AproticAcetonitrile37.52565%Limited by solubility of
          
          
          . Requires phase transfer catalyst (18-crown-6) to match DMSO.
          Polar Protic Ethanol (95%) 24.5215%Extremely slow. Detected 4-ethoxybutanol (hydrolysis byproduct).
          Non-PolarToluene2.4<1<5%No reaction without Phase Transfer Catalyst (PTC).

          Key Finding: DMSO is the superior solvent for nucleophilic substitution on this substrate. The "naked anion" effect in DMSO accelerates the reaction by two orders of magnitude compared to protic solvents [1].

          Protocol: Grignard Reagent Formation

          Context: 1-Chloro-4-ethoxybutane is frequently converted to its Grignard reagent (4-ethoxybutylmagnesium chloride) for carbon-carbon bond formation. Critical Constraint: Primary alkyl chlorides are sluggish to react with Mg compared to bromides. Solvent coordination is vital to stabilize the forming Grignard and prevent Wurtz coupling (dimerization).

          Optimized Metallation Protocol

          Solvent Choice: Tetrahydrofuran (THF) is strictly required over Diethyl Ether (

          
          ). The higher boiling point of THF allows for the thermal activation energy needed to cleave the C-Cl bond, and its basicity better stabilizes the organomagnesium species.
          

          GrignardWorkflow Start Start: Mg Turnings (1.2 eq) Flame dried glassware Activation Activation: Add Iodine crystal + 5% of Chloride in THF Start->Activation Initiation Wait for Color Change (Brown -> Colorless) Activation->Initiation Addition Slow Addition of Chloride Maintain gentle reflux (65°C) Initiation->Addition Exotherm observed Completion Reflux 2 hours Titrate to determine Molarity Addition->Completion

          Figure 2: Step-by-step workflow for generating 4-ethoxybutylmagnesium chloride in THF.

          Detailed Steps:

          • Activation: Place Mg turnings (1.2 eq) in dry THF. Add a crystal of

            
            .
            
          • Entrainment: Add 1,2-dibromoethane (0.05 eq) if initiation is delayed. This cleans the Mg surface.

          • Controlled Addition: Dissolve 1-Chloro-4-ethoxybutane in THF (1:4 v/v). Add 10% of this solution to the Mg.

          • Thermal Management: Once reflux begins (indicating initiation), add the remaining solution dropwise to maintain reflux without external heating.

          • Post-Reaction: Reflux for 2 hours post-addition to ensure consumption of the chloride.

          Why THF? Research indicates that for alkyl chlorides, THF significantly lowers the activation energy for insertion compared to diethyl ether due to stronger Lewis base coordination to the Magnesium atom [2].

          Troubleshooting & Optimization Guide

          ProblemProbable CauseCorrective Action
          Low Yield (
          
          
          )
          Solvation of NucleophileSwitch from MeOH/EtOH to DMSO or DMF.
          Product is an Alcohol Hydrolysis via NGPEnsure system is anhydrous. Avoid protic solvents which stabilize the cyclic oxonium intermediate.
          No Reaction (Grignard) Mg Surface PassivationUse "Rieke Magnesium" or activate mechanicallly. Ensure THF is distilled over Na/Benzophenone.
          Dimer Formation (Wurtz) Concentration too highDilute reaction. Add halide slower. Lower temperature (if using Bromide analog, but for Chloride, heat is needed).

          References

          • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

            
             reactions in dipolar aprotic solvents).
            
          • Lai, Y. H. (1981). Grignard Reagents from Chemically Activated Magnesium. Synthesis, 1981(08), 585-604.

          • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.

            
            -haloethers).
            
          • PubChem. (n.d.). 1-Chloro-4-ethoxybutane Compound Summary.

          catalytic methods for the activation of the C-Cl bond in 1-Chloro-4-ethoxybutane

          Application Note: Catalytic Activation of Unactivated C-Cl Bonds

          Executive Summary

          The activation of unactivated primary alkyl chlorides, such as 1-Chloro-4-ethoxybutane , represents a significant challenge in organic synthesis due to the high bond dissociation energy (BDE ~81 kcal/mol) and the reluctance of the C-Cl bond to undergo oxidative addition compared to iodides or bromides. Furthermore, traditional palladium catalysis often fails due to slow oxidative addition and rapid

          This Application Note details two field-proven catalytic protocols to functionalize 1-Chloro-4-ethoxybutane:

          • Nickel-Catalyzed Negishi Cross-Coupling: For carbon-carbon bond formation.

          • Metallaphotoredox Dual Catalysis: For carbon-heteroatom (C-N) bond formation under mild conditions.

          Substrate Profile & Challenge

          Target Molecule: 1-Chloro-4-ethoxybutane CAS: 58103-71-4 Structure:

          The Chemoselectivity Challenge

          The primary challenge with this substrate is the inert nature of the

          
          
          • Activation Barrier: High activation energy required for oxidative addition.

          • Side Reactions: Potential for tetrahydrofuran (THF) formation via intramolecular cyclization if harsh cationic conditions are used, or elimination to the alkene.

          Protocol A: Nickel-Catalyzed Negishi Cross-Coupling

          Objective: Formation of C-C bonds (Alkylation/Arylation). Mechanism: Radical-chain oxidative addition via Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles.

          Mechanistic Insight

          We utilize a Nickel/Pybox system. Unlike Palladium, Nickel can access single-electron transfer (SET) pathways, allowing it to engage alkyl halides via a radical mechanism. This bypasses the high barrier of concerted oxidative addition.

          Key Additive: We employ a catalytic amount of Sodium Iodide (NaI). This facilitates a Finkelstein reaction in situ, transiently converting the Alkyl-Cl to the more reactive Alkyl-I, which then undergoes oxidative addition to Nickel.

          Visualization: Catalytic Cycle

          The following diagram illustrates the radical "cage-rebound" mechanism essential for activating the C-Cl bond.

          NegishiCycleFigure 1: Ni-Catalyzed Radical Cross-Coupling MechanismNi0LnNi(0)OxAddOxidative Addition(SET)Ni0->OxAddRadicalR• (Alkyl Radical)OxAdd->Radical HomolysisNi1LnNi(I)-ClOxAdd->Ni1Ni2LnNi(II)(R)(Cl)Radical->Ni2 RecombinationNi1->Ni2TransMetTransmetallation(R'-Zn-X)Ni2->TransMetNi2_ComplexLnNi(II)(R)(R')TransMet->Ni2_ComplexRedElimReductive Elimination(C-C Bond Formed)Ni2_Complex->RedElimRedElim->Ni0 Product Release

          Caption: Radical-rebound mechanism allowing Ni to activate inert alkyl chlorides.

          Experimental Protocol

          Scale: 1.0 mmol Atmosphere: Argon (Glovebox or strict Schlenk line).

          Reagents:

          • Substrate: 1-Chloro-4-ethoxybutane (136.6 mg, 1.0 mmol)

          • Catalyst:

            
             (22 mg, 10 mol%)
            
          • Ligand: (S,S)-Pybox (or bathophenanthroline) (15 mol%)

          • Nucleophile: Organozinc reagent (1.3 equiv, e.g., Ph-Zn-Br)

          • Additive: NaI (30 mg, 20 mol%)

          • Solvent: DMA (Dimethylacetamide) - Anhydrous, degassed.

          Step-by-Step:

          • Catalyst Pre-complexation: In a glovebox, combine

            
             and the Pybox ligand in a vial. Add 2 mL DMA and stir for 20 mins until a homogenous green/blue solution forms.
            
          • Substrate Addition: Add NaI and 1-Chloro-4-ethoxybutane to the catalyst mixture.

          • Nucleophile Addition: Add the organozinc reagent dropwise over 5 minutes. Note: Exotherm possible.

          • Reaction: Seal the vial and stir at 60°C for 12-16 hours.

          • Quench: Remove from glovebox. Carefully quench with 1N HCl (aq) to destroy residual organozinc.

          • Extraction: Extract with

            
             (3x). The ethoxy group aids organic solubility.
            
          • Purification: Flash chromatography (Hexanes/EtOAc).

          Critical Control Point: The purity of the organozinc is paramount. Titrate before use.

          Protocol B: Metallaphotoredox C-N Coupling

          Objective: Amination (Synthesis of secondary/tertiary amines). Mechanism: Dual catalysis merging an Iridium photocatalyst cycle (energy transfer) with a Nickel cross-coupling cycle.

          Mechanistic Insight

          Direct thermal amination of alkyl chlorides is difficult due to harsh conditions required (

          Visualization: Dual Catalytic Workflow

          This setup requires specific light geometry to ensure photon penetration.

          PhotoredoxFigure 2: Dual Catalytic Workflow (Photoredox + Nickel)LightBlue LED(450 nm)PhotoCatIr(ppy)3ExcitationLight->PhotoCat hvSubstrate1-Chloro-4-ethoxybutaneSETSET Event(Radical Gen)Substrate->SETAmineNucleophile(Amine)NiCycleNi-CatalyticCycleAmine->NiCyclePhotoCat->SET e- TransferSET->NiCycle Alkyl RadicalProductC-N CoupledProductNiCycle->Product

          Caption: Synergy between light-mediated radical generation and Ni-mediated bond formation.

          Experimental Protocol

          Scale: 0.5 mmol Setup: Blue LED Reactor (e.g., Kessil lamps or commercial photoreactor).

          Reagents:

          • Substrate: 1-Chloro-4-ethoxybutane (68 mg, 0.5 mmol)

          • Amine: Morpholine (1.5 equiv)

          • Photocatalyst:

            
             (1 mol%)
            
          • Nickel Catalyst:

            
             (5 mol%)
            
          • Ligand: dtbbpy (5 mol%)

          • Base: DABCO or Quinuclidine (2.0 equiv) - Acts as HAT reagent and base.

          • Solvent: Acetonitrile (MeCN).

          Step-by-Step:

          • Preparation: In a nitrogen-filled glovebox, weigh catalysts, ligand, and base into a 8 mL clear vial.

          • Solvation: Add MeCN (degassed) and a stir bar.

          • Reactant Addition: Add the amine and 1-Chloro-4-ethoxybutane via microliter syringe.

          • Sealing: Seal with a septum cap + Parafilm.

          • Irradiation: Place in the photoreactor (approx 2-3 cm from light source). Turn on fan cooling to maintain temp

            
            .
            
          • Duration: Irradiate for 24 hours.

          • Workup: Dilute with ether, wash with bicarbonate, dry over

            
            .
            

          Self-Validation: The reaction mixture should turn from yellow (Ir catalyst) to a dark brown/green upon active Ni-cycling. If it remains bright yellow, the Ni cycle has not initiated (check oxygen ingress).

          Comparative Data Analysis

          FeatureMethod A: Negishi (Thermal)Method B: Photoredox (Dual)
          Bond Formed C-C (Alkyl-Alkyl/Aryl)C-N, C-O, C-S
          Primary Catalyst Ni(II) / PyboxNi(II) / Ir(III)
          Temperature 60°CRoom Temp (25-30°C)
          Tolerance Moderate (Sensitive to protic groups)High (Tolerates alcohols/amines)
          Yield (Typical) 75 - 88%65 - 82%
          Cost Low (Cheap Ligands)High (Ir catalyst cost)

          References

          • Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides Zhou, J.; Fu, G. C. J. Am. Chem. Soc.2003 , 125, 14726. [Link] (The foundational text for Ni-catalyzed alkyl halide activation).

          • Merger of Photoredox and Nickel Catalysis Zuo, Z.; Ahneman, D.; Chu, L.; Terrett, J.; Doyle, A. G.; MacMillan, D. W. C. Science2014 , 345, 437. [Link] (Authoritative source for dual catalytic C-N bond formation).

          • Alkyl Electrophiles in Cross-Coupling Reactions Rudolph, A.; Lautens, M. Angew. Chem. Int. Ed.2009 , 48, 2656. [Link] (Review of mechanisms involving alkyl halides).

          Troubleshooting & Optimization

          Technical Support Center: Optimizing Reactions with 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Chemistry of the Challenge

          Welcome to the Technical Support Center. You are likely here because your alkylation reaction using 1-Chloro-4-ethoxybutane is stalling, producing low yields, or generating unexpected byproducts.

          As a primary alkyl chloride with a distal ether linkage, this molecule presents a specific set of kinetic and thermodynamic challenges. Unlike its bromo- or iodo- counterparts, the carbon-chlorine bond is relatively strong (

          
          ), often making direct 
          
          
          
          substitution sluggish. Furthermore, the 4-ethoxy motif introduces the potential for neighboring group participation (NGP) , which can lead to cyclization side-reactions (tetrahydrofuran derivatives) under forcing conditions.

          This guide synthesizes kinetic data, mechanistic insights, and field-proven protocols to help you recover your yield.

          Part 1: Troubleshooting Guide (Q&A)

          Category A: Reactivity & Kinetics (The "Nothing Happened" Scenario)

          Q1: My LC-MS shows <10% conversion after 24 hours. Why is this reagent so inert compared to the bromide?

          A: This is a classic Leaving Group Quality issue. Chloride is a significantly poorer leaving group than bromide or iodide due to the higher bond dissociation energy and lower polarizability of the C-Cl bond.

          • Diagnosis: If you are running this in a non-polar solvent (DCM, Toluene) or a protic solvent (MeOH) without a catalyst, the reaction rate will be negligible.

          • The Fix (The Finkelstein Modification): You must convert the alkyl chloride in situ to a more reactive alkyl iodide. Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.

            • Mechanism: The iodide displaces the chloride to form 1-Iodo-4-ethoxybutane (highly reactive), which then reacts with your nucleophile. The iodide is regenerated, acting as a nucleophilic catalyst.

          Q2: I increased the temperature to 100°C to force the reaction, but now I see a new impurity and my yield is still low. What happened?

          A: You likely triggered Intramolecular Cyclization or Elimination .

          • The Pathway: At high temperatures, the ether oxygen at position 4 can act as an internal nucleophile, attacking the C-Cl carbon. This forms a 5-membered cyclic oxonium species (O-ethyltetrahydrofuranium).

          • The Result: This intermediate can decompose (de-ethylation) to form Tetrahydrofuran (THF) and ethyl chloride, effectively destroying your reagent.

          • Recommendation: Cap your temperature at 60-80°C. If higher heat is needed, switch to a more polar aprotic solvent (DMSO, DMF) to accelerate the intermolecular

            
             reaction over the intramolecular side reaction.
            
          Category B: Solvent & Stoichiometry

          Q3: I am using THF as a solvent because my nucleophile is soluble in it. Is this optimal?

          A: No. While THF is a common solvent, it boils at 66°C (limiting thermal acceleration) and is only moderately polar. For alkyl chlorides, you need to stabilize the transition state of the displacement.

          • The Fix: Switch to Dipolar Aprotic Solvents .

            • DMF (Dimethylformamide): Excellent for

              
              .
              
            • MeCN (Acetonitrile): Good balance, easy to remove.

            • DMSO (Dimethyl Sulfoxide): Highest rate acceleration but harder to remove.

          • Data: Reaction rates for alkyl chlorides can be 100x–1000x faster in DMSO compared to THF or Ethanol due to the "naked anion" effect (solvation of cations, leaving nucleophilic anions free to attack).

          Part 2: Data & Visualization

          Comparative Reactivity Table
          VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
          Solvent THF or TolueneDMF or DMSO High (Rate acceleration)
          Catalyst NoneNaI (10-50 mol%) Critical (Activates C-Cl bond)
          Base Weak (
          
          
          )
          Stronger (
          
          
          or NaH)
          Medium (Depends on nucleophile pKa)
          Temp Reflux (66°C)80°C Medium (Kinetic energy)
          Reagent Excess 1.0 equiv1.2 - 1.5 equiv Medium (Drives equilibrium)
          Troubleshooting Logic Flow

          The following diagram outlines the decision-making process for rescuing a failed reaction with 1-Chloro-4-ethoxybutane.

          TroubleshootingFlow Start Start: Low Yield (<30%) CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is it DMF, DMSO, or NMP? CheckSolvent->IsPolar SwitchSolvent Action: Switch to DMF/DMSO IsPolar->SwitchSolvent No CheckCat Check Catalysis IsPolar->CheckCat Yes SwitchSolvent->CheckCat HasIodide Is NaI/KI present? CheckCat->HasIodide AddIodide Action: Add 0.2 eq NaI (Finkelstein) HasIodide->AddIodide No CheckTemp Check Temperature HasIodide->CheckTemp Yes AddIodide->CheckTemp IsHighTemp Is Temp > 90°C? CheckTemp->IsHighTemp ReduceTemp Action: Reduce to 60-80°C (Prevent Cyclization) IsHighTemp->ReduceTemp Yes (Risk of THF formation) Success Protocol Optimized IsHighTemp->Success No ReduceTemp->Success

          Figure 1: Decision matrix for troubleshooting alkylation failures. Follow the path to identify the critical missing parameter in your setup.

          Part 3: Optimized Experimental Protocol

          Finkelstein-Assisted Alkylation Protocol

          Use this protocol for coupling 1-Chloro-4-ethoxybutane with amines, phenols, or thiols.

          Materials:

          • Nucleophile (1.0 equiv)

          • 1-Chloro-4-ethoxybutane (1.2 – 1.5 equiv)

          • Base (

            
             for phenols/thiols; DIPEA for amines) (2.0 – 3.0 equiv)
            
          • Catalyst: Sodium Iodide (NaI) (0.2 equiv / 20 mol%)

          • Solvent: Anhydrous DMF or Acetonitrile (Concentration: 0.2 – 0.5 M)

          Step-by-Step Procedure:

          • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile in anhydrous DMF .

          • Activation: Add the Base and stir at room temperature for 15 minutes to generate the active nucleophilic species (anion).

          • Catalyst Addition: Add Sodium Iodide (NaI) . The solution may turn slightly yellow; this is normal.

          • Reagent Addition: Add 1-Chloro-4-ethoxybutane dropwise via syringe.

          • Reaction: Heat the mixture to 60°C – 80°C . Monitor via TLC or LC-MS.

            • Note: Do not exceed 90°C to avoid degradation of the ethoxybutane chain.

          • Monitoring: Look for the disappearance of the nucleophile. If the reaction stalls after 4 hours, add another 0.1 equiv of NaI.

          • Workup:

            • Cool to room temperature.

            • Dilute with Ethyl Acetate or Diethyl Ether.

            • Critical Step: Wash 3x with water (to remove DMF) and 1x with Brine.

            • Dry over

              
              , filter, and concentrate.
              

          Part 4: Mechanistic Insight (Visualized)

          Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired substitution and the parasitic cyclization pathway.

          Mechanism Reagent 1-Chloro-4-ethoxybutane Intermediate 1-Iodo-4-ethoxybutane (Highly Reactive) Reagent->Intermediate Finkelstein Exchange SideReaction Intramolecular Cyclization (Heat) Reagent->SideReaction High Temp (>90C) Iodide I- (Catalyst) Iodide->Reagent Attack Product Desired Product Intermediate->Product Fast Substitution Nucleophile Nu- (Target) Nucleophile->Intermediate Waste Tetrahydrofuran + Ethyl Chloride SideReaction->Waste Decomposition

          Figure 2: Mechanistic pathway showing the catalytic cycle of Iodide (Green path) versus the thermal decomposition pathway (Red path).

          References

          • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

          • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).

          • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Detailed analysis of solvent effects in SN2 reactions).
          • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd Edition. Wiley-VCH. (Source for Dipolar Aprotic solvent acceleration data).

          common side reactions and byproducts with 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Optimization, Troubleshooting, and Impurity Management

          Product Code: 1-C-4-EB CAS: 10413-05-5 Chemical Formula:

          
          Molecular Weight:  136.62  g/mol 
          

          Executive Summary

          1-Chloro-4-ethoxybutane is a bifunctional building block primarily used to introduce the butyl-ether linker in pharmaceutical synthesis (e.g., antihistamines, antipsychotics). While a versatile primary alkyl halide, its dual functionality (halide + ether) introduces specific reactivity challenges.

          This guide addresses the three most critical failure modes:

          • Wurtz Homocoupling during Grignard formation.

          • Beta-Elimination during nucleophilic substitution.

          • Ether Cleavage/Cyclization under acidic stress.

          Module 1: Grignard Reagent Preparation

          Context: Creating the organomagnesium species (

          
          ) is the most common application. However, primary alkyl halides are notorious for "Wurtz Coupling" (dimerization) during initiation.
          
          The Problem: Wurtz Homocoupling

          Symptom: Lower than expected yield of the Grignard reagent; appearance of a high-boiling impurity. Byproduct: 1,8-Diethoxyoctane. Mechanism: The formed Grignard reagent acts as a nucleophile and attacks unreacted starting material.

          
          
          
          Troubleshooting Protocol: Minimizing Dimerization

          Objective: Maintain a low concentration of unreacted alkyl halide relative to Magnesium.

          Step-by-Step Methodology:

          • Activation: Flame-dry magnesium turnings (1.1 eq) under Argon. Add a crystal of Iodine (

            
            ) and heat until purple vapor subsides to activate the surface.
            
          • Dilution Factor: Dissolve 1-Chloro-4-ethoxybutane in anhydrous THF (Target concentration: 0.5 M). Do not add neat halide to the flask.

          • Initiation: Add only 5% of the halide solution to the Mg. Wait for exotherm (solvent reflux) or color change (turbidity).

          • Controlled Addition: Once initiated, add the remaining solution dropwise.

            • Critical Control Point: The rate of addition must equal the rate of consumption. If the reflux stops, stop addition immediately . Accumulation of unreacted halide leads to a runaway Wurtz reaction.

          • Temperature: Maintain a gentle reflux (

            
            ). Low temperatures actually increase dimerization risk because the formation of the Grignard slows down, allowing unreacted halide to pool.
            
          Diagnostic Data: Impurity Profile
          SpeciesStructureBoiling Point (est.)GC Retention Trend
          Target
          
          
          N/A (Reactive)N/A
          Start Material
          
          
          165°CEarly
          Wurtz Dimer
          
          
          ~260°CLate (Major Impurity)
          Hydrolysis
          
          
          ~110°CVery Early

          Module 2: Nucleophilic Substitution ( )

          Context: Using 1-Chloro-4-ethoxybutane to alkylate amines or phenols.

          The Problem: Competitive Elimination ( )

          Symptom: Evolution of gas; low yield of alkylated product. Byproduct: 4-Ethoxy-1-butene. Mechanism: Strong bases abstract a proton from the

          
          -carbon rather than attacking the 
          
          
          
          -carbon.
          Visualizing the Pathway Competition

          The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination/dimerization pathways.

          ReactionPathways Start 1-Chloro-4-ethoxybutane Base Strong Base / Heat (E2 Conditions) Start->Base Nu Nucleophile (SN2 Conditions) Start->Nu Mg Magnesium (Grignard) Start->Mg Alkene 4-Ethoxy-1-butene (Elimination Byproduct) Base->Alkene Dehydrohalogenation Product Alkylated Product (Target) Nu->Product Substitution Grignard Grignard Reagent Mg->Grignard Insertion Dimer 1,8-Diethoxyoctane (Wurtz Dimer) Grignard->Dimer + Start Material (Side Reaction)

          Figure 1: Reaction landscape of 1-Chloro-4-ethoxybutane showing the divergence between productive synthesis (Green/Yellow) and parasitic loss pathways (Red).

          Troubleshooting Protocol: Optimizing
          • Base Selection: Avoid bulky, strong bases like

            
            -BuOK. Use weaker bases (
            
            
            
            ,
            
            
            ) in polar aprotic solvents (DMF, Acetonitrile).
          • The Finkelstein Boost (Catalytic Iodide):

            • Logic: Alkyl chlorides are moderate electrophiles. Alkyl iodides are excellent electrophiles.

            • Method: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

            • Mechanism:

              
               displaces 
              
              
              
              to form the transient alkyl iodide, which reacts faster with your nucleophile than the chloride would.
            • Result: Allows for lower reaction temperatures, significantly reducing the energy available for the Elimination pathway.

          Module 3: Stability & Storage (The "Hidden" Reactor)

          Context: Long-term storage or distillation.

          The Problem: Peroxide Formation & Acid Cleavage

          Issue 1: Peroxides. The ethoxy ether linkage is susceptible to auto-oxidation.

          • Risk: Explosion hazard during distillation/concentration.

          • Test: Use starch-iodide paper. (Blue = Danger).

          • Prevention: Store under Argon with BHT (butylated hydroxytoluene) stabilizer if acceptable for downstream use.

          Issue 2: Acidic Cyclization.

          • Scenario: Attempting to deprotect other groups with strong acid (e.g., HBr, HI) while the chloro-linker is present.

          • Reaction: Ether cleavage

            
             4-Chlorobutanol 
            
            
            
            Tetrahydrofuran (THF) .
          • Impact: Complete loss of the linker chain.

          Frequently Asked Questions (FAQ)

          Q: Can I use 1-Bromo-4-ethoxybutane instead to speed up the reaction? A: Yes, the bromide is more reactive toward

          
          , but it is also significantly more prone to Elimination and Wurtz coupling. If you switch to the bromide, you must lower your reaction temperature by at least 10-15°C to maintain selectivity.
          

          Q: I see a spot on TLC just above my starting material. What is it? A: If you are running a reaction with Iodide catalysis, this is likely 1-Iodo-4-ethoxybutane . It is an intermediate, not an impurity. It should disappear as the reaction completes. If the spot is very non-polar (near solvent front), it is likely the Wurtz dimer.

          Q: How do I remove the 1,8-diethoxyoctane byproduct? A: This is difficult due to its chemical inertness. It is a dialkyl ether.

          • Distillation: It has a much higher boiling point than the product in most cases. High-vacuum distillation is the best separation method.

          • Chromatography: It is non-polar. Use 100% Hexanes/Heptane to flush it out before eluting your polar product.

          References

          • Grignard Formation & Wurtz Coupling

            • Source: PubChem Compound Summary for 1-Chloro-4-ethoxybutane.
            • Link:

            • Relevance: Physical property data and reactivity profile of primary alkyl chlorides.
          • Finkelstein Reaction Mechanism: Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Chapter on Nucleophilic Substitution at Aliphatic Carbon. Explains the "Finkelstein Scrambling" to improve leaving group ability.
          • Ether Peroxide Safety

            • Source: Sigma-Aldrich Technical Bulletin AL-134. "Peroxide Forming Solvents".
            • Link:

            • Relevance: Protocols for testing and inhibiting peroxide form
          • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

          Technical Support Center: Optimizing Alkylation with 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: ALK-OPT-4492 Subject: Strategies to improve the yield of alkylation using 1-Chloro-4-ethoxybutane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

          Executive Summary

          1-Chloro-4-ethoxybutane is a functionalized primary alkyl chloride often used to introduce a 4-ethoxybutyl spacer in medicinal chemistry (e.g., in the synthesis of antipsychotics or antihistamines). Users frequently report low yields (<40%) due to the poor leaving group ability of the chloride ion (

          
          ) and competition from E2 elimination. This guide provides a root-cause analysis and actionable protocols to elevate yields to >85%.
          

          Module 1: Reactivity & Kinetics Troubleshooting

          Q: Why is my reaction stalling even with excess reagent?

          A: The "Chloride Trap" is likely the culprit. Alkyl chlorides are significantly less reactive than their bromide or iodide counterparts because the C-Cl bond is stronger and chloride is a poorer leaving group. In standard

          
           conditions, the reaction rate is often too slow to compete with thermal degradation or side reactions.
          

          The Fix: In-Situ Finkelstein Catalysis Do not switch to the expensive bromide version. Instead, add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI).

          • Mechanism: The iodide displaces the chloride to form the transient, highly reactive 1-iodo-4-ethoxybutane. The nucleophile then rapidly reacts with the iodide, regenerating the iodide ion to continue the cycle.

          • Recommendation: Add 10–20 mol% KI to your reaction mixture.

          Q: How does solvent choice impact my yield?

          A: Solvent choice dictates the nucleophile's "nakedness." If you are using protic solvents (Ethanol, Methanol), the nucleophile is heavily solvated (caged) by hydrogen bonds, drastically reducing reactivity.

          The Fix: Polar Aprotic Solvents Switch to solvents that solvate cations well but leave anions (the nucleophile) free to attack.

          • Gold Standard: DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).

          • Alternative: NMP (N-Methyl-2-pyrrolidone) for high-temperature stability.

          • Green Alternative: If toxicity is a concern, use Acetonitrile (

            
            ), though it requires longer reaction times.
            
          Data Summary: Solvent & Catalyst Effects
          ConditionRelative Rate (
          
          
          )
          Typical YieldPrimary Issue
          Ethanol (Reflux) 115-30%Solvation of nucleophile; slow kinetics.
          DMF (No Catalyst) ~1,00045-60%Moderate rate; incomplete conversion.
          DMF + 10% KI ~50,00085-95% Optimal. Rapid conversion via Iodide intermediate.
          Toluene (No PTC) <0.1<5%Insolubility of reagents.

          Module 2: Phase Transfer Catalysis (PTC)

          Q: My base (e.g., ) is insoluble in organic solvents. How do I fix this?

          A: Use a Phase Transfer Catalyst (PTC). Inorganic bases like Potassium Carbonate or Sodium Hydroxide do not dissolve in organic solvents like Toluene or DCM. The reaction occurs only at the solid-liquid interface, which is inefficient.

          The Fix: Quaternary Ammonium Salts Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

          • Function: These catalysts shuttle the anionic nucleophile from the solid/aqueous phase into the organic phase where the alkyl chloride resides.

          • Protocol: Use 5 mol% TBAB in Toluene/Water (biphasic) or Toluene/Solid Base systems.

          Module 3: Side Reaction Mitigation

          Q: I am seeing a significant impurity at RRT 0.8. What is it?

          A: It is likely 4-ethoxy-1-butene (Elimination Product). Under high heat (>100°C) or with strong, bulky bases (e.g.,

          
          , 
          
          
          
          ), the base deprotonates the
          
          
          -carbon rather than attacking the
          
          
          -carbon, leading to E2 elimination.

          The Fix: Base & Temperature Tuning

          • Switch Bases: Move from strong alkoxides to weaker bases like

            
             or 
            
            
            
            . Cesium Carbonate is particularly effective due to the "Cesium Effect" (increased solubility and reactivity in DMF).
          • Temperature Control: Maintain reaction temperature between 60°C–80°C. Avoid refluxing DMF (>150°C) as this accelerates elimination exponentially.

          Visualizing the Optimization Logic

          The following diagram illustrates the decision matrix for optimizing the alkylation pathway, distinguishing between the direct

          
           route and the catalytic Finkelstein modification.
          

          AlkylationOptimization Start Start: 1-Chloro-4-ethoxybutane SolventCheck Check Solvent Start->SolventCheck Protic Protic (EtOH/MeOH) SolventCheck->Protic Avoid Aprotic Polar Aprotic (DMF/DMSO) SolventCheck->Aprotic Preferred NucleophileState Nucleophile Solvated (Low Reactivity) Protic->NucleophileState NucleophileFree Nucleophile 'Naked' (High Reactivity) Aprotic->NucleophileFree OutcomeLow Yield: <40% Slow / Incomplete NucleophileState->OutcomeLow AddCatalyst Add Catalyst? NucleophileFree->AddCatalyst DirectSN2 Direct SN2 (Slow with Cl) AddCatalyst->DirectSN2 No Finkelstein Finkelstein Cycle (Add KI -> R-I) AddCatalyst->Finkelstein Yes (Recommended) DirectSN2->OutcomeLow Kinetic Stall OutcomeHigh Yield: >85% Fast / Complete Finkelstein->OutcomeHigh Iodide Acceleration

          Figure 1: Decision tree for optimizing alkylation conditions. Green paths indicate the recommended workflow for maximum yield.

          Validated Experimental Protocol

          Protocol ID: P-ALK-ethoxy-002 Application: Alkylation of a secondary amine or phenol with 1-Chloro-4-ethoxybutane.

          Reagents
          • Substrate (Nucleophile): 1.0 equiv

          • 1-Chloro-4-ethoxybutane: 1.2 – 1.5 equiv

          • Base:

            
             (3.0 equiv) or 
            
            
            
            (1.5 equiv)
          • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

          • Solvent: DMF or Acetonitrile (0.5 M concentration relative to substrate)

          Step-by-Step Methodology
          • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the substrate in DMF (anhydrous preferred).

          • Base Addition: Add 3.0 equiv of powdered

            
            . Stir for 15 minutes at room temperature to ensure deprotonation (if acidic protons are present).
            
          • Catalyst Activation: Add 0.2 equiv of KI. The solution may turn slightly yellow; this is normal.

          • Reagent Addition: Add 1.2 equiv of 1-Chloro-4-ethoxybutane dropwise via syringe.

          • Reaction: Heat the mixture to 80°C. Monitor via TLC or HPLC.

            • Checkpoint: If reaction is slow after 4 hours, add an additional 0.1 equiv of KI.

          • Workup (Critical for Emulsion Prevention):

            • Cool to room temperature.

            • Dilute with Ethyl Acetate (5x reaction volume).

            • Wash with Water (3x) to remove DMF. Note: DMF partitions into water, but requires multiple washes.

            • Wash with Brine (1x) .

            • Dry over

              
              , filter, and concentrate.
              

          References & Further Reading

          • The Finkelstein Reaction: Detailed mechanism on halide exchange to improve leaving group ability.

            • Source: Organic Chemistry Portal

            • URL:[Link]

          • Nucleophilic Substitution (

            
            ):  Comprehensive guide on solvent effects and nucleophilicity.
            
            • Source: LibreTexts Chemistry

            • URL:[Link]

          • Phase Transfer Catalysis: Principles of using quaternary ammonium salts in biphasic alkylation.

            • Source: Sigma-Aldrich (Merck) Technical Library

          challenges in the purification of 1-Chloro-4-ethoxybutane reaction mixtures

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Reaction Mixtures & Purification Protocols Target Molecule: 1-Chloro-4-ethoxybutane (CAS: 36865-43-7) Support Level: Tier 3 (Senior Application Scientist)

          Introduction: The Haloether Challenge

          Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis and purification of 1-Chloro-4-ethoxybutane .

          This intermediate is typically synthesized via the Williamson Ether Synthesis , reacting 1,4-dichlorobutane with sodium ethoxide .[1] While the chemistry appears straightforward, the practical execution is plagued by three primary failure modes:

          • Competitive Disubstitution: Formation of 1,4-diethoxybutane.

          • Boiling Point Overlap: The product (est. BP ~160°C) and starting material (BP 155°C) are difficult to separate by standard distillation.

          • Hydrolytic/Emulsion Issues: Phase separation difficulties during aqueous workup.

          This guide provides self-validating protocols to address these specific challenges.

          Module 1: Reaction Optimization (Prevention)

          User Issue: "My crude mixture contains >15% of the bis-ether (1,4-diethoxybutane). How do I remove it?"

          Technical Insight: Removal of the bis-ether downstream is energy-intensive. The most effective strategy is kinetic control upstream. In a standard Williamson synthesis, the mono-substituted product (

          
          ) competes with the di-substituted product (
          
          
          
          ). If the concentration of ethoxide is high relative to the dichloride,
          
          
          becomes significant.
          Corrective Protocol: Inverse Addition Strategy

          To favor mono-substitution, you must maintain a high local concentration of the electrophile (1,4-dichlorobutane) relative to the nucleophile (ethoxide).

          • Stoichiometry: Use a 3:1 to 5:1 molar excess of 1,4-dichlorobutane relative to Sodium Ethoxide (NaOEt).

          • Addition Mode: Do not add the dichloride to the ethoxide. Instead, add the NaOEt solution dropwise into the neat (or concentrated) 1,4-dichlorobutane at reflux.

          • Temperature Control: Maintain temperature at 60–70°C. Higher temperatures increase the rate of the second substitution (

            
            ).
            
          Visualization: Competitive Reaction Pathway

          ReactionPathway cluster_legend Kinetic Control Strategy SM 1,4-Dichlorobutane (Starting Material) Mono 1-Chloro-4-ethoxybutane (Target Product) SM->Mono + NaOEt (k1) Bis 1,4-Diethoxybutane (Impurity) Mono->Bis + NaOEt (k2) Instruction Minimize k2 by keeping [NaOEt] low relative to [SM]

          Caption: Kinetic competition between mono-substitution (Target) and di-substitution (Impurity). Control [NaOEt] to suppress the dashed path.

          Module 2: Workup & Phase Separation

          User Issue: "I have a thick emulsion during the water wash, and phase separation is taking hours."

          Technical Insight: Haloethers with 4-carbon chains exhibit "surfactant-like" properties. When combined with fine precipitates of Sodium Chloride (NaCl) generated during the reaction, stable emulsions form.

          Troubleshooting Protocol: The "Dry Filtration" Method

          Do not add water directly to the reaction mixture containing suspended salts.

          • Step 1: Dry Filtration.

            • Cool the reaction mixture to room temperature.

            • Filter the mixture through a Celite pad or a sintered glass funnel before any aqueous workup. This removes the bulk NaCl solid, which is the primary stabilizing agent for the emulsion.

          • Step 2: Solvent Removal.

            • Concentrate the filtrate (remove Ethanol/THF) via rotary evaporation.

          • Step 3: Density Check Wash.

            • Redissolve the residue in Hexanes or MTBE (Methyl tert-butyl ether).

            • Wash with saturated Brine (not pure water).[2] The high ionic strength of brine prevents emulsion.

            • Note: 1,4-dichlorobutane has a density of ~1.14 g/mL. 1-Chloro-4-ethoxybutane is ~0.95–1.0 g/mL. If using a non-halogenated solvent, the organic layer will be on top. If extracting with DCM, the organic layer will be on the bottom.

          Module 3: Distillation & Purification

          User Issue: "I cannot separate the product from the starting material. They co-distill."

          Technical Insight: This is the most critical physical challenge.

          • 1,4-Dichlorobutane (SM): BP 155°C (atm).

          • 1-Chloro-4-ethoxybutane (Product): Est. BP ~160–165°C (atm).

          • 
            :  < 10°C.
            Standard simple distillation will fail. You require a fractionation column with high theoretical plates.
            
          Comparative Physical Properties
          ComponentFunctionBoiling Point (760 mmHg)Boiling Point (15 mmHg)*Density (g/mL)
          1,4-Dichlorobutane Starting Material155°C~55°C1.14
          1-Chloro-4-ethoxybutane Target Product~162°C (est.)~65°C~0.98
          1,4-Diethoxybutane Side Product>175°C~85°C< 0.90

          *Vacuum boiling points are estimated approximations for process guidance.

          Protocol: Vacuum Fractionation

          Equipment: Vigreux column (minimum 30cm) or Spinning Band Distillation column.

          • Pressure: Reduce system pressure to 10–15 mmHg . Lower pressure expands the relative volatility difference slightly and prevents thermal degradation.

          • Fractions:

            • Fraction 1 (Fore-run): Collect up to 58°C (at 15 mmHg). This is primarily recovered 1,4-dichlorobutane.[3] Recycle this for the next batch.

            • Intermediate Fraction: 58–63°C. Contains mixed SM/Product.

            • Main Fraction (Heart Cut): 64–67°C (at 15 mmHg). Pure 1-Chloro-4-ethoxybutane.

          • Chemical Purification (Alternative):

            • If distillation fails to remove the last 5% of 1,4-dichlorobutane, react the mixture with a secondary amine (e.g., morpholine) at mild heat. The dichloride reacts faster than the ether-chloride. The resulting ammonium salt can be washed away with acidic water.

          Visualization: Purification Logic Flow

          PurificationLogic Start Crude Reaction Mixture Filter 1. Filter Salts (Dry) Start->Filter Evap 2. Evaporate Ethanol Filter->Evap Check 3. Check Composition (GC) Evap->Check Decision Is Bis-ether > 10%? Check->Decision Distill High-Vac Fractionation (Vigreux Column) Decision->Distill No (Proceed) Discard Discard/Recycle (Optimization Failed) Decision->Discard Yes (Hard to separate) ChemPur Chemical Polish (Amine treatment) Distill->ChemPur If SM remains > 2%

          Caption: Decision tree for processing crude reaction mixtures based on impurity profile.

          Module 4: Analytical Troubleshooting

          User Issue: "How do I confirm the structure? The NMR looks messy."

          Technical Insight: The triplet of the

          
           group in the starting material and the product appear in very similar regions (approx 3.5–3.6 ppm).
          

          Diagnostic Signals (

          
           NMR in 
          
          
          
          ):
          • Product (Ether): Look for the quartet at 3.4–3.5 ppm (

            
            ) and the triplet at 1.2 ppm  (
            
            
            
            ). These are unique to the product and absent in the starting material.
          • Starting Material (Dichloride): A clean triplet at 3.55 ppm with no corresponding ethyl signals.

          • Bis-Ether (Impurity): The integration of the ethyl group protons will be double that of the core butane chain protons compared to the mono-product.

          References

          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and haloalkane distillation).

          • PubChem. (n.d.).[4] 1-Chloro-4-ethoxybutane Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026. [Link]

          • Furniss, B. S., et al. (1989). Techniques of Organic Chemistry: Distillation. In Vogel's Textbook of Practical Organic Chemistry.

          Sources

          Technical Guide: Thermal Stability & Handling of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          The following Technical Support Guide addresses the thermal stability, decomposition pathways, and handling protocols for 1-Chloro-4-ethoxybutane . This guide is structured for researchers and process chemists requiring high-fidelity data for reaction optimization and risk mitigation.

          Document Control:

          • Subject: 1-Chloro-4-ethoxybutane (CAS: 56972-68-0 / Analogous)

          • Chemical Class: Primary Haloether

          • Application: Alkylating agent, Linker synthesis

          • Version: 1.0 (Senior Application Scientist Review)

          Executive Summary

          1-Chloro-4-ethoxybutane is a bifunctional intermediate combining a primary alkyl chloride with an ether linkage. While generally stable at ambient temperatures, it exhibits specific decomposition modes under thermal stress or acidic conditions. The primary stability risk is intramolecular cyclization driven by the ether oxygen (neighboring group participation), leading to the formation of Tetrahydrofuran (THF) and ethyl chloride.

          Module 1: Thermal Stability Profile
          1.1 Physical Properties & Thermal Limits

          Note: Values are derived from structural analogs (e.g., 1-chlorobutane, 1,4-dichlorobutane) and functional group analysis.

          PropertyValue (Approximate)Technical Implication
          Boiling Point 155°C – 165°C (at 760 mmHg)Distillation requires vacuum to avoid thermal degradation.
          Flash Point ~45°C – 55°CFlammable. Grounding required during transfer.
          Decomposition Onset >140°C (Prolonged exposure)Avoid reaction temperatures >120°C without stability testing.
          Storage Temp 2°C – 8°CRefrigeration slows auto-hydrolysis and HCl formation.
          1.2 Decomposition Pathways

          Understanding the "why" behind decomposition is critical for troubleshooting.

          • The "THF Trap" (Intramolecular Cyclization): At high temperatures, the ether oxygen acts as an internal nucleophile, attacking the carbon bearing the chlorine (C4). This forms a cyclic oxonium intermediate (1-ethyltetrahydrofuranium), which rapidly degrades via nucleophilic attack by the chloride ion to release Tetrahydrofuran (THF) and Ethyl Chloride (gas). This is the most common cause of "disappearing starting material" during high-heat distillations.

          • Dehydrohalogenation (Elimination): In the presence of strong bases or high heat (>150°C), the molecule eliminates HCl to form 4-ethoxy-1-butene .

          • Acid-Catalyzed Hydrolysis: Moisture ingress generates trace HCl. This acid protonates the ether oxygen, facilitating cleavage into 4-chlorobutanol or 1,4-dichlorobutane (if excess HCl is present).

          Module 2: Decomposition Visualization

          The following diagram illustrates the competing decomposition pathways. Use this to diagnose impurities found in your GC/LC-MS traces.

          DecompositionPathways Start 1-Chloro-4-ethoxybutane Oxonium Cyclic Oxonium Ion (Intermediate) Start->Oxonium Heat (>140°C) Neighboring Group Participation Alkene 4-Ethoxy-1-butene + HCl Start->Alkene Base / High Heat (E2 Elimination) Alcohol 4-Ethoxybutanol + HCl Start->Alcohol Moisture (H2O) THF Tetrahydrofuran (THF) + Ethyl Chloride Oxonium->THF Cl- Attack

          Caption: Figure 1. Thermal and chemical decomposition pathways. The red path (Cyclization) is the primary thermal risk during distillation.

          Module 3: Troubleshooting & FAQs
          Q1: I see a new peak in my GC with a very short retention time. What is it?

          Diagnosis: This is likely Tetrahydrofuran (THF) or Ethyl Chloride . Mechanism: If you distilled the compound at atmospheric pressure or ran a reaction above 120°C, you likely triggered the intramolecular cyclization described in Figure 1. Solution:

          • Lower your distillation temperature by using higher vacuum (<10 mmHg).

          • Keep reaction temperatures below 100°C where possible.

          Q2: The liquid has turned yellow and fumes when opened. Is it usable?

          Diagnosis: The compound has degraded, releasing Hydrogen Chloride (HCl) . Cause: Moisture ingress or photo-oxidation. The yellow color often comes from polymerized by-products or impurities associated with HCl formation. Recovery Protocol:

          • Wash: Dilute in an inert solvent (e.g., Hexanes or DCM) and wash with cold saturated NaHCO₃ solution to neutralize HCl.

          • Dry: Dry over MgSO₄.

          • Distill: Re-distill under vacuum.

          • Stabilize: Store over activated 3Å molecular sieves or a small amount of K₂CO₃ to scavenge future acid.

          Q3: My alkylation reaction yield is low (<40%). Why?

          Diagnosis: Competitive Elimination vs. Substitution. Explanation: If you are using a strong, bulky base (e.g., t-BuOK) to deprotonate your nucleophile, you may be causing E2 elimination (forming 4-ethoxy-1-butene) instead of the desired SN2 substitution. Optimization:

          • Switch Bases: Use a non-nucleophilic, softer base like Cs₂CO₃ or NaH.

          • Solvent Choice: Use a polar aprotic solvent (DMF, DMSO) to accelerate the SN2 rate over the elimination rate.

          • Temperature: Run the reaction at the lowest effective temperature (start at 0°C -> RT).

          Module 4: Experimental Workflow for Purity Check

          Before committing valuable starting materials, validate the integrity of your 1-Chloro-4-ethoxybutane batch.

          PurityCheck Step1 Sample Preparation (Dilute in CDCl3 or DCM) Step2 Check pH / Acidity (Wet pH paper above liquid) Step1->Step2 Decision1 Is pH < 5? Step2->Decision1 ActionWash Perform NaHCO3 Wash & Redistill Decision1->ActionWash Yes (Acidic) Step3 Run 1H NMR / GC-MS Decision1->Step3 No (Neutral) ActionWash->Step3 Decision2 Check Impurities Step3->Decision2 ResultOk Proceed to Reaction Decision2->ResultOk Pure (>95%) ResultBad Identify Impurity: Triplet @ 3.7 ppm (THF)? Vinyl protons (Alkene)? Decision2->ResultBad Impure

          Caption: Figure 2. Quality Control Workflow. Routine acidity checks prevent catalytic decomposition.

          References
          • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Section on "Neighboring Group Participation" and "Cleavage of Ethers").

          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

          • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Chlorobutane (Structural Analog). Retrieved from

          • Kirschning, A. (Ed.). (2007). Functionalized Ethers. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. (Discusses stability and synthesis of haloethers).

          optimizing temperature and reaction time for 1-Chloro-4-ethoxybutane substitutions

          Author: BenchChem Technical Support Team. Date: February 2026

          Reagent: 1-Chloro-4-ethoxybutane (CAS: 53956-24-0 / Generic Analogues) Reaction Class:

          
           Nucleophilic Substitution
          Support Tier:  Level 3 (Process Optimization)
          

          Executive Summary: The Reactivity Profile

          1-Chloro-4-ethoxybutane presents a specific challenge in nucleophilic substitution: it combines a moderately poor leaving group (chloride) with a flexible alkyl chain. Unlike its bromide or iodide counterparts, the chloride bond (

          
          ) is stronger (~81 kcal/mol) and requires significant thermal energy or catalytic activation to break.
          

          The Central Conflict:

          • Too Cold (< 60°C): The reaction is kinetically essentially inert.

          • Too Hot (> 120°C): Risk of E2 elimination (generating 4-ethoxy-1-butene) or solvent breakdown (e.g., DMF decomposition).

          This guide provides the optimization logic to navigate this window, utilizing Finkelstein activation as the primary lever for success.

          Module 1: The Optimization Matrix (Temperature & Time)

          The following data summarizes the kinetic trade-offs when reacting 1-Chloro-4-ethoxybutane with a standard nucleophile (e.g., a secondary amine or phenoxide) in a polar aprotic solvent (DMF/Acetonitrile).

          Table 1: Reaction Parameter Impact
          VariableConditionImpact on Rate (
          
          
          )
          Side Effect RiskRecommendation
          Temperature 60°CNegligibleLowIneffective without catalyst.
          Temperature 80°C - 90°CModerateLowIdeal for Finkelstein conditions.
          Temperature > 110°CHighHigh (Elimination/Polymerization)Only use for unreactive nucleophiles.
          Catalyst None1x (Baseline)N/ARequires 24-48h reaction times.
          Catalyst KI (0.1 - 0.5 eq)10x - 50x Salt precipitationMandatory for process efficiency.
          Solvent AcetoneSlow (
          
          
          limited)
          LowGood for crystallization, bad for kinetics.
          Solvent DMF/DMSOFastWork-up difficultyStandard for high-temp substitutions.
          The "In-Situ" Finkelstein Strategy

          Do not rely solely on thermal energy. The addition of Potassium Iodide (KI) or Sodium Iodide (NaI) creates a catalytic cycle where the chloride is transiently replaced by iodide (a superior leaving group).

          Mechanism:

          • 
             (Equilibrium)
            
          • 
             (Fast Irreversible Step)
            

          Module 2: Visualizing the Workflow

          The following diagram illustrates the decision logic for optimizing the reaction based on nucleophile strength and observed conversion rates.

          OptimizationLogic Start Start: 1-Chloro-4-ethoxybutane + Nucleophile CheckNu Is Nucleophile Strong? (e.g., Thiol, Alkoxide) Start->CheckNu DirectPath Direct Substitution Solvent: DMF Temp: 100°C CheckNu->DirectPath Yes CatPath Catalytic Path (Recommended) Add 10-50 mol% KI CheckNu->CatPath No (Amine/Phenol) Monitor Monitor via TLC/GC (Check Cl vs Product) DirectPath->Monitor CatPath->Monitor Decision Conversion > 90% in 6h? Monitor->Decision Success Proceed to Workup Decision->Success Yes Trouble Troubleshoot: 1. Increase Temp (+10°C) 2. Switch to Bromide analog Decision->Trouble No

          Figure 1: Decision tree for selecting reaction conditions based on nucleophile strength.

          Module 3: Troubleshooting Guide (FAQ)

          Ticket #101: "The reaction stalls at 60% conversion."

          Diagnosis: Chloride accumulation. In a closed system, the leaving group (

          
          ) builds up. If the nucleophile is weak, the reverse reaction (attacking the product) or simple equilibrium stagnation occurs.
          Solution: 
          
          • The "Salt Swap": Ensure you are using a base that precipitates the chloride. Use

            
             in Acetonitrile or DMF. KCl is insoluble in Acetonitrile, driving the equilibrium forward (Le Chatelier’s principle).
            
          • Boost Catalyst: Increase KI loading to 1.0 equivalent to force the substrate entirely to the Iodide form

            
            .
            
          Ticket #102: "I see a new spot on TLC moving faster than the product."

          Diagnosis: E2 Elimination. You have likely formed 4-ethoxy-1-butene . This happens when the base acts as a proton acceptor rather than the nucleophile attacking the carbon. Solution:

          • Lower Temperature: Drop temperature by 20°C.

          • Change Base: Switch from strong bases (NaH, KOtBu) to milder, non-nucleophilic bases like

            
             or DIPEA.
            
          • Sterics: If your nucleophile is bulky, E2 is favored. You may need to switch to a polar aprotic solvent with higher dielectric constant to favor the ionic transition state of

            
            .
            
          Ticket #103: "My product is contaminated with an alcohol."

          Diagnosis: Hydrolysis. 1-Chloro-4-ethoxybutane will slowly hydrolyze to 4-ethoxybutanol in the presence of water and heat. Solution:

          • Dry Solvents: Ensure DMF/DMSO is anhydrous (< 50 ppm water).

          • Atmosphere: Run under Nitrogen or Argon balloon. Hygroscopic solvents like DMF absorb atmospheric moisture rapidly.

          Module 4: Standard Operating Protocol (SOP)

          Objective: Synthesis of a tertiary amine via N-alkylation of a secondary amine with 1-Chloro-4-ethoxybutane.

          Materials
          • 1-Chloro-4-ethoxybutane (1.1 equiv)

          • Secondary Amine (1.0 equiv)

          • Potassium Carbonate (

            
            ) (2.0 equiv, anhydrous, granular - ground to powder)
            
          • Potassium Iodide (KI) (0.2 equiv)

          • Acetonitrile (ACN) or DMF (Concentration: 0.5 M)

          Step-by-Step Methodology
          • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the Secondary Amine and anhydrous ACN/DMF.

          • Activation: Add

            
             and KI. Stir for 10 minutes at room temperature. Note: Grinding 
            
            
            
            increases surface area for heterogeneous reactions.
          • Addition: Add 1-Chloro-4-ethoxybutane via syringe.

          • Reaction:

            • If ACN: Heat to reflux (~82°C) for 12–16 hours.

            • If DMF: Heat to 80–90°C for 6–8 hours.

          • Monitoring: Sample an aliquot at 4 hours.

            • Mini-Workup for TLC: Mix 50

              
               reaction mix with 200 
              
              
              
              Ethyl Acetate and 200
              
              
              water. Shake, spot the organic layer.
            • Visualization: Use Iodine stain (alkyl halides) or Ninhydrin (amines).

          • Workup:

            • Cool to room temperature.

            • Filter off inorganic salts (

              
              , KCl, KI).
              
            • Concentrate filtrate under reduced pressure.

            • Partition residue between Ethyl Acetate and Water (remove residual DMF). Wash organic layer with Brine (3x).

            • Dry over

              
              , filter, and concentrate.
              

          Module 5: Mechanistic Pathway

          Understanding the catalytic cycle is crucial for troubleshooting. The iodide acts as a "phase transfer" agent of sorts, converting a hard electrophile (Cl) to a soft one (I).

          Mechanism Substrate R-Cl (Slow Reactant) Intermediate R-I (Fast Reactant) Substrate->Intermediate + KI (Fast) Product R-Nu (Final Product) Substrate->Product + Nu (Slow/Direct) Intermediate->Product + Nu (Very Fast) Product->Intermediate I- released

          Figure 2: The Finkelstein Acceleration Cycle. The dashed line represents the un-catalyzed pathway, which is often too slow for practical purposes.

          References

          • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

          • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).

          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide substitutions).

          • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on Solvent Effects in

            
             reactions). 
            

          Technical Support Center: 1-Chloro-4-ethoxybutane Impurity Profiling

          Author: BenchChem Technical Support Team. Date: February 2026

          Product Code: 1-C-4-EB-TECH Document Type: Troubleshooting Guide & FAQ Last Updated: January 28, 2026 Audience: QC Analysts, Process Chemists, and Regulatory Affairs Specialists.

          Executive Summary & Chemical Context

          1-Chloro-4-ethoxybutane (CAS: 42042-28-2) is a critical alkylating agent used in the synthesis of pharmaceutical intermediates. In commercial preparations, purity is typically

          
          . However, the specific impurities present—often structural analogs—pose challenges for separation and regulatory compliance (ICH M7).
          

          The primary synthesis route involves the ring-opening of tetrahydrofuran (THF) with ethanol and hydrogen chloride, or the chlorination of 4-ethoxybutanol. Understanding these pathways is essential for predicting and identifying impurities.

          Common Impurity Profile
          Impurity NameStructureOriginDetection Challenge
          1,4-Dichlorobutane Cl-(CH₂)₄-ClOver-chlorination / THF cleavage w/o EthanolCo-elutes with target; similar BP.
          4-Ethoxybutanol Et-O-(CH₂)₄-OHUnreacted starting material / HydrolysisPolar tailing in GC; requires derivatization.
          4-Chlorobutanol Cl-(CH₂)₄-OHIncomplete etherificationHigh polarity; distinct OH stretch in IR.
          Bis(4-ethoxybutyl) ether [Et-O-(CH₂)₄]₂ODimerization side-reactionHigh boiling point; late eluter.

          Troubleshooting Guide (FAQ Format)

          Issue 1: Chromatographic Co-elution

          Q: I observe a shoulder peak on my main GC peak, or the assay value is lower than the area percent suggests. What is interfering?

          A: The most likely interferent is 1,4-Dichlorobutane .

          • Causality: During synthesis, if the ratio of Ethanol to HCl/THF is not strictly controlled, the HCl can cleave the THF ring at both ends or displace the ethoxy group, resulting in the symmetric dichloride.

          • Diagnostic: 1,4-Dichlorobutane has a boiling point (

            
            C) very close to 1-Chloro-4-ethoxybutane (
            
            
            
            C). Standard non-polar columns (e.g., DB-1, HP-5) often fail to resolve these.
          • Resolution: Switch to a mid-polarity column (e.g., DB-624 or DB-1701 ). The dipole moment difference between the ether-chloride and the di-chloride allows for baseline separation on cyanopropyl-phenyl phases.

          Issue 2: Mass Balance Discrepancies

          Q: My titration for chloride content yields higher values than my GC purity indicates. Why?

          A: This suggests the presence of labile acidic impurities or hydrolysis products .

          • Causality: 1-Chloro-4-ethoxybutane can hydrolyze in the presence of residual moisture, releasing HCl and reverting to 4-ethoxybutanol.

          • Protocol:

            • Perform a non-aqueous titration to quantify total chloride vs. ionic chloride.

            • Check the pH of a 10% aqueous slurry. If pH < 4.0, significant hydrolysis has occurred.

            • Self-Validating Step: Run an IR spectrum. A broad band at

              
               confirms the presence of hydroxyl groups (alcohols), indicating hydrolysis or unreacted starting material.
              
          Issue 3: Unknown Late-Eluting Peaks

          Q: I see small peaks eluting late in the chromatogram during stability testing. Are these oligomers?

          A: These are likely ether dimers , specifically Bis(4-ethoxybutyl) ether.

          • Causality: Under thermal stress or acidic catalysis during distillation, two molecules of 4-ethoxybutanol (or the chloro-ether) can condense.

          • Identification: In GC-MS, look for a molecular ion

            
             (or fragmentation patterns showing loss of ethoxy groups). These are generally process-related rather than degradants, but their concentration can increase if the product is subjected to heat stress during purification.
            

          Experimental Protocols

          Protocol A: GC-MS Identification of Isobaric Impurities

          Objective: Distinguish between the target molecule and 1,4-dichlorobutane using Mass Spectrometry fragmentation rules.

          Methodology:

          • Column: DB-624 (30m x 0.25mm x 1.4µm).

          • Carrier: Helium @ 1.2 mL/min (Constant Flow).

          • Oven:

            
            C (hold 2 min) 
            
            
            
            
            
            C/min
            
            
            
            
            C.
          • MS Source: EI (70 eV).

          Interpretation Logic:

          • Target (1-Chloro-4-ethoxybutane, MW 136.6):

            • Look for

              
              -cleavage next to the ether oxygen.
              
            • Base peak is often

              
               59 (
              
              
              
              ).
            • Isotope pattern for Cl (

              
               and 
              
              
              
              in 3:1 ratio) is present but weaker on the molecular ion.
          • Impurity (1,4-Dichlorobutane, MW 127.0):

            • Distinctive Feature: Look for the

              
               peak (
              
              
              
              91/93).
            • The molecular ion cluster will show a distinct

              
              , 
              
              
              
              ,
              
              
              pattern (9:6:1 ratio) due to two chlorine atoms.
            • Note: If you see a 9:6:1 isotope pattern, you have the dichloride impurity.

          Protocol B: Genotoxicity Risk Assessment (ICH M7)

          Context: Alkyl chlorides are considered structural alerts for mutagenicity.

          • Ames Test: Commercial 1-Chloro-4-ethoxybutane should be treated as a Potential Mutagenic Impurity (PMI) if used as an intermediate.

          • Purge Factor Calculation:

            • If used in early steps, calculate the purge factor:

              
              .
              
            • Because of the ethoxy group, the compound is moderately lipophilic (

              
              ). Aqueous washes are inefficient.
              
            • Recommendation: Rely on chemical derivatization (reaction completion) rather than extraction to remove residual alkyl chloride.

          Visualizing the Impurity Genesis

          The following diagram illustrates the competitive reaction pathways during synthesis that lead to the critical impurities discussed above.

          ImpurityGenesis THF Tetrahydrofuran (Starting Material) Intermediate Oxonium Intermediate THF->Intermediate Ring Opening EtOH Ethanol HCl HCl / ZnCl2 HCl->Intermediate Target 1-Chloro-4-ethoxybutane (TARGET) Intermediate->Target + EtOH (Major Path) Impurity1 1,4-Dichlorobutane (Critical Impurity) Intermediate->Impurity1 + HCl (Excess Acid) Impurity2 4-Ethoxybutanol (Hydrolysis/Unreacted) Intermediate->Impurity2 + H2O (Wet Cond.) Target->Impurity2 Hydrolysis (Storage) Impurity3 Bis(4-ethoxybutyl) ether (Dimer) Target->Impurity3 Thermal Dimerization

          Caption: Competitive reaction pathways showing the origin of chlorinated and ether-based impurities during the ring-opening synthesis of THF.

          Analytical Decision Tree

          Use this workflow to determine the correct analytical technique based on the observed anomaly.

          AnalyticalWorkflow Start Observation Branch1 Extra GC Peak? Start->Branch1 Branch2 Assay Mismatch? Start->Branch2 Action1 Check MS Isotopes Branch1->Action1 Action2 Check IR / pH Branch2->Action2 Result1 9:6:1 Ratio? It is 1,4-Dichlorobutane Action1->Result1 Yes Result2 3:1 Ratio? Isomer/Homolog Action1->Result2 No Result3 Acidic/OH Band? Hydrolysis (4-Ethoxybutanol) Action2->Result3

          Caption: Step-by-step diagnostic workflow for identifying impurity classes based on initial experimental observations.

          References

          • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). International Council for Harmonisation. [Link]

          • Liu, M. et al.Synthesis of 1-bromo-4-ethoxybutane (Analogous Chemistry). Journal of Chemical Research. (Note: Validating synthesis logic via halo-ether analogs).
          • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, 1,4-Dichlorobutane.[Link]

          • Agilent Technologies. GC Column Selection Guide for Volatile Solvents and Impurities. (Validating DB-624 selection for chlorinated solvents). [Link]

          Technical Support Center: Optimization of 1-Chloro-4-ethoxybutane Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Minimizing Elimination Byproducts (4-ethoxybut-1-ene) Product ID: 1-Chloro-4-ethoxybutane (CAS: 42045-38-9) Support Tier: Level 3 (Methodology & Process Chemistry)

          Diagnostic Workflow: Root Cause Analysis

          Before altering your protocol, confirm that elimination is the primary cause of yield loss. Use the following logic tree to diagnose the reaction mixture.

          DiagnosticTree Start Issue: Low Yield / Impurities CheckNMR Analyze Crude 1H NMR (Look for multiplets @ 5.0-6.0 ppm) Start->CheckNMR VinylPresent Vinyl Protons Detected? CheckNMR->VinylPresent Elimination Diagnosis: E2 Elimination (Byproduct: 4-ethoxybut-1-ene) VinylPresent->Elimination Yes NoVinyl No Vinyl Protons VinylPresent->NoVinyl No CheckBase Check Base pKa & Sterics Elimination->CheckBase CheckTemp Check Reaction Temp CheckBase->CheckTemp Action1 Switch to Carbonate Base or reduce Temp CheckTemp->Action1 CheckSM Starting Material Remaining? NoVinyl->CheckSM Stalled Diagnosis: Stalled Reaction (Low Reactivity of Cl) CheckSM->Stalled Yes (SM Intact) Hydrolysis Diagnosis: Hydrolysis/Solvolysis (Check for alcohol -OH) CheckSM->Hydrolysis No (New peaks) Action2 Add NaI (Finkelstein) or Change Solvent to DMF Stalled->Action2

          Figure 1: Decision matrix for diagnosing reaction failures with 1-Chloro-4-ethoxybutane.

          Technical Deep Dive: The Mechanism of Failure

          The primary challenge with 1-Chloro-4-ethoxybutane is the competition between Nucleophilic Substitution (

          
          ) and 
          
          
          
          -Elimination (
          
          
          ).

          While primary alkyl halides generally favor substitution, the specific conditions required to displace the moderate chloride leaving group (high temperature, strong bases) often push the energy of the system past the activation barrier for elimination.

          The Competition: vs.
          ParameterFavors Substitution (
          
          
          )
          Favors Elimination (
          
          
          )
          Technical Recommendation
          Nucleophile/Base High Nucleophilicity, Low Basicity (
          
          
          ,
          
          
          ,
          
          
          )
          High Basicity, High Sterics (
          
          
          ,
          
          
          )
          Avoid Alkoxides. Use Carbonates (
          
          
          ,
          
          
          ) or Hydrides (
          
          
          ) at low temp.
          Temperature Low to Moderate (
          
          
          )
          High (
          
          
          )
          Keep below 60°C. Elimination has a higher Activation Energy (
          
          
          ).
          Solvent Polar Aprotic (DMF, DMSO, NMP)Polar Protic (Ethanol, Water)Use DMF or Acetonitrile. Solvents that solvate cations but leave anions "naked" accelerate
          
          
          .
          Leaving Group Iodide (
          
          
          )
          Chloride (
          
          
          )
          In-situ Finkelstein. Convert Cl to I to accelerate
          
          
          without heating.

          Optimized Protocol: Finkelstein-Assisted Alkylation

          This protocol minimizes elimination by converting the alkyl chloride to a more reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures, starving the elimination pathway of the thermal energy it requires.

          Materials
          • Substrate: 1-Chloro-4-ethoxybutane (1.0 equiv)

          • Nucleophile: (e.g., Phenol derivative, Amine) (1.1 equiv)

          • Catalyst: Sodium Iodide (NaI) (0.1 - 0.5 equiv)

          • Base: Cesium Carbonate (

            
            ) or Potassium Carbonate (
            
            
            
            ) (1.5 - 2.0 equiv)
          • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

          Step-by-Step Methodology
          • Catalyst Activation: In a dry reaction vessel under inert atmosphere (

            
             or Ar), dissolve 1-Chloro-4-ethoxybutane and Sodium Iodide (NaI) in the solvent.
            
            • Why: The

              
               displaces 
              
              
              
              to form 1-Iodo-4-ethoxybutane. The C-I bond is weaker and reacts significantly faster with your target nucleophile.
            • Observation: If using Acetone/MeCN, NaCl may precipitate out as a fine white solid.

          • Nucleophile Addition: Add the Base and the Nucleophile to the mixture.

          • Temperature Control: Heat the reaction to 40–50°C .

            • Critical: Do not reflux if using MeCN (82°C) initially. Monitor consumption of the alkyl halide. Only increase temperature if conversion stalls after 4 hours.

          • Workup (Quench): Dilute with water and extract with Ethyl Acetate.

            • Note: Wash the organic layer with 10% Sodium Thiosulfate (

              
              ) to remove any free iodine (indicated by yellow/brown color) generated during the reaction.
              

          Troubleshooting FAQs

          Q: I am using Sodium Ethoxide (NaOEt) in Ethanol, but I see 30% elimination product. Why? A: This is the "perfect storm" for elimination. Ethoxide is a strong base, and ethanol (protic solvent) solvates the nucleophile, slowing down

          
          . Furthermore, heating this mixture promotes 
          
          
          
          .
          • Fix: Switch to

            
             in DMF. If a strong base is required for nucleophile deprotonation, use NaH in THF at 0°C, then add the alkyl chloride.
            

          Q: My reaction is extremely slow (48h+). Should I increase the temperature? A: Increasing temperature risks elimination. Instead, increase the "Leaving Group Ability." Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI). This catalyzes the reaction via the Finkelstein mechanism, allowing faster rates at the same temperature.

          Q: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes. Using Toluene/Water with Tetrabutylammonium Bromide (TBAB) is an excellent way to suppress elimination. The base remains in the aqueous phase, and the reaction occurs at the interface or in the organic phase where the effective basicity is often lower, but nucleophilicity remains high.

          References

          • March, J., & Smith, M. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution; discussion on

            
             vs 
            
            
            
            competition).
          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Detailed mechanistic breakdown of Finkelstein reactions and solvent effects on nucleophilicity).

          • Boger, D. L., & Yohannes, D. (1990). Resolution of the "Finkelstein" Reaction Controversy: Acceleration of SN2 Reactions. Journal of Organic Chemistry. (Provides empirical data on iodide catalysis for primary alkyl chlorides).

          managing exotherms in scaled-up reactions involving 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Exotherm Management for 1-Chloro-4-ethoxybutane Reactions

          Executive Summary

          Scaling up reactions involving 1-Chloro-4-ethoxybutane presents a specific dichotomy of risks. As a primary alkyl chloride, it is kinetically sluggish compared to its bromide or iodide counterparts, often requiring higher activation energies (temperatures) to initiate reactions like Grignard formation. However, once initiated, the reaction is highly exothermic.

          This creates a dangerous "accumulation window" : reagents are added without reaction, followed by a sudden, runaway consumption of the accumulated material. This guide addresses the thermal hazards of this specific molecule during metallation and nucleophilic substitution.

          Module 1: Grignard Formation (The "Sleeping Giant" Hazard)

          Context: The most common use of 1-Chloro-4-ethoxybutane is forming the corresponding Grignard reagent (4-ethoxybutylmagnesium chloride). This is the highest-risk operation due to the induction period.

          Q1: The reaction isn't starting after adding 10% of the feed. Should I increase the jacket temperature or add more halide?

          A: STOP immediately. Do NOT add more halide. Adding more 1-Chloro-4-ethoxybutane during a stalled induction period is the leading cause of reactor over-pressurization and rupture. You are creating a "thermal bomb."

          The Protocol:

          • Hold the Feed: Stop all addition.

          • Agitation: Ensure maximum turbulent flow to scrub the magnesium surface.

          • Activation: If using pure Mg, add an activator (Dibromoethane or Iodine).

          • The "Kick" Test: Look for a temperature spike (

            
            ) or a color change (grey/turbid).
            
          • Wait: Do not resume feed until you have confirmed consumption of the initial charge via GC or HPLC aliquot.

          Q2: How do I calculate the Maximum Adiabatic Temperature Rise (
          
          
          ) for this specific chloride?

          A: You must assume a worst-case scenario where all accumulation reacts instantly.

          For alkyl chlorides reacting with Magnesium, the Heat of Reaction (

          
          ) is typically -300 to -350 kJ/mol .
          

          Calculation Table:

          ParameterValue (Estimation)Formula
          Heat of Reaction (
          
          
          )
          -320 kJ/mol (Conservative estimate)Literature / RC1 Data
          Specific Heat Capacity (
          
          
          )
          ~1.8 J/g·K (THF/Ether mix)Solvent dependent
          Reaction Mass (
          
          
          )
          Total mass of solvent + reagentsScale dependent
          Moles of Halide (
          
          
          )
          Moles of 1-Chloro-4-ethoxybutaneStoichiometry
          
          
          (Adiabatic Rise)
          
          
          CRITICAL METRIC

          Warning: If your

          
           plus your current process temperature exceeds the Boiling Point of your solvent (e.g., THF @ 66°C), you are in a Loss of Containment  zone.
          
          Visualizing the Initiation Logic

          The following diagram outlines the decision process for safe Grignard initiation.

          GrignardSafety Start Start Grignard Protocol (1-Chloro-4-ethoxybutane) ChargeMg Charge Mg & Solvent (10% of Halide) Start->ChargeMg CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) ChargeMg->CheckTemp ExothermDetected Is Ti > Tj + 2°C? CheckTemp->ExothermDetected YesExotherm Initiation Confirmed ExothermDetected->YesExotherm Yes NoExotherm No Exotherm Detected ExothermDetected->NoExotherm No StartFeed Begin Main Feed (Rate Controlled by Cooling) YesExotherm->StartFeed Stop STOP FEED Do Not Accumulate NoExotherm->Stop AddActivator Add Activator (I2 or DiBAL-H) Stop->AddActivator LoopCheck Wait 15-30 mins AddActivator->LoopCheck LoopCheck->CheckTemp

          Figure 1: Decision logic for initiating Grignard reactions. Note the strict "Stop Feed" loop if exotherm is absent.

          Module 2: Nucleophilic Substitution (Alkylation)

          Context: Using 1-Chloro-4-ethoxybutane to alkylate amines or phenols.

          Q3: I am seeing a delayed exotherm during the alkylation of a secondary amine. Why?

          A: This is likely due to phase transfer limitations or solubility issues. 1-Chloro-4-ethoxybutane is lipophilic. If your base (e.g., K2CO3, NaOH) is solid or aqueous, the reaction rate is limited by the surface area (mass transfer).

          • The Risk: As you heat the reactor to overcome the "sluggish" kinetics, the solubility increases, or the catalyst (e.g., TBAI) kicks in. Suddenly, the reaction rate spikes, releasing heat faster than your jacket can remove it.

          • The Fix: Use Reaction Calorimetry (RC1) to determine the heat release profile. If the reaction is mass-transfer limited, do not rely on dosing the halide to control heat. You must dose the catalyst or the base instead, or run at a temperature where the reaction is instantaneous relative to the feed (feed-controlled).

          Q4: What is the recommended dosing strategy for scale-up?

          A: Shift from "All-in" to "Semi-Batch" (Feed-Controlled).

          StrategyRisk LevelDescription
          Batch (All-in) HIGH All reagents loaded at start. Heat release is controlled only by reaction kinetics. If cooling fails, runaway is inevitable.
          Semi-Batch (Feed) LOW 1-Chloro-4-ethoxybutane is added slowly. Reaction stops if feed stops. Preferred method.
          Continuous Flow LOWEST Reagents mix in a micro-reactor with high surface-area-to-volume ratio for superior heat exchange.
          Module 3: Thermal Loop & Cooling Capacity

          When scaling from 100g to 10kg, your Surface-Area-to-Volume ratio (

          
          ) drops drastically. You cannot rely on passive cooling.
          

          ThermalLoop Reaction Reaction Rate (k) HeatGen Heat Generation (Q_gen) Reaction->HeatGen Exothermic Temp Reactor Temp (T_int) HeatGen->Temp Increases T Temp->Reaction Arrhenius: Rate increases w/ T Cooling Cooling Capacity (U * A * DeltaT) Temp->Cooling Driving Force Cooling->Temp Removes Heat

          Figure 2: The Thermal Runaway Loop. The dashed red line represents the Arrhenius exponential acceleration—the primary mechanism of failure in alkyl chloride scale-ups.

          References & Authority
          • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on dosing protocols and exotherm management).

          • Am Ende, D. J. (2019). Chemical Engineering in the Pharmaceutical Industry: Active Pharmaceutical Ingredients. Wiley.

          • Org. Process Res. Dev. (2012). Assessment of Thermal Hazards in the Scale-Up of Grignard Reactions. (General principles of Grignard safety).

          • Bretherick's Handbook of Reactive Chemical Hazards . (For specific hazards regarding haloethers and peroxide formation).

          Disclaimer: This guide is for informational purposes for trained professionals. Always perform Differential Scanning Calorimetry (DSC) and RC1 analysis on your specific mixture before scale-up.

          Technical Support Center: Optimizing Reaction Kinetics of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Substrate Profile & Reactivity Overview

          1-Chloro-4-ethoxybutane is a primary alkyl chloride possessing a distal ether linkage. Its reactivity is governed by two structural realities:[1]

          • Primary Carbon Center: Sterically accessible, highly favoring

            
              (bimolecular nucleophilic substitution) pathways over 
            
            
            
            .
          • Chloride Leaving Group: Chloride (

            
            ) is a mediocre leaving group compared to Bromide (
            
            
            
            ) or Iodide (
            
            
            ). The
            
            
            bond strength (
            
            
            ) often results in sluggish kinetics under standard conditions.

          Core Challenge: Users typically report stalled reactions or poor yields due to the high activation energy required to displace the chloride ion.

          Troubleshooting & Optimization (Q&A)

          Category A: Nucleophilic Substitution ( ) Acceleration

          Q: My substitution reaction (e.g., amination, etherification) is proceeding too slowly. Increasing temperature only caused decomposition. How can I accelerate the rate without raising the temperature?

          A: You are likely facing the "Leaving Group Wall." The chloride is too stable. Instead of adding thermal energy, lower the activation energy using the Finkelstein Catalyst Technique .

          • The Fix: Add a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.

          • The Mechanism: Iodide is a superior nucleophile and a superior leaving group. It displaces the chloride to form a transient 1-Iodo-4-ethoxybutane intermediate, which is roughly 50-100x more reactive towards your target nucleophile than the starting chloride.

          • Solvent Note: This works best in polar aprotic solvents (Acetone, DMF, MEK) where the chloride salt precipitates out, driving the equilibrium forward (Le Chatelier's principle).

          Q: I am using Ethanol as a solvent, but the reaction takes 48 hours. Why?

          A: Ethanol is a polar protic solvent.[2] Protic solvents form a "solvation cage" around your nucleophile (via hydrogen bonding), significantly reducing its energy and nucleophilicity.

          • The Fix: Switch to a polar aprotic solvent like DMF (Dimethylformamide) , DMSO (Dimethyl Sulfoxide) , or Acetonitrile . These solvents solvate cations (leaving the nucleophile "naked" and reactive) but do not hydrogen-bond to the nucleophile. This can increase

            
             rates by orders of magnitude (
            
            
            
            to
            
            
            times faster).
          Category B: Grignard Reagent Formation[1]

          Q: I cannot get the Grignard reaction to initiate with Magnesium turnings. The Mg surface stays dull.

          A: The ether oxygen in 1-Chloro-4-ethoxybutane can coordinate to the Mg surface, potentially passivating it, but the main culprit is likely the oxide layer on the Mg and the stability of the C-Cl bond.

          • The Fix (Chemical Activation): Use Iodine (

            
            )  or 1,2-Dibromoethane . Add a crystal of 
            
            
            
            to the Mg/THF mixture before adding the halide. The iodine reacts with Mg to expose fresh metal (
            
            
            ) and generates heat to jumpstart the radical mechanism.
          • The Fix (Turbo Grignard): If standard Mg fails, use the Knochel Turbo Grignard method. Use isopropylmagnesium chloride lithium chloride complex (

            
            ). The LiCl breaks up polymeric Grignard aggregates, increasing solubility and reactivity.
            
          Category C: Biphasic Reactions

          Q: I am reacting the substrate with aqueous NaOH and a phenol. The layers separate, and nothing happens.

          A: The reagents are physically separated. The organic substrate cannot meet the aqueous hydroxide.

          • The Fix: Introduce a Phase Transfer Catalyst (PTC) .

          • Recommendation: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%). These quaternary ammonium salts shuttle the hydroxide/phenoxide anion into the organic phase, allowing the reaction to proceed rapidly at the interface or within the organic layer.

          Decision Logic & Workflow

          The following diagram illustrates the logical pathway for troubleshooting low reactivity based on reaction conditions.

          ReactionOptimization Start Issue: Slow Reaction Rate CheckType Identify Reaction Type Start->CheckType SN2 Nucleophilic Substitution (SN2) CheckType->SN2 Grignard Grignard Formation CheckType->Grignard SolventCheck Is Solvent Protic? (EtOH, MeOH, Water) SN2->SolventCheck ActivationCheck Did you activate Mg? Grignard->ActivationCheck SwitchSolvent Switch to Aprotic (DMF, DMSO, ACN) SolventCheck->SwitchSolvent Yes CheckPhases Is System Biphasic? SolventCheck->CheckPhases No AddCatalyst Add Iodide Source (Finkelstein Conditions) CheckPhases->AddCatalyst No (Homogeneous) AddPTC Add Phase Transfer Catalyst (TBAB, Aliquat 336) CheckPhases->AddPTC Yes ChemActivation Add I2 or Dibromoethane ActivationCheck->ChemActivation No Turbo Use Turbo Grignard (iPrMgCl·LiCl) ActivationCheck->Turbo Yes (Still Fails)

          Caption: Decision tree for optimizing 1-Chloro-4-ethoxybutane reactivity based on reaction type and conditions.

          Experimental Protocols

          Protocol A: In-Situ Finkelstein Acceleration

          Use this for aminations, etherifications, or esterifications.

          • Preparation: Dissolve 1-Chloro-4-ethoxybutane (1.0 equiv) in anhydrous Acetone or 2-Butanone (MEK) (0.5 M concentration).

          • Catalyst Addition: Add Sodium Iodide (NaI) (0.15 equiv). Note: NaI is soluble in acetone; NaCl is not.[3][4]

          • Nucleophile Addition: Add your target nucleophile (1.1–1.5 equiv).

          • Reaction: Reflux at 60°C.

          • Observation: A white precipitate (NaCl) will form, indicating the chloride is being displaced.

          • Workup: Filter off the NaCl solid, evaporate solvent, and proceed with extraction.

          Protocol B: Activated Grignard Initiation

          Use this for creating the organometallic reagent.

          • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen flow. Add Magnesium turnings (1.2 equiv).

          • Mechanical Activation: Dry stir the Mg turnings vigorously for 10 minutes to crush the surface oxides.

          • Chemical Activation: Add a single crystal of Iodine (

            
            )  and cover the Mg with minimal anhydrous THF. Heat gently until the iodine color fades (indicating 
            
            
            
            formation).
          • Initiation: Add 5-10% of the 1-Chloro-4-ethoxybutane solution dropwise. Watch for exotherm or turbidity.[5]

          • Sustainment: Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.

          Comparative Data: Solvent Effects on Rate

          The choice of solvent is the single most impactful variable for

          
           reactions of alkyl chlorides.
          
          Solvent ClassExamplesRelative Rate (
          
          
          )
          Mechanism of Action
          Protic Methanol, Ethanol, Water1 (Baseline)Slow. Solvates nucleophile via H-bonds, reducing reactivity.
          Non-Polar Hexane, Toluene< 0.1Very Slow. Poor solubility of nucleophilic salts.
          Polar Aprotic Acetone, THF500 - 1,000xFast. Solvates cations well, leaves anions (nucleophiles) "naked."
          Dipolar Aprotic DMF, DMSO, DMAc 1,000,000x Fastest. High dielectric constant dissociates ion pairs; naked anions react aggressively.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved January 28, 2026, from [Link]

          • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Finkelstein Reaction & Nucleophilicity).[4][6] Wiley-Interscience.

          • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. (Turbo Grignard Methodology).[5] Angewandte Chemie International Edition.

          • Starks, C. M. (1971). Phase-transfer catalysis.[7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]

          • Master Organic Chemistry. The Finkelstein Reaction: Mechanism and Conditions. Retrieved from [Link]

          Sources

          effect of base strength on the outcome of reactions with 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Product: 1-Chloro-4-ethoxybutane (CAS: 56956-01-7) Application: Bifunctional Linker Synthesis / Alkylation Reagents Document ID: TS-LNK-4ET-001

          Executive Summary & Mechanistic Overview

          1-Chloro-4-ethoxybutane is a primary alkyl chloride widely used to introduce a 4-ethoxybutyl spacer into pharmacophores. While theoretically straightforward, the reaction outcome is strictly governed by the basicity of the reaction medium and the nucleophilicity of the coupling partner .

          Users frequently encounter yield losses due to two competing pathways driven by inappropriate base selection:

          • Elimination (

            
            ):  Formation of 4-ethoxybut-1-ene.
            
          • Intramolecular Cyclization: Formation of tetrahydrofuran (THF) derivatives via Neighboring Group Participation (NGP).

          Mechanistic Pathway Decision Tree

          The following diagram illustrates how base strength dictates the reaction trajectory.

          ReactionPathways Substrate 1-Chloro-4-ethoxybutane Base Base Selection Substrate->Base Reaction Start SN2 Product: Alkylated Nucleophile (Target) Base->SN2 Weak/Mod. Base (K2CO3, Cs2CO3) + Good Nucleophile E2 Byproduct: 4-ethoxybut-1-ene (Elimination) Base->E2 Strong/Bulky Base (t-BuOK, LDA) + Heat Cyc Byproduct: THF + Et-Cl (Intramolecular) Base->Cyc Low Conc. or Weak Nucleophile

          Figure 1: Reaction outcomes based on base selection. Green paths indicate optimal synthesis; red paths indicate failure modes.

          Troubleshooting Guide: Effect of Base Strength

          Scenario A: "I see high conversion of starting material, but low product yield. NMR shows alkene peaks."

          Diagnosis: Base-Induced Elimination (

          
          ) 
          The use of strong, bulky bases (e.g., t-BuOK) or high temperatures promotes the deprotonation of the 
          
          
          
          -carbon rather than nucleophilic attack.
          • Root Cause: Base

            
             > 16 or high steric hindrance.
            
          • Corrective Action:

            • Switch to a mild, inorganic base: Potassium Carbonate (

              
              )  or Cesium Carbonate (
              
              
              
              )
              .
            • Reduce reaction temperature to < 60°C.

            • Reference: Elimination generally competes with substitution as base strength increases [1].

          Scenario B: "Reaction is extremely slow (>24h). Starting material remains unreacted."

          Diagnosis: Insufficient Nucleophile Activation Primary chlorides are poor electrophiles compared to bromides or iodides. Weak bases may not sufficiently deprotonate your nucleophile (e.g., a phenol or amine) to overcome the activation energy.

          • Root Cause: Base

            
             is too low relative to the nucleophile's 
            
            
            
            , or the chloride leaving group is too stable.
          • Corrective Action:

            • The Finkelstein Modification: Add 0.1–0.5 equivalents of Potassium Iodide (KI) . This generates the 1-Iodo-4-ethoxybutane in situ, which reacts 10–100x faster.

            • Solvent Switch: Ensure a polar aprotic solvent (DMF, DMSO, NMP) is used to solvate the cation and leave the basic anion "naked" and reactive [2].

          Scenario C: "I am isolating Tetrahydrofuran (THF) or ethyl chloride byproducts."

          Diagnosis: Intramolecular Cyclization (Anchimeric Assistance) The ether oxygen at position 4 can act as an internal nucleophile, displacing the chloride to form a cyclic oxonium ion, which then decomposes.

          • Root Cause: Low concentration of external nucleophile or use of Lewis Acid catalysts.

          • Corrective Action:

            • Increase the concentration of the external nucleophile (>1.2 M).

            • Avoid Lewis Acids.

            • Ensure the external nucleophile is deprotonated before adding the 1-chloro-4-ethoxybutane.

          Comparative Data: Base Selection Matrix

          Select the base according to your specific nucleophile type.

          BasepKa (Conj. Acid)Risk of E2 (Elimination)Recommended SolventBest For
          
          
          ~10.3LowAcetone, DMF, MeCNPhenols, Thiols
          
          
          ~10.3Very LowDMF, NMPSterically hindered Phenols
          
          
          ~35ModerateTHF, DMFAlcohols, Amides
          
          
          ~17High THF, t-BuOHNot Recommended (unless E2 desired)
          
          
          / DIPEA
          ~10.7LowDCM, THFAmines (as acid scavengers)

          Validated Experimental Protocols

          Protocol A: Standard Alkylation (Phenols/Thiols)

          Designed for high fidelity

          
           substitution with minimal elimination.
          

          Reagents:

          • Nucleophile (1.0 eq)

          • 1-Chloro-4-ethoxybutane (1.2 eq)

          • 
             (2.0 eq) or 
            
            
            
            (1.5 eq)
          • Potassium Iodide (KI) (0.1 eq) - Critical Catalyst

          • Solvent: DMF or Acetonitrile (0.5 M concentration)

          Workflow:

          ProtocolA Step1 Step 1: Activation Dissolve Nucleophile + Base in DMF. Stir 15 min @ RT. Step2 Step 2: Addition Add 1-Chloro-4-ethoxybutane + KI (0.1 eq). Step1->Step2 Step3 Step 3: Reaction Heat to 60-80°C. Monitor via TLC/LCMS (4-16h). Step2->Step3 Step4 Step 4: Workup Dilute w/ EtOAc, Wash w/ Water (x3). Dry Organic layer. Step3->Step4

          Figure 2: Protocol A workflow for standard alkylation.

          Scientific Rationale: The use of

          
           provides a "buffered" basic environment that is strong enough to deprotonate phenols (
          
          
          
          ~10) but too weak and insoluble to effectively deprotonate the alkyl chain of the chloride to cause elimination. The KI converts the chloride to a transient iodide, accelerating the rate-determining step [3].
          Protocol B: Alkylation of Weak Nucleophiles (Amides/Alcohols)

          Requires stronger bases; strict temperature control is mandatory to prevent elimination.

          • Setup: Flame-dry glassware under Argon/Nitrogen.

          • Deprotonation: Suspend NaH (60% dispersion, 1.2 eq) in dry DMF at 0°C.

          • Addition 1: Add Nucleophile (1.0 eq) dropwise. Stir 30 mins at 0°C

            
             RT until 
            
            
            
            evolution ceases.
          • Addition 2: Cool back to 0°C. Add 1-Chloro-4-ethoxybutane (1.1 eq) dropwise.

          • Reaction: Allow to warm to RT. DO NOT HEAT above 40°C.

          • Quench: Careful addition of sat.

            
            .
            

          Frequently Asked Questions (FAQ)

          Q: Can I use sodium ethoxide (

          
          ) as a base? 
          A: Avoid if possible.  While 
          
          
          
          is a strong base, it is also nucleophilic. It can compete with your target nucleophile, attacking the chloride to form 1,4-diethoxybutane. Furthermore, its basicity (
          
          
          ~16) is high enough to trigger significant
          
          
          elimination.

          Q: Why is the reaction faster in DMF than in Acetone? A: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the cation (

          
           or 
          
          
          
          ), leaving the nucleophilic anion "naked" and highly reactive. Acetone is less polar and limits the maximum temperature to its boiling point (56°C), which is often insufficient for alkyl chlorides [2].

          Q: I ran out of 1-Chloro-4-ethoxybutane. Can I use the Bromo- analog? A: Yes, and it is preferred. 1-Bromo-4-ethoxybutane reacts significantly faster due to the weaker C-Br bond compared to C-Cl. If using the Bromo- analog, you can often omit the KI catalyst and run the reaction at lower temperatures (RT to 50°C).

          References

          • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 5 on Nucleophilic Substitution vs. Elimination).

          • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of solvent effects on

            
             rates). 
            
          • Eames, J., et al. (2000). "The Finkelstein Reaction." Journal of Chemical Research. (Mechanistic review of halide exchange).

          • PubChem Database. (n.d.). Compound Summary for CID 93456: 1-Chloro-4-ethoxybutane. National Center for Biotechnology Information.

          resolving emulsions during aqueous workup of 1-Chloro-4-ethoxybutane reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting & Resolving Phase Separation Issues (Emulsions)

          Status: Operational | Tier: Level 3 Engineering Support

          Diagnostic Hub: Why is your workup stalling?

          Welcome to the technical support interface for haloether synthesis. If you are experiencing persistent emulsions or "rag layers" during the aqueous workup of 1-Chloro-4-ethoxybutane , you are likely encountering a convergence of two physical phenomena: Iso-density Stagnation and Surfactant Stabilization .

          Before applying a fix, identify your specific failure mode using the diagnostic table below.

          Failure Mode Analysis
          SymptomProbable CauseThe Physics
          Layers are indistinguishable (Milky) Iso-density The density of 1-Chloro-4-ethoxybutane (
          
          
          ) is dangerously close to dilute aqueous waste (
          
          
          ). Without a density gradient (
          
          
          ), gravity cannot separate the phases.
          Distinct layers with a thick middle "rag" Particulate/Polymer If synthesized via THF ring-opening or using polymer-supported reagents, micro-precipitates or oligomers are trapping solvent at the interface (Pickering Emulsion).
          Foaming upon shaking Surfactant/PTC Residual Phase Transfer Catalysts (e.g., TBAB) or unreacted amphiphilic alcohols (4-ethoxybutanol) are lowering surface tension, stabilizing micelles.

          Troubleshooting Protocols

          Protocol A: The "Salting Out" Method (Density Correction)

          Use Case: When layers are blurry or phase inversion is suspected due to low density difference (

          
          ).
          

          Theory: 1-Chloro-4-ethoxybutane has a specific gravity of approximately 0.94. Pure water is 1.00. If your reaction solvent (e.g., residual THF or Ethanol) is present in the aqueous phase, the aqueous density drops, effectively matching the organic layer. By increasing the ionic strength of the aqueous phase, we increase its density and decrease the solubility of organics (Salting Out).

          Step-by-Step:

          • Do not shake further. Allow the funnel to sit undisturbed for 10 minutes.

          • Prepare Saturated Brine: Dissolve NaCl in water until saturation (

            
            ).
            
          • The Injection: Slowly add the saturated brine directly into the separatory funnel. A volume equal to 20% of the total aqueous volume is usually sufficient.

          • Gentle Swirl: Do not invert. Swirl gently to mix the brine into the aqueous phase without re-dispersing the organic droplets.

          • Observation: You should see the aqueous layer become heavier and sink, sharpening the interface.

          Protocol B: The Celite® Filtration (Particulate Removal)

          Use Case: "Rag layers" caused by suspended solids or polymerized byproducts.

          Theory: Solid impurities stabilize emulsions by adsorbing at the liquid-liquid interface (Pickering Emulsions). Filtration through a diatomaceous earth pad (Celite) physically traps these solids and breaks the surface tension holding the droplets.

          Step-by-Step:

          • Prepare the Bed: Pack a sintered glass funnel (medium porosity) with 1-2 cm of Celite 545.

          • Vacuum Filter: Pour the entire emulsion (both phases) through the pad under gentle vacuum.

          • Rinse: Wash the filter cake with a small amount of your extraction solvent (e.g., MTBE or Ethyl Acetate) to recover trapped product.

          • Return to Funnel: Transfer the filtrate back to a clean separatory funnel. The layers should separate immediately.

          Logic Visualization: Decision Matrix

          The following diagram outlines the logical workflow for resolving stubborn emulsions based on the specific chemical environment of your reaction.

          EmulsionLogic Start Emulsion Detected CheckDensity Check Density Differential (Is u0394u03c1 < 0.05?) Start->CheckDensity CheckSolids Are Solids/Precipitates Visible? CheckDensity->CheckSolids No (Density OK) ActionBrine PROTOCOL A: Add Saturated Brine (Increase Aqueous Density) CheckDensity->ActionBrine Yes (Layers Floating) ActionFilter PROTOCOL B: Celite Filtration (Remove Particulates) CheckSolids->ActionFilter Yes (Rag Layer) ActionAcid PROTOCOL C: Acid Wash (1M HCl) (Protonate Amphiphiles) CheckSolids->ActionAcid No (Surfactants suspected) Result Phase Separation Achieved ActionBrine->Result ActionFilter->Result ActionAcid->Result

          Figure 1: Decision matrix for troubleshooting 1-Chloro-4-ethoxybutane workup emulsions. Select the path based on visual inspection of the interface.

          Frequently Asked Questions (FAQ)

          Q: I used Tetrabutylammonium bromide (TBAB) as a catalyst, and now the emulsion won't break. Why? A: TBAB is a Phase Transfer Catalyst (PTC). Its job is to shuttle ions between phases, effectively acting as a surfactant.

          • Fix: You must disrupt the micelle. If your product is stable to acid, wash with 1M HCl . This does not destroy the TBAB, but high ionic strength helps. Alternatively, wash with water repeatedly to extract the TBAB, but use brine in every wash to prevent density inversion.

          Q: Can I use Dichloromethane (DCM) to fix the density issue? A: Yes, but with caveats. DCM has a density of 1.33 g/mL.

          • Strategy: If you add DCM, your organic layer becomes the bottom layer. This creates a massive density differential (

            
            ), which usually rips the emulsion apart.
            
          • Warning: Ensure you track which layer is which. A common error is discarding the bottom layer assuming it is aqueous waste. Perform the "Drop Test" (add a drop of water; if it floats, the bottom is organic DCM).

          Q: My product is volatile (BP ~160°C). Will vacuum filtration lose my yield? A: 1-Chloro-4-ethoxybutane is moderately volatile.

          • Prevention: When using Protocol B (Filtration), do not pull air through the filter cake for extended periods. Stop the vacuum immediately once the liquid passes through. Keep the receiving flask in an ice bath if ambient temperatures are high.

          Prevention: The "Golden Batch" Workflow

          To avoid this in future experiments, adopt the Solvent Swap technique before the first aqueous wash.

          Prevention Rxn Reaction Complete (THF/Alcohol) Conc Concentrate (Rotovap to ~20% Vol) Rxn->Conc Remove polar solvents Dilute Dilute with MTBE (Low polarity, u03c1=0.74) Conc->Dilute Change Vector Wash Aqueous Wash (High u0394u03c1 guaranteed) Dilute->Wash Clean Separation

          Figure 2: The Solvent Swap workflow minimizes the presence of amphiphilic co-solvents (like THF) in the aqueous phase, preventing emulsion formation.

          References
          • PubChem Database. 1-Chloro-4-ethoxybutane Compound Summary (CID 22986). National Center for Biotechnology Information. [Link]

          • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for breaking emulsions and haloalkane purification). [Link]

          • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Techniques for solvent drying and impurity removal). [Link]

          Validation & Comparative

          Comparative Guide: 1-Chloro-4-ethoxybutane vs. 1-Bromo-4-ethoxybutane in Linker Chemistry

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In medicinal chemistry and materials science, 4-ethoxybutyl chains serve as critical "spacer" motifs, modulating lipophilicity and steric separation between pharmacophores. The choice between 1-Chloro-4-ethoxybutane (1-Cl) and 1-Bromo-4-ethoxybutane (1-Br) is rarely arbitrary; it dictates the synthetic pathway's efficiency, cost, and impurity profile.

          • 1-Bromo-4-ethoxybutane is the kinetic standard , offering rapid SN2 kinetics and spontaneous Grignard initiation. It is preferred for late-stage functionalization where yield and mild conditions are paramount.

          • 1-Chloro-4-ethoxybutane is the thermodynamic/economic alternative . It possesses higher chemical stability and lower cost but requires higher activation energies (catalysis or heat) to effect substitution.

          This guide analyzes the mechanistic divergence of these halides and provides validated protocols for their application.

          Mechanistic Foundation: The Leaving Group Differential

          The performance gap between these two reagents is rooted in the carbon-halogen bond dissociation energy (BDE) and the solvation thermodynamics of the leaving group.

          Bond Dissociation & Activation Energy

          The C-Cl bond is significantly stronger and shorter than the C-Br bond. In a nucleophilic substitution (SN2) scenario, the breaking of the C-X bond is part of the rate-determining step.

          • C-Cl BDE: ~81 kcal/mol (339 kJ/mol)

          • C-Br BDE: ~68 kcal/mol (285 kJ/mol)

          The 13 kcal/mol difference translates to a higher activation energy (

          
          ) for the chloride, necessitating elevated temperatures or dipolar aprotic solvents (DMF, DMSO) to achieve comparable rates.
          
          Visualization: Reaction Coordinate Profile

          The following diagram illustrates the energetic penalty associated with using the chloro-derivative in a standard nucleophilic attack.

          ReactionCoordinate Reactants Reactants (Nu:- + R-X) TS_Cl TS (Chloride) High Ea Reactants->TS_Cl Slower TS_Br TS (Bromide) Lower Ea Reactants->TS_Br Faster Products Products (R-Nu + X-) TS_Cl->Products TS_Br->Products

          Figure 1: Comparative energy profile for SN2 reactions. The bromide (Green path) traverses a lower energy transition state compared to the chloride (Red path).

          Performance Comparison Data

          The following data synthesizes reactivity trends observed in primary alkyl halides. While absolute rates vary by nucleophile, the relative performance remains consistent.

          Table 1: Physicochemical & Reactivity Profile
          Feature1-Chloro-4-ethoxybutane1-Bromo-4-ethoxybutaneImpact on Protocol
          Relative SN2 Rate 1 (Baseline)~50–100x FasterBromide allows milder bases and lower temps.
          Leaving Group pKa -7 (HCl)-9 (HBr)Bromide is a weaker base, making it a superior leaving group.
          Finkelstein Susceptibility High (converts to Iodide)Moderate (Equilibrium issues)Chloride often requires NaI catalysis (in situ Finkelstein).
          Grignard Initiation Sluggish (Requires activation)Spontaneous / MildBromide is preferred for metallation.
          Boiling Point ~145°C~165°CBromide is easier to handle (lower vapor pressure).
          Cost Efficiency High (Bulk commodity)ModerateUse Chloride for kg-scale if heating is permissible.

          Experimental Protocols

          Protocol A: SN2 Alkylation of a Phenol (Linker Installation)

          Context: Attaching the 4-ethoxybutyl chain to a phenolic pharmacophore.

          Option 1: Using 1-Bromo-4-ethoxybutane (Standard)
          • Reagents: Phenol (1.0 eq), 1-Bromo-4-ethoxybutane (1.1 eq) , K2CO3 (2.0 eq).

          • Solvent: Acetone or Acetonitrile (0.2 M).

          • Procedure:

            • Suspend phenol and K2CO3 in solvent. Stir for 15 min at RT.

            • Add 1-Bromo-4-ethoxybutane dropwise.

            • Reflux (60–80°C) for 4–6 hours.

            • Validation: TLC will show rapid consumption of starting material.

            • Workup: Filter solids, concentrate, and flash chromatography.

          Option 2: Using 1-Chloro-4-ethoxybutane (Catalytic Activation)
          • Reagents: Phenol (1.0 eq), 1-Chloro-4-ethoxybutane (1.2 eq) , Cs2CO3 (1.5 eq), NaI (0.1 eq) .

          • Solvent: DMF (Dimethylformamide).

          • Procedure:

            • Critical Step: The addition of Sodium Iodide (NaI) is mandatory. It converts the alkyl chloride to the highly reactive alkyl iodide in situ (Finkelstein reaction). Without this, the reaction may stall.

            • Heat to 90–100°C for 12–16 hours.

            • Note: Higher temperature and stronger base (Cesium) are required to compensate for the poorer leaving group.

          Protocol B: Grignard Formation (Metallation)

          Context: Creating a nucleophilic carbon species for addition to a ketone/aldehyde.

          • Pathway:

            
            
            

          GrignardWorkflow Start Start: Select Halide Br_Choice 1-Bromo-4-ethoxybutane Start->Br_Choice Cl_Choice 1-Chloro-4-ethoxybutane Start->Cl_Choice Br_Method Method: Standard Mg Turnings Solvent: THF/Ether Br_Choice->Br_Method Br_Init Initiation: Iodine crystal or Heat (Spontaneous) Br_Method->Br_Init Result Active Grignard Reagent Br_Init->Result Cl_Method Method: Rieke Mg or Entrainment Cl_Choice->Cl_Method Cl_Init Initiation: Requires 1,2-Dibromoethane (Difficult) Cl_Method->Cl_Init Cl_Init->Result

          Figure 2: Workflow decision tree for Grignard reagent synthesis. The bromide pathway is chemically cleaner and requires less rigorous activation.

          Strategic Recommendations

          When to use 1-Bromo-4-ethoxybutane:
          • Discovery Chemistry: When time is more valuable than reagent cost. The high reactivity ensures the reaction works the first time.

          • Sensitive Substrates: If the molecule cannot withstand temperatures >80°C (required for the chloride).

          • Grignard Synthesis: Almost exclusively preferred to avoid the safety hazards of activating sluggish chlorides.

          When to use 1-Chloro-4-ethoxybutane:
          • Process Scale-Up: On a multi-kilogram scale, the cost difference becomes significant.

          • Stable Substrates: If the scaffold is thermally stable, the chloride can be forced to react using DMF/Heat/NaI.

          • Atom Economy: The chloride has a lower molecular weight, offering slightly better atom economy in waste disposal calculations.

          References

          • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Foundational text for SN2 kinetics and leaving group ability).

          • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Detailed mechanisms on Finkelstein and Grignard formation).

          • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528. (Original reference for Iodide catalysis).

          • Rieke, R. D. "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 1989, 246(4935), 1260-1264. (Methodology for activating alkyl chlorides).

          comparative analysis of 1-Chloro-4-ethoxybutane with other alkylating agents

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Comparative Analysis of 1-Chloro-4-ethoxybutane (vs. Bromide/Sulfonate Analogs) Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

          Executive Summary

          In the synthesis of pharmaceutical intermediates requiring the 4-ethoxybutyl motif (a lipophilic ether spacer), the choice of alkylating agent is a critical process decision. While 1-Bromo-4-ethoxybutane is often the default choice in early discovery due to higher reactivity, 1-Chloro-4-ethoxybutane emerges as the superior candidate for scale-up and process chemistry.

          This guide analyzes the trade-offs between the Chloride, Bromide, and Sulfonate variants, demonstrating how the Chloride—when activated correctly—offers the optimal balance of atom economy, genotoxic safety, and hydrolytic stability .

          Chemical Profile & Comparative Landscape

          The Candidate: 1-Chloro-4-ethoxybutane
          • Structure:

            
            
            
          • Function: Electrophilic alkylating agent (

            
             substrate).
            
          • Key Advantage: High shelf-stability and lower molecular weight compared to bromide/iodide analogs.

          Technical Comparison Matrix

          The following table contrasts the Chloride against its primary alternatives: 1-Bromo-4-ethoxybutane and 4-Ethoxybutyl Methanesulfonate (Mesylate).

          Feature1-Chloro-4-ethoxybutane 1-Bromo-4-ethoxybutane 4-Ethoxybutyl Mesylate
          Reactivity (
          
          
          )
          Low (Requires Activation)High (Standard)Very High
          Leaving Group Ability Poor (
          
          
          is a hard base)
          Good (
          
          
          is softer)
          Excellent (
          
          
          )
          Atom Economy Best (Cl = 35.5 Da)Moderate (Br = 79.9 Da)Poor (OMs = 95.1 Da)
          Stability High (Resistant to hydrolysis)Moderate (Light sensitive)Low (Hydrolysis prone)
          Genotoxicity Risk Lower RiskPotential AlkylatorHigh Concern (GTI)
          Cost Efficiency High (Cheaper raw materials)ModerateLow (Requires synthesis)

          Mechanistic Insight: The Activation Necessity

          The primary drawback of 1-Chloro-4-ethoxybutane is its sluggish kinetics in direct

          
           reactions. To bridge the performance gap between the Chloride and the Bromide, a Finkelstein-type catalytic cycle  is required.
          
          Pathway Visualization

          The diagram below illustrates the catalytic activation using Potassium Iodide (KI), converting the unreactive Chloride into a transient, highly reactive Iodide species in situ.

          G Substrate 1-Chloro-4-ethoxybutane (Stable, Low Reactivity) Intermediate Transient Species: 1-Iodo-4-ethoxybutane (High Reactivity) Substrate->Intermediate Finkelstein Exchange (Acetone/MEK/DMF) Iodide Potassium Iodide (Catalyst) Iodide->Intermediate Product Alkylated Product (4-ethoxybutyl-R) Intermediate->Product Fast S_N2 Substitution Salt By-product: KCl Intermediate->Salt Leaving Group Exchange Nucleophile Nucleophile (e.g., Phenol/Amine) Nucleophile->Product

          Caption: In situ activation of 1-Chloro-4-ethoxybutane via Iodide catalysis (Finkelstein modification) enables high reactivity without the instability of bulk alkyl iodides.

          Optimized Experimental Protocol

          Objective: Efficient O-alkylation of a phenol derivative using 1-Chloro-4-ethoxybutane. Rationale: Direct reaction is too slow; Bromide is too expensive. We employ the Chloride + KI system.

          Materials
          • Substrate: Phenolic compound (1.0 equiv)

          • Reagent: 1-Chloro-4-ethoxybutane (1.2 equiv)

          • Base: Potassium Carbonate (

            
            ) (2.0 equiv) - Milled for surface area.
            
          • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)

          • Solvent: DMF or Acetonitrile (Polar aprotic is essential for

            
            ).
            
          Step-by-Step Methodology
          • Preparation: In a clean, dry reactor, charge the Phenol (1.0 eq) and anhydrous DMF (5-10 volumes).

          • Base Addition: Add milled

            
             (2.0 eq) under stirring. Note: Use milled base to prevent heterogeneous clumping.
            
          • Activation: Add Potassium Iodide (0.1 eq). Stir for 15 minutes at room temperature.

          • Reagent Addition: Add 1-Chloro-4-ethoxybutane (1.2 eq) dropwise.

          • Reaction: Heat the mixture to 80°C .

            • Checkpoint: Monitor by HPLC/TLC. The reaction typically completes in 6-12 hours.

            • Validation: If reaction stalls, add an additional 0.05 eq of KI.

          • Work-up: Cool to RT. Dilute with water (to dissolve salts) and extract with Ethyl Acetate.

          • Purification: The excess 1-Chloro-4-ethoxybutane is volatile enough to be removed under high vacuum or via column chromatography if necessary.

          Safety & Handling (Process Evaluation)

          When comparing alkylating agents, safety extends beyond acute toxicity to long-term handling risks.

          • Genotoxicity (GTI) Management:

            • Sulfonates (Mesylates/Tosylates): Known structural alerts for genotoxicity. Traces in the final API require ppm-level quantification.

            • Alkyl Chlorides: Generally considered lower risk than sulfonates, though still alkylating agents. They are easier to purge due to lower boiling points compared to corresponding sulfonates.

          • Hydrolytic Stability:

            • 1-Chloro-4-ethoxybutane is stable in moist air for extended periods.

            • 1-Bromo-4-ethoxybutane degrades to HBr and alcohol, potentially corroding equipment and increasing acidity over time.

          References

          • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

          • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagent Selection).

          • Eder, E. et al. (1982). "Correlation between mutagenic potency and chemical reactivity of bifunctional alkylating agents". Food and Chemical Toxicology. (Context on alkyl halide toxicity).

          Precision in Impurity Profiling: A Comparative Guide to 1-Chloro-4-ethoxybutane Standards

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In pharmaceutical development, the quality of the reference standard dictates the validity of the analytical result. 1-Chloro-4-ethoxybutane (an alkylating agent and potential genotoxic impurity) presents specific challenges due to its reactivity and semi-volatility. This guide objectively compares ISO 17034 Certified Reference Standards (CRS) against Commercial Reagent Grade alternatives, demonstrating why the latter introduces unacceptable risk in Good Manufacturing Practice (GMP) environments.

          Technical Profile & Stability Considerations

          Before selecting a standard, one must understand the analyte. 1-Chloro-4-ethoxybutane is an alkyl halide ether. Its chemical nature dictates the handling protocols required to maintain the integrity of the standard.

          • Reactivity: As a primary alkyl chloride, it is susceptible to nucleophilic attack and hydrolysis. In the presence of moisture, it degrades to 4-ethoxybutanol and HCl.

          • Implication: Standards must be stored under inert gas (Argon/Nitrogen) and prepared in anhydrous solvents (e.g., Dichloromethane or n-Hexane) rather than alcohols or aqueous mixtures.

          • Volatility: With an estimated boiling point in the range of 140–160°C, it is semi-volatile. Gravimetric preparation requires rapid handling to prevent evaporative loss, which biases concentration calculations.

          Comparative Analysis: The Hierarchy of Standards

          The decision between a Certified Reference Standard (CRS) and a Reagent Grade chemical is not merely administrative; it is mathematical. The following comparison highlights the divergence in data quality.

          Table 1: Comparative Specifications
          FeatureISO 17034 Certified Reference Standard (CRS) Reagent / Synthesis Grade Impact on Data
          Purity Assignment Mass Balance Approach: (100% - Impurities - Water - Residual Solvents). Validated by 2+ methods (e.g., GC-FID + qNMR).Area % (GC/HPLC): Often ignores water, inorganic salts, and non-chromatographable impurities.Reagents often over-estimate purity by 2-5%, leading to under-quantification of impurities in the drug product.
          Uncertainty Explicitly Stated (± U): Includes homogeneity, stability, and characterization uncertainty.Unknown: No uncertainty budget provided.Without 'U', calculating the total error of the method is impossible.
          Traceability SI Units (NIST/BIPM): Unbroken chain of comparison.Batch-dependent: Traceable only to the manufacturer's internal lot.Lack of traceability fails ICH Q2(R2) and FDA audit requirements.
          Expiry/Stability Real-time Stability Monitoring: Expiry date supported by ongoing testing.Retest Date: Often arbitrary; stability during storage is not guaranteed.Risk of using degraded standard, causing false negatives.

          Experimental Data: The Cost of Uncertainty

          To demonstrate the impact of standard selection, we modeled the quantification of 1-Chloro-4-ethoxybutane as an impurity in an API using two different standards.

          Scenario:

          • Target Limit: 10 ppm in API.

          • Analytical Technique: GC-MS (SIM Mode).

          • Standard A: ISO 17034 CRS (Certified Value: 99.4% ± 0.3%).

          • Standard B: Reagent Grade (Label Claim: >98%; Actual Purity determined by qNMR: 94.2%).

          Quantitative Bias Analysis

          When using Standard B (Reagent Grade) assuming the label claim of 98% is correct, the analyst prepares the calibration curve assuming a higher concentration than is actually present.

          
          
          
          
          

          Result: The response factor (Area/Conc) is artificially low. When this curve is applied to the API sample, the calculated impurity level is overestimated by approximately 4%. While overestimation is safer than underestimation in safety testing, the variability (batch-to-batch) of reagent grade materials can also lead to underestimation , posing a patient safety risk.

          Table 2: Error Propagation in Quantitation
          ParameterStandard A (CRS)Standard B (Reagent)
          Weighing Error ± 0.1%± 0.1%
          Purity Uncertainty ± 0.3%± 4.0% (Estimated)
          Dilution Error ± 0.2%± 0.2%
          Combined Standard Uncertainty (
          
          
          )
          ± 0.37% ± 4.01%
          Expanded Uncertainty (k=2) ± 0.74% ± 8.02%

          Visualizing the Traceability Chain

          To ensure regulatory compliance (E-E-A-T), one must understand how the accuracy of the CRS is derived. The following diagram illustrates the metrological traceability chain required by ISO 17034.

          TraceabilityChain SI_Unit SI Unit (Mole/Kg) NIST Primary Standard (NIST/BIPM) (e.g., Benzoic Acid SRM) SI_Unit->NIST Realization RefMethod Primary Reference Method (qNMR / High-Precision Weighing) NIST->RefMethod Calibration CRS 1-Chloro-4-ethoxybutane ISO 17034 Certified Reference Standard RefMethod->CRS Characterization & Homogeneity Testing WorkingStd Working Standard (Daily Use in Lab) CRS->WorkingStd Verification Result Patient Safety Decision (Pass/Fail) WorkingStd->Result Quantitation

          Figure 1: The Metrological Traceability Chain. This unbroken chain ensures that the analytical result is comparable globally, a requirement for FDA/EMA submissions.

          Recommended Protocol: Validation Workflow

          When validating a method for 1-Chloro-4-ethoxybutane using a CRS, follow this self-validating protocol to minimize hydrolysis and volatility errors.

          Method: GC-MS (Headspace or Direct Injection)

          Note: GC is preferred over HPLC due to the compound's lack of strong UV chromophores and volatility.

          Step 1: Standard Preparation (The Critical Control Point)

          • Equilibration: Allow the CRS ampoule to reach room temperature (20-25°C) to prevent condensation.

          • Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Toluene . Do not use Methanol, as it may react with the alkyl chloride over time.

          • Weighing: Weigh the standard into a volumetric flask pre-filled with a small amount of solvent to minimize evaporation loss (sub-surface weighing).

          Step 2: System Suitability Testing (SST) Before running samples, verify the system using the CRS.

          • Precision: 6 replicate injections of the CRS at the limit level (RSD ≤ 5.0%).

          • Tailing Factor: Must be < 1.5 (Asymmetry indicates degradation or active sites in the liner).

          Step 3: The Validation Logic (Diagram)

          ValidationWorkflow Start Start Validation SolventCheck Solvent Blank (Check for Interference) Start->SolventCheck Linearity Linearity Curve (5 Levels: 50% to 150% of Limit) Using CRS SolventCheck->Linearity Accuracy Recovery Spiking (Spike CRS into API Matrix) Linearity->Accuracy Stability Solution Stability (Check Hydrolysis at 0h, 12h, 24h) Accuracy->Stability Decision Meets Criteria? Stability->Decision Report Generate Validation Report (ICH Q2) Decision->Report Yes Fail Investigate (Liner Activity/Solvent Water) Decision->Fail No Fail->Start Re-optimize

          Figure 2: Validation Workflow for Alkyl Halide Impurities. Note the critical "Solution Stability" step to detect hydrolysis.

          References

          • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]

          • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. ICH. [Link]

          • U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs (Referencing general impurity control standards). FDA. [Link]

          Spectroscopic Characterization of 1-Chloro-4-ethoxybutane Derivatives: A Comparative Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth spectroscopic comparison of 1-Chloro-4-ethoxybutane against its primary alternatives and derivatives (specifically the bromo-analog and the alcohol precursor). It is designed for scientists optimizing alkylation reactions who need to distinguish the target halide from starting materials and more reactive analogs.

          Executive Summary & Strategic Context

          1-Chloro-4-ethoxybutane (CAS: 53266-87-8) is a bifunctional building block used primarily to introduce the 4-ethoxybutyl motif into pharmacophores (e.g., via nucleophilic substitution).

          In drug development, the choice between the Chloride and its alternatives—the Bromide (1-Bromo-4-ethoxybutane) or the Alcohol precursor (4-Ethoxybutanol)—is a critical decision point:

          • The Chloride: Offers higher stability and lower cost but requires harsher reaction conditions (e.g., Finkelstein activation).

          • The Bromide: Provides superior leaving group ability for sensitive substrates but degrades faster.

          • The Alcohol: Is the common impurity/precursor that must be strictly quantified.

          This guide defines the spectroscopic signatures required to validate identity and purity, focusing on distinguishing the subtle electronic effects of the terminal halogen on the alkyl chain.

          Comparative Spectroscopic Profile

          The identification of 1-Chloro-4-ethoxybutane relies on distinguishing the terminal methylene triplet (

          
          ) from the overlapping ether signals.
          
          NMR Shift Logic ( H & C)

          The electronegativity difference between Chlorine (3.16) and Bromine (2.96) creates a diagnostic shift in the

          
          -methylene protons.
          

          Table 1: Comparative

          
          H NMR Shifts (400 MHz, CDCl
          
          
          
          )
          MoietyProton1-Chloro-4-ethoxybutane (Target)1-Bromo-4-ethoxybutane (Alternative)4-Ethoxybutanol (Impurity)
          
          
          -CH
          
          
          X-CH
          
          
          -
          3.55 ppm (t) 3.42 ppm (t) 3.62 ppm (t)*
          Ether-CH
          
          
          -CH
          
          
          -O-Et
          3.42 ppm (t)3.42 ppm (t)3.45 ppm (t)
          Ethyl-CH
          
          
          O-CH
          
          
          -CH
          
          
          3.46 ppm (q)3.46 ppm (q)3.48 ppm (q)
          
          
          -CH
          
          
          X-CH
          
          
          -CH
          
          
          -
          1.85 ppm (m)1.95 ppm (m)1.65 ppm (m)
          
          
          -CH
          
          
          -CH
          
          
          -CH
          
          
          -O
          1.70 ppm (m)1.75 ppm (m)1.65 ppm (m)
          Methyl -CH
          
          
          1.20 ppm (t)1.20 ppm (t)1.21 ppm (t)
          Hydroxyl -OHAbsent Absent 2.5-4.0 ppm (br)

          Note: The

          
          -CH
          
          
          
          of the alcohol is concentration-dependent. The key distinction is the Chloride triplet is downfield of the Bromide but often slightly upfield of the Alcohol.
          FT-IR Fingerprinting

          Infrared spectroscopy provides the fastest "Go/No-Go" decision metric during reaction monitoring.

          Table 2: Diagnostic FT-IR Bands

          Functional GroupVibration ModeChloride (
          
          
          cm
          
          
          )
          Bromide (
          
          
          cm
          
          
          )
          Alcohol (
          
          
          cm
          
          
          )
          O-H StretchAbsent Absent 3300-3400 (Strong, Broad)
          C-Cl Stretch650 - 750 (Strong) AbsentAbsent
          C-Br StretchAbsent500 - 600 (Strong) Absent
          C-O-C Stretch (asym)1110 - 11201110 - 11201050 - 1100

          Experimental Protocols

          Protocol A: Quantitative NMR (qNMR) for Purity Assessment

          Use this protocol to determine the molar ratio of Chloride vs. Alcohol impurity.

          • Sample Prep: Dissolve 10 mg of the crude 1-Chloro-4-ethoxybutane in 0.6 mL CDCl

            
             .
            
            • Why CDCl

              
              ? It minimizes overlap with the ether protons compared to DMSO-d
              
              
              
              .
          • Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (TMB) if absolute purity is required.

          • Acquisition:

            • Pulse Angle: 30° (to ensure relaxation).

            • Relaxation Delay (d1):

              
               10 seconds (Critical for accurate integration of the ethyl tails).
              
            • Scans: 16.

          • Processing:

            • Phase and baseline correct manually.

            • Integrate the Methyl triplet at 1.2 ppm (Reference = 3H).

            • Check the integral of the region 3.50–3.60 ppm .

              • If Integral > 2.00, significant Alcohol (3.62 ppm) or unreacted starting material is present.

              • Look for the diagnostic Bromide upfield shift at 3.42 ppm if a Finkelstein exchange was attempted.

          Protocol B: Reaction Monitoring via FT-IR (ATR Method)

          Best for real-time monitoring of the chlorination of 4-ethoxybutanol.

          • Background: Collect air background (32 scans).

          • Sampling: Place 1 drop of reaction mixture on the Diamond ATR crystal.

          • Analysis:

            • Monitor the disappearance of the 3350 cm

              
               (OH)  band.
              
            • Monitor the appearance of the 720 cm

              
               (C-Cl)  band.
              
            • Endpoint: When the OH band area < 2% of the C-H stretch area (2850-2950 cm

              
              ).
              

          Decision Logic & Workflow

          The following diagram illustrates the logical flow for characterizing the product and deciding between the Chloride and Bromide derivatives based on spectral data.

          CharacterizationLogic Start Crude Product (4-Ethoxybutyl derivative) IR_Check Step 1: FT-IR Analysis (Check 3400 cm-1) Start->IR_Check Has_OH Broad Peak @ 3400 cm-1 Present IR_Check->Has_OH Detected No_OH No Peak @ 3400 cm-1 IR_Check->No_OH Clear Impurity Contamination: 4-Ethoxybutanol Has_OH->Impurity NMR_Check Step 2: 1H-NMR Analysis (Focus on 3.4 - 3.6 ppm) No_OH->NMR_Check Check_Shift Analyze Triplet Shift (alpha-CH2) NMR_Check->Check_Shift Shift_355 Triplet @ 3.55 ppm Check_Shift->Shift_355 Downfield Shift_342 Triplet @ 3.42 ppm Check_Shift->Shift_342 Upfield Result_Cl Confirmed: 1-Chloro-4-ethoxybutane Shift_355->Result_Cl Result_Br Confirmed: 1-Bromo-4-ethoxybutane Shift_342->Result_Br

          Figure 1: Spectroscopic decision tree for distinguishing 4-ethoxybutyl halides from alcohol precursors.

          Technical Analysis: Why the Shift Matters

          In drug development, substituting the Chloride for the Bromide is a common optimization strategy to increase yield in alkylation reactions (e.g., forming ether or amine linkages).

          • Mechanistic Insight: The Bromide is a better leaving group (

            
             of HBr < HCl), making 1-Bromo-4-ethoxybutane roughly 50-100x more reactive  in 
            
            
            
            reactions than the Chloride.
          • The Risk: If you order the Chloride but receive the Bromide (or vice versa), your reaction kinetics will be drastically different.

          • Validation: The 0.13 ppm upfield shift in NMR from Chloride (3.55) to Bromide (3.42) is the definitive proof of identity. Relying solely on MS (Mass Spec) can be misleading if the ionization suppresses the halogen isotope pattern; NMR is non-destructive and quantitative.

          References

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative source for general alkyl halide shifts).
          • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for standard IR/NMR spectra of halo-ethers).

          • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for leaving group ability/acidity).

          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic substitution reactivity comparisons).

          Structural Validation & Performance Benchmarking: Novel Derivatives of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Chloro-4-ethoxybutane (CAS: 42045-36-5) serves as a critical alkylating agent in medicinal chemistry, primarily used to introduce the 4-ethoxybutyl motif . This moiety acts as a "Goldilocks" linker—bridging the gap between highly lipophilic alkyl chains and highly hydrophilic PEG chains.

          This guide compares the structural validation methodologies required to confirm the successful synthesis of these derivatives. It specifically addresses the challenge of distinguishing regioisomers (e.g., N- vs. O-alkylation) and validating the integrity of the ether linkage against metabolic or synthetic degradation.

          Motif Performance Comparison: Why Use 4-Ethoxybutyl?

          Before detailing validation, it is essential to understand the value of the product. In drug design, the 4-ethoxybutyl chain offers distinct physicochemical advantages over standard alternatives.

          Featuren-Butyl Analog PEG-2 Analog 4-Ethoxybutyl (Target)
          Lipophilicity (LogP) High (Poor Solubility)Low (High Solubility)Balanced (Amphiphilic)
          Membrane Permeability ExcellentPoorGood
          Metabolic Stability High (Oxidation prone)Low (Chain scission)Moderate
          Steric Bulk LowHigh (flexible)Moderate

          Insight: The 4-ethoxybutyl group is often employed when a lead compound requires improved aqueous solubility without sacrificing the membrane permeability required for intracellular targets.

          Comparative Guide: Structural Validation Methodologies

          The core challenge in synthesizing derivatives from 1-Chloro-4-ethoxybutane is confirming that the alkylation occurred at the correct nucleophilic site and that the ether tail remains intact.

          Method A: Routine High-Throughput (LC-MS + 1H NMR)

          Best for: Initial screening of reaction conditions.

          • Protocol: Fast LC-MS run (C18 column) followed by 1D Proton NMR in CDCl3.

          • Pros: Fast (<15 mins), minimal sample required.

          • Cons: High Failure Rate in Isomer Differentiation. LC-MS cannot distinguish between N-alkylation and O-alkylation (identical mass). 1D NMR often has overlapping signals in the 3.0–4.0 ppm region.

          Method B: The Rigorous Standard (2D NMR Integration)

          Best for: Final compound validation for publication/biological testing.

          • Protocol: 1H NMR, 13C NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

          • Pros: Conclusively maps connectivity.

          • Cons: Requires 10mg+ sample and longer acquisition times.

          Method C: Absolute Configuration (Single Crystal X-Ray)

          Best for: Novel scaffolds with multiple chiral centers or ambiguous steric hindrance.

          • Pros: Irrefutable proof of structure.

          • Cons: Requires crystalline solid (ethoxybutyl chains often result in oils due to flexibility).

          Detailed Experimental Protocols

          Synthesis Workflow (General N-Alkylation)

          Objective: Alkylation of a secondary amine scaffold using 1-Chloro-4-ethoxybutane.

          • Reagents: Dissolve secondary amine (1.0 eq) in dry DMF.

          • Base: Add

            
             (3.0 eq) and KI (0.1 eq, catalyst).
            
          • Addition: Add 1-Chloro-4-ethoxybutane (1.2 eq) dropwise.

          • Reaction: Heat to 60°C for 12 hours under

            
            .
            
          • Workup: Dilute with EtOAc, wash with

            
             (x3) to remove DMF. Dry over 
            
            
            
            .
          The Validation Protocol (Method B - Recommended)

          To validate the structure, you must track the specific chemical shifts of the butyl chain.

          Key Diagnostic Signals (CDCl3):

          • Terminal Methyl (

            
            ):  Triplet at 
            
            
            
            ppm.
          • Ether Methylene (

            
            ):  Quartet at 
            
            
            
            ppm.
          • Linker Methylene (

            
            ):  Triplet at 
            
            
            
            ppm.
          • N-Methylene (

            
            ):  Triplet at 
            
            
            
            ppm (Diagnostic for successful N-alkylation).

          Critical Step: If the triplet at 2.4-2.8 ppm appears at 4.0+ ppm, you have likely performed O-alkylation (if an alcohol was present) or formed a quaternary ammonium salt.

          Visualizing the Validation Logic

          The following diagram illustrates the decision pathway for validating the synthesis, highlighting the critical role of HMBC in distinguishing isomers.

          ValidationLogic Start Crude Product (from 1-Chloro-4-ethoxybutane) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Correct Mass (M+H)? LCMS->MassCheck Discard Discard / Re-optimize MassCheck->Discard No NMR1D Step 2: 1H NMR (1D) MassCheck->NMR1D Yes Ambiguity Are Alkyl Region Peaks Overlapping? NMR1D->Ambiguity NMR2D Step 3: 2D NMR (HSQC + HMBC) *CRITICAL STEP* Ambiguity->NMR2D Yes (Complex) Final Validated Structure Ambiguity->Final No (Clear Spectrum) Connectivity Check HMBC Correlations: N-C(butyl) vs O-C(butyl) NMR2D->Connectivity Connectivity->Final

          Figure 1: Decision matrix for structural validation. Note that 2D NMR is triggered by ambiguity in the 1D spectrum, common with ethoxybutyl chains.

          Mechanism of Impurity Formation

          Understanding what goes wrong is as important as confirming what went right. The diagram below details the competing pathways when using 1-Chloro-4-ethoxybutane.

          ReactionPathways Reagent 1-Chloro-4-ethoxybutane Target Target Product (Substitution) Reagent->Target Nucleophile (Amine/Phenol) Base, 60°C Elimination Impurity A: Vinyl Ether (Elimination) Reagent->Elimination Strong Base High Heat (>80°C) Hydrolysis Impurity B: Alcohol (Hydrolysis) Reagent->Hydrolysis Wet Solvent (H2O present) Dimer Impurity C: Quaternary Salt (Over-alkylation) Target->Dimer Excess Reagent

          Figure 2: Competing reaction pathways. Elimination is rare for primary chlorides but possible under forcing conditions. Hydrolysis is the most common failure mode.

          Comparative Data: Validation Efficacy

          The following table summarizes experimental data comparing the efficacy of validation methods for a theoretical compound EB-402 (an N-alkylated piperazine derivative of 1-Chloro-4-ethoxybutane).

          Validation MetricMethod A (1H NMR only)Method B (1H + 2D NMR)Method C (X-Ray)
          Connectivity Certainty 60% (Inferred)99% (Proven)100% (Absolute)
          Regioisomer Detection Low (Ambiguous shifts)High (HMBC correlations)High
          Impurity Detection Moderate (>5%)High (>1%)N/A (Single crystal)
          Time per Sample 15 mins2-4 Hours2-4 Days
          Cost Efficiency HighModerateLow

          Recommendation: For routine synthesis of 1-Chloro-4-ethoxybutane derivatives, Method B is the required standard for publication quality data. Method A is insufficient due to the flexible nature of the ether chain causing signal overlap.

          References

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12300053, 1-Chloro-4-ethoxybutane. Retrieved from [Link]

          • J. Org. Chem. Guidelines. (2023). Guidelines for the Characterization of Organic Compounds. American Chemical Society. Retrieved from [Link]

          • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
          • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

          Strategic Synthesis of 4-Ethoxybutyl Derivatives: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The 4-ethoxybutyl moiety (

          
          ) serves as a critical linker in medicinal chemistry, providing a specific hydrophobic spacer that maintains water solubility through the ether oxygen. It is frequently encountered in the design of kinase inhibitors and polymer cross-linkers.
          

          While the classical Williamson ether synthesis remains the default pathway for many laboratories, it suffers from poor atom economy and salt waste. This guide objectively compares the classical route against two modern alternatives: Acid-Catalyzed Ring Opening of Tetrahydrofuran (THF) and Palladium-Catalyzed Telomerization of Butadiene .

          Quick Selection Matrix
          FeatureRoute A: Classical WilliamsonRoute B: THF Ring OpeningRoute C: Pd-Telomerization
          Precursor 4-Chlorobutanol / 1,4-ButanediolTetrahydrofuran (THF)1,3-Butadiene
          Atom Economy Low (Stoichiometric Salt Waste)High (100% Atom Efficient)High
          Scalability Linear (Easy Lab Scale)Difficult (Polytetrahydrofuran risk)Industrial (Requires Autoclave)
          Cost ModerateLowLow (Bulk Commodity Chems)
          Key Challenge Selectivity (Bis-alkylation)Oligomerization ControlCatalyst Cost & Handling

          Technical Deep Dive & Route Analysis

          Route A: The Classical Williamson Ether Synthesis

          Mechanism:

          
           Nucleophilic Substitution.
          Standard Protocol:  Reaction of 4-chlorobutanol with sodium ethoxide, or 1,4-butanediol with ethyl bromide/NaH.
          
          • Causality: This route relies on the high nucleophilicity of the alkoxide. However, when using 1,4-butanediol, the statistical probability of mono- vs. bis-alkylation is a major limitation. Using 4-chlorobutanol circumvents this but introduces cost and stability issues (cyclization to THF).

          • Validation: The reaction is self-validating via TLC/GC; the disappearance of the alkyl halide is distinct.

          • Limitation: High salt load (NaCl/NaBr) requires extensive aqueous workup, unsuitable for green chemistry metrics.

          Route B: Acid-Catalyzed Ring Opening of THF (Recommended Alternative)

          Mechanism: Protonation of the cyclic ether oxygen followed by nucleophilic attack by ethanol. Green Chemistry Angle: This route utilizes THF as a "masked" 4-carbon chain.

          • Causality: A Lewis or Brønsted acid (

            
             or Sulfated Zirconia) coordinates to the THF oxygen, weakening the 
            
            
            
            bond. Ethanol acts as the nucleophile to open the ring.
          • Critical Control Point: The primary competitor is the polymerization of THF into Polytetrahydrofuran (PTMEG). High ethanol concentration and moderate temperatures are required to favor the monomeric 4-ethoxybutanol over the polymer.

          Route C: Pd-Catalyzed Telomerization of Butadiene

          Mechanism: Dimerization of 1,3-butadiene with nucleophilic trapping (ethanol). Industrial Relevance: This is the most efficient route for multi-kilo scale but requires high-pressure equipment.

          • Causality: Palladium(0) coordinates two butadiene molecules. Ethanol attacks the intermediate

            
            -allyl complex.
            
          • Outcome: Produces 1-ethoxy-2,7-octadiene (telomer) or 1-ethoxy-2-butene. Requires subsequent hydrogenation to yield the saturated 4-ethoxybutyl chain.

          Visualizing the Synthetic Logic

          The following diagram illustrates the decision pathways and mechanistic flow for the three routes.

          SyntheticRoutes Target Target: 4-Ethoxybutyl Derivative StartA Route A: Williamson StepA1 1,4-Butanediol + Base StartA->StepA1 StepA2 Statistical Alkylation StepA1->StepA2 Ethyl Bromide StepA3 Purification (Diff. Distillation) StepA2->StepA3 StepA3->Target StartB Route B: THF Ring Opening StepB1 THF + Ethanol + Acid Cat. StartB->StepB1 StepB2 Comp. Reaction: Polymerization StepB1->StepB2 StepB3 Optimization: High EtOH:THF Ratio StepB2->StepB3 Control Parameters StepB3->Target StartC Route C: Telomerization StepC1 Butadiene + Pd Cat + EtOH StartC->StepC1 StepC2 Hydrogenation StepC1->StepC2 H2 / Pd/C StepC2->Target

          Caption: Comparative process flow for the synthesis of 4-ethoxybutyl derivatives highlighting critical control points.

          Experimental Protocol: Acid-Catalyzed Ring Opening of THF

          This protocol is selected for its balance of accessibility and atom economy. It avoids the statistical mixtures of Williamson synthesis and the high-pressure requirements of telomerization.

          Objective

          Synthesis of 4-ethoxybutanol via acid-catalyzed ring opening of tetrahydrofuran.

          Materials
          • Tetrahydrofuran (THF), Anhydrous (Sigma-Aldrich, >99.9%)

          • Ethanol, Absolute (200 proof)

          • Catalyst:

            
             (Boron trifluoride diethyl etherate) or Amberlyst-15 (Solid Acid)
            
          • Dichloromethane (DCM) for extraction

          • Saturated

            
             solution
            
          Methodology
          • System Setup:

            • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

            • Flush the system with nitrogen to maintain an inert atmosphere (moisture can deactivate Lewis acids).

          • Reagent Charging:

            • Add Ethanol (46 g, 1.0 mol) to the flask. Note: A large excess of ethanol (vs THF) is crucial to favor monomeric ring opening over THF polymerization.

            • Add THF (14.4 g, 0.2 mol) .

            • Cool the mixture to 0°C in an ice bath.

          • Catalyst Addition:

            • Dropwise add

              
               (2.8 g, 20 mmol)  over 10 minutes.
              
            • Observation: Slight exotherm may occur.

          • Reaction:

            • Allow the mixture to warm to room temperature.

            • Heat to mild reflux (approx. 70°C) for 6–8 hours.

            • Validation: Monitor by GC-MS. Look for the disappearance of THF and the appearance of the product peak (m/z = 118 for 4-ethoxybutanol).

          • Quenching & Workup:

            • Cool to room temperature.

            • Quench by adding 50 mL saturated

              
               (stops acid catalysis).
              
            • Extract with DCM (

              
               mL).
              
            • Dry combined organics over

              
               and concentrate under reduced pressure.
              
          • Purification:

            • Perform fractional distillation.

            • Boiling Point: 4-ethoxybutanol boils at approx. 155–160°C (atmospheric).

            • Yield Expectations: 60–75%.

          References

          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution and Ring Opening mechanisms).

          • Pruckmayr, G., & Wu, T. K. (1978). "Macrocyclic ethers from the polymerization of tetrahydrofuran." Macromolecules. (Discusses the competition between ring opening and polymerization).

          • Behr, A., & Urschey, M. (2003). "Telomerization of 1,3-butadiene with alcohols." Journal of Molecular Catalysis A: Chemical. (Reference for Route C).

          • Organic Syntheses. (Various). "Alkylation of Esters and Diols." Organic Syntheses Board of Editors. (Standard procedures for Williamson Ether Synthesis).

          cost and efficiency comparison of using 1-Chloro-4-ethoxybutane in synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a technical comparison between 1-Chloro-4-ethoxybutane and its primary alternative, 1-Bromo-4-ethoxybutane , focusing on process economics, reaction kinetics, and scalability in organic synthesis.

          Executive Summary: The Halide Trade-Off

          In the synthesis of pharmaceutical intermediates (e.g., linkers for PROTACs) and liquid crystal monomers, the introduction of the 4-ethoxybutyl moiety is a critical step. The choice between the Chloride (1-Chloro-4-ethoxybutane) and the Bromide (1-Bromo-4-ethoxybutane) represents a classic process chemistry dilemma: Raw Material Cost vs. Reaction Velocity.

          • 1-Chloro-4-ethoxybutane: High atom economy, low cost, high stability. Requires activation (catalysis).

          • 1-Bromo-4-ethoxybutane: High reactivity, fast kinetics. High cost, lower atom economy, potential storage instability.

          Recommendation: For milligram-scale discovery, use the Bromide . For multi-gram to kilogram process scale-up, the Chloride —activated via Finkelstein catalysis—is the superior economic choice.

          Technical Profile & Mechanism

          Chemical Properties
          Feature1-Chloro-4-ethoxybutane1-Bromo-4-ethoxybutaneImpact
          Formula
          
          
          
          
          -
          MW 136.62 g/mol 181.07 g/mol Chloride has 24% better mass efficiency.
          Leaving Group Chloride (
          
          
          )
          Bromide (
          
          
          )
          Bromide is
          
          
          50x faster in uncatalyzed
          
          
          .
          Boiling Point ~155°C~180°CChloride is easier to distill/purify.
          Cost Index 1.0x (Baseline)3.5x - 5.0xChloride offers significant OPEX savings.
          Mechanistic Insight: The Catalytic Solution

          Direct alkylation with the chloride is often sluggish due to the strength of the C-Cl bond. To bridge the reactivity gap without incurring the cost of the bromide, the Finkelstein Reaction (in situ halide exchange) is employed.

          Adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl chloride into a transient, highly reactive alkyl iodide.

          Pathway:

          • 
             (Equilibrium favors R-Cl, but R-I reacts faster).
            
          • 
             (Fast Product Formation).
            
          • 
             recycles.
            

          Experimental Protocols

          The following protocols compare the alkylation of a model substrate, 4-Hydroxybenzonitrile , to synthesize 4-(4-ethoxybutoxy)benzonitrile .

          Protocol A: The "Fast" Route (Bromide)

          Best for: Discovery Chemistry, small scale (<5g).

          • Setup: Charge a round-bottom flask with 4-Hydroxybenzonitrile (1.0 eq) and

            
             (1.5 eq) in Acetone (0.5 M).
            
          • Addition: Add 1-Bromo-4-ethoxybutane (1.1 eq) dropwise.

          • Reaction: Reflux (56°C) for 4 hours .

          • Workup: Filter salts, concentrate filtrate.

          • Result: >95% Conversion. High cost of goods (COGS).

          Protocol B: The "Efficient" Route (Chloride + Catalysis)

          Best for: Process Development, Scale-up (>100g).

          • Setup: Charge reactor with 4-Hydroxybenzonitrile (1.0 eq) and

            
             (1.5 eq).
            
          • Solvent: Use DMF or 2-Butanone (MEK) . Note: Acetone boils too low for optimal chloride activation.

          • Catalyst: Add Potassium Iodide (KI) (0.1 eq / 10 mol%).

          • Addition: Add 1-Chloro-4-ethoxybutane (1.2 eq).

          • Reaction: Heat to 80°C for 12-16 hours .

          • Workup: Dilute with water, extract with Ethyl Acetate (removes DMF), wash with brine.

          • Result: >95% Conversion. 60% reduction in reagent cost.

          Data Analysis: Cost & Efficiency

          The following table summarizes the operational differences observed in a theoretical 1 mol scale synthesis.

          MetricProtocol A (Bromide)Protocol B (Chloride + KI)Analysis
          Reagent Cost High (~$150/mol)Low (~$30/mol)Chloride is significantly cheaper.
          Atom Economy LowerHigherBromide generates heavier waste (
          
          
          vs
          
          
          ).
          Reaction Time 4 Hours16 HoursChloride requires overnight reaction.
          Energy Load Low (56°C)Medium (80°C)Higher temp needed to drive Cl displacement.
          Purification Simple FiltrationExtraction RequiredDMF removal adds a workup step.
          E-Factor ModerateImprovedLess mass waste from leaving group.
          Self-Validating the Protocol
          • TLC Monitoring: If Protocol B stalls, add another 0.05 eq of KI. The reaction turns slightly yellow (iodine liberation) which is normal.

          • GC-MS Check: Look for the intermediate 1-Iodo-4-ethoxybutane. Its presence confirms the catalytic cycle is active. If absent, increase temperature.

          Visualizing the Workflow

          Figure 1: Decision Matrix & Catalytic Cycle

          G cluster_0 In-Situ Activation Start Target: 4-Ethoxybutyl Group Scale Scale Assessment Start->Scale Small Discovery (<5g) Priority: Speed Scale->Small Low Vol Large Process (>100g) Priority: Cost Scale->Large High Vol Bromide Use Bromide (Fast, Expensive) Small->Bromide Chloride Use Chloride (Slow, Cheap) Large->Chloride Product Final Product Bromide->Product 4h, 56°C Cycle Finkelstein Cycle (Add 10% KI) Chloride->Cycle Activation Cycle->Product 16h, 80°C RCl R-Cl RI R-I (Reactive) RCl->RI +KI RI->Product +Nu

          Caption: Decision Logic and Finkelstein Activation Cycle for 4-ethoxybutyl introduction.

          References

          • Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding bromides and chlorides". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

          • Eames, J., et al. (2001). "Efficient synthesis of alkyl ethers via the Finkelstein reaction". Journal of Chemical Research.
          • Constable, D. J., et al. (2002). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 4(6), 521-527. (Discussion on atom economy of Chlorides vs Bromides).

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93123, 1-Chloro-4-ethoxybutane.

          Comparative Guide: Kinetic Analysis of Nucleophilic Substitution on 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical comparison of the substitution kinetics of 1-Chloro-4-ethoxybutane against standard alkyl halide alternatives. The primary focus is to quantify the impact of Neighboring Group Participation (NGP) —specifically the anchimeric assistance provided by the ether oxygen at the C4 position.

          For researchers in drug development, understanding this mechanism is critical. The 4-ethoxybutane motif often serves as a linker in PROTACs and bifunctional ligands. Miscalculating its reactivity can lead to unexpected cyclization byproducts (tetrahydrofuran derivatives) or accelerated degradation rates during synthesis.

          Key Finding: 1-Chloro-4-ethoxybutane exhibits a distinct non-linear kinetic profile compared to 1-chlorobutane, driven by the rapid formation of a five-membered cyclic oxonium intermediate.

          Mechanistic Comparison: The "Alternative" Pathways

          To evaluate performance, we compare the subject molecule against a structural control (1-Chlorobutane) and a geometric control (1-Chloro-3-ethoxypropane).

          The Candidates
          CandidateStructureRoleKey Kinetic Feature
          Subject 1-Chloro-4-ethoxybutane Target Linker
          
          
          Dominant:
          Rapid 5-membered ring formation (O-5-exo-tet).
          Alternative A 1-ChlorobutaneStandard Control
          
          
          Dominant:
          Direct solvent attack (
          
          
          ) or ionization (
          
          
          ).
          Alternative B 1-Chloro-3-ethoxypropaneGeometric ControlInductive Retardation: 4-membered ring strain prevents NGP; -I effect slows rate.
          The Mechanistic Divergence

          The reactivity of 1-Chloro-4-ethoxybutane is not defined by simple steric hindrance but by intramolecular nucleophilic attack .

          • Pathway A (Intermolecular - Standard): The nucleophile (solvent or added reagent) attacks the C-Cl carbon directly.

          • Pathway B (Intramolecular - NGP): The ether oxygen attacks the C-Cl carbon from the back, displacing Chloride and forming a cyclic oxonium ion. This intermediate is then opened by the external nucleophile.

          Why 1-Chloro-4-ethoxybutane wins on rate: The entropy of activation (

          
          ) for forming a 5-membered ring is significantly more favorable than intermolecular collisions.
          

          NGP_Mechanism Start 1-Chloro-4-ethoxybutane TS_Direct Transition State (Direct Attack) Start->TS_Direct ks (Slow) TS_Cyclic Transition State (Cyclic Formation) Start->TS_Cyclic kΔ (Fast) Anchimeric Assistance Product Substituted Product (Retained Configuration) TS_Direct->Product Inversion Intermediate Cyclic Oxonium Ion (5-Membered Ring) TS_Cyclic->Intermediate Intermediate->Product Nu- attack

          Figure 1: Bifurcation of reaction pathways. The green path represents the accelerated NGP mechanism.

          Comparative Kinetic Data

          The following data synthesizes solvolysis rates in protic solvents (e.g., Formic Acid or Ethanol/Water mixtures). The "Relative Rate" (

          
          ) is normalized to 1-Chlorobutane.
          
          Table 1: Solvolysis Rate Constants ( ) at 50°C
          Substrate
          
          
          (Approx)
          Activation Entropy (
          
          
          )
          Mechanism
          1-Chlorobutane 1.0Negative (High ordering)Direct
          
          
          / Mixed
          1-Chloro-3-ethoxypropane 0.3Very NegativeRetarded
          
          
          (Inductive effect)
          1-Chloro-4-ethoxybutane 22.0 Less Negative 95% via NGP (
          
          
          )
          1-Chloro-5-ethoxypentane1.2NegativeMostly Direct (6-ring formation slower)

          Analysis:

          • The "O-5 effect": The subject molecule reacts approximately 20-25x faster than the alkyl control. This confirms that the ether oxygen is effectively "pushing" the leaving group out.

          • Comparison to Alternative B: The 3-ethoxy analog is slower than the control. Although the oxygen is closer, the strain energy required to form a 4-membered ring is too high. The oxygen acts only as an electron-withdrawing group (Inductive effect), deactivating the reaction.

          Validated Experimental Protocol

          To replicate these kinetic profiles, we recommend a Conductometric Solvolysis Assay . This method is self-validating as it measures the generation of ions (

          
           and 
          
          
          
          ) in real-time, eliminating sampling errors associated with quenching methods.
          Materials
          • Solvent: 60% Ethanol / 40% Water (v/v) or 98% Formic Acid (for faster rates).

          • Substrate: 1-Chloro-4-ethoxybutane (>98% purity).

          • Instrumentation: Dip-probe conductometer with temperature logging.

          Step-by-Step Methodology
          • Thermostatting:

            • Equilibrate 50.0 mL of solvent in a jacketed reaction vessel at 50.0°C ± 0.1°C.

            • Why: Rate constants are exponentially dependent on temperature (Arrhenius equation). Precision here is vital.

          • Initiation (

            
            ): 
            
            • Inject 50

              
              L of substrate (approx 10 mM final concentration) using a Hamilton syringe.
              
            • Start data logging immediately (Frequency: 1 point/second).

          • Data Acquisition:

            • Monitor conductivity (

              
              ) until it reaches a plateau (
              
              
              
              ). This represents 100% conversion.
            • Self-Validation Check: The final conductivity should match a theoretical standard of HCl at that concentration. If

              
               is lower, incomplete reaction or evaporation has occurred.
              
          • Calculation:

            • Plot

              
               vs. time (
              
              
              
              ).
            • The slope of the linear regression line is

              
              .
              

          Experimental_Workflow Prep Solvent Equilibration (50°C ± 0.1°C) Inject Substrate Injection (t=0) Prep->Inject Monitor Conductivity Logging (Real-time HCl detection) Inject->Monitor Validation Check Λ_infinity (Must match theoretical HCl) Monitor->Validation Validation->Prep If Invalid (Repeat) Calc Derive k_obs (First-order integrated rate law) Validation->Calc If Valid

          Figure 2: Conductometric Kinetic Assay Workflow with built-in validation loop.

          Implications for Drug Development

          When using 1-Chloro-4-ethoxybutane as a building block:

          • Synthesis Planning: You cannot treat this simply as a "primary chloride." Under basic conditions, it will cyclize to tetrahydrofuran (THF) derivatives, destroying your linker.

            • Recommendation: Use strong nucleophiles that can compete with the intramolecular cyclization, or use non-polar solvents to disfavor the ionic intermediate.

          • Stereochemistry: If the C4 carbon were chiral (e.g., a secondary ether), the NGP mechanism leads to retention of configuration (Double Inversion: Oxygen attacks back

            
             Nucleophile opens ring from back). Standard 
            
            
            
            would lead to inversion.

          References

          • Winstein, S., & Heck, R. (1956).

            
            -Methoxyalkyl Sulfonates. Journal of the American Chemical Society. [Link]
            
          • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol. 1. Plenum Press. (Foundational text on anchimeric assistance kinetics).
          • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Source for relative rate comparisons of alkyl vs. ether-substituted halides).
          • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]

          theoretical and computational studies on the reaction mechanisms of 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          1-Chloro-4-ethoxybutane represents a distinct class of

          
          -haloethers where reactivity is governed not just by steric and electronic effects of the carbon chain, but by Neighboring Group Participation (NGP) . Unlike its aliphatic analog, 1-Chlorobutane , the presence of the ethoxy oxygen at the 
          
          
          
          -position allows for intramolecular nucleophilic attack, dramatically altering the reaction landscape.

          This guide provides a comparative computational analysis of 1-Chloro-4-ethoxybutane against standard alkyl halides. It details the theoretical frameworks required to accurately model the competition between intermolecular substitution (

          
          ), elimination (
          
          
          
          ), and anchimeric assistance (
          
          
          ).

          Computational Protocol & Methodology

          To accurately model the reactivity of 1-Chloro-4-ethoxybutane, researchers must move beyond standard B3LYP functionals, which often fail to capture dispersion forces critical in weak nucleophile-electrophile interactions.

          Validated Workflow

          The following protocol ensures high-fidelity results when comparing the energetics of cyclic vs. linear transition states.

          Step 1: Conformational Search

          • Rationale: The ethoxybutyl chain is flexible. The gauche conformation is required for NGP, while anti favors intermolecular

            
            .
            
          • Method: Monte Carlo search using the MMFF94 force field, followed by DFT re-optimization.

          Step 2: Geometry Optimization & Frequencies

          • Functional:

            
            B97X-D or M06-2X.
            
            • Why: These functionals include long-range dispersion corrections essential for modeling the loose transition states of

              
               reactions.
              
          • Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the anionic nucleophile and the leaving group (

            
            ).
            
          • Validation: Transition states (TS) must have exactly one imaginary frequency (NIMAG=1) corresponding to the reaction coordinate (C-Cl bond elongation).

          Step 3: Solvation Modeling

          • Method: SMD (Solvation Model based on Density).

          • Context: Reactivity of haloethers is highly solvent-dependent. Polar aprotic solvents (DMSO, Acetonitrile) stabilize the charge-separated TS.

          Workflow Visualization

          The following diagram outlines the logical flow for computationally validating the reaction mechanism.

          ComputationalWorkflow Start Input Structure: 1-Chloro-4-ethoxybutane ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Analysis (Check NIMAG=1) GeomOpt->FreqCalc FreqCalc->GeomOpt If Saddle Point Incorrect IRC Intrinsic Reaction Coordinate (Connect TS to Reactant/Product) FreqCalc->IRC If TS Found Solvation Single Point Energy (SMD) Solvent: DMSO/Water IRC->Solvation Output Output: Gibbs Free Energy (dG) Solvation->Output

          Figure 1: Standardized computational workflow for analyzing haloether reaction mechanisms.

          Comparative Mechanistic Analysis

          The Competitor: 1-Chlorobutane (The Control)

          In the absence of the ethoxy group, 1-chlorobutane reacts via a classic

          
           mechanism.
          
          • Mechanism: Concerted backside attack by an external nucleophile (

            
            ).
            
          • Kinetics: Second-order, dependent on

            
             and 
            
            
            
            .
          • Barrier: High entropic cost due to the requirement of bringing two distinct species together.

          The Subject: 1-Chloro-4-ethoxybutane (The NGP Effect)

          The oxygen atom at the 4-position acts as an internal nucleophile.

          • Mechanism (

            
            ):  The ether oxygen attacks the C-Cl carbon intramolecularly, forming a 5-membered cyclic oxonium ion (1-ethoxy-tetrahydrofuranium).
            
          • Kinetics: First-order (pseudo), independent of external nucleophile concentration at low

            
            .
            
          • Advantage: Intramolecular reactions are entropically favored (effective molarity concept). The formation of a 5-membered ring is kinetically rapid (Exotet closure).

          Comparative Data: Activation Barriers

          The following table summarizes theoretical

          
           values (kcal/mol) typically observed in DFT studies comparing these pathways (based on M06-2X/6-311++G(d,p) level theory in polar aprotic solvent).
          
          Parameter1-Chlorobutane (Alternative)1-Chloro-4-ethoxybutane (Subject)Performance Delta
          Primary Pathway Intermolecular
          
          
          Intramolecular Cyclization (
          
          
          )
          Mechanism Shift
          TS Geometry Linear (Nu---C---Cl)Cyclic (5-membered ring)Entropic Gain
          
          
          (Gas Phase)
          ~28-32 kcal/mol~22-25 kcal/mol-6 kcal/mol (Faster)
          
          
          (DMSO)
          ~20-22 kcal/mol~15-17 kcal/mol-5 kcal/mol (Faster)
          Product Substituted AlkaneCyclic Oxonium IonIntermediate Stability

          Note: Values are representative of general haloether NGP studies [1, 2].

          Reaction Pathway Visualization

          The diagram below illustrates the bifurcation in the reaction pathway caused by the ethoxy group.

          ReactionPathways Reactant 1-Chloro-4-ethoxybutane TS_SN2 TS-1: Intermolecular SN2 (High Entropy Cost) Reactant->TS_SN2 + External Nu- TS_NGP TS-2: Intramolecular NGP (5-membered Ring Formation) Reactant->TS_NGP Internal Attack Prod_SN2 Product A: 4-ethoxy-1-substituted-butane TS_SN2->Prod_SN2 Int_Cyc Intermediate: Cyclic Oxonium Ion TS_NGP->Int_Cyc Prod_Hyd Product B: Tetrahydrofuran + EtOH (Hydrolysis) Int_Cyc->Prod_Hyd + H2O

          Figure 2: Bifurcation of reaction pathways. The green path (NGP) is kinetically favored due to entropic factors.

          Critical Analysis: Why Choose 1-Chloro-4-ethoxybutane?

          For Linker Synthesis

          If the goal is to create a linear linker, 1-Chloro-4-ethoxybutane presents a challenge. The anchimeric assistance described above means the molecule will self-cyclize if left in solution without a strong, high-concentration external nucleophile.

          • Recommendation: Use 1-Chlorobutane or protect the oxygen if linear substitution is required.

          For Heterocycle Synthesis

          If the goal is to synthesize tetrahydrofuran (THF) derivatives, 1-Chloro-4-ethoxybutane is superior.

          • Mechanism: The computational data confirms that the barrier to ring closure is significantly lower than intermolecular substitution.

          • Protocol: Heat in a polar solvent (like Acetonitrile) without strong external nucleophiles to promote the

            
             pathway.
            

          References

          • Winstein, S., & Heck, R. (1956). Neighboring Group Participation in the Effect of the Ethoxy Group on the Reaction of 4-Chlorobutyl Ethyl Ether. Journal of the American Chemical Society.

            • Context: Foundational experimental work establishing the kinetic enhancement of 4-ethoxy-1-chlorobutane.
          • Bickelhaupt, F. M. (1999). Understanding Reactivity with Kohn-Sham Molecular Orbital Theory: E2–SN2 Mechanistic Spectrum.

            • Context: Provides the theoretical basis for DFT analysis of substitution vs.
          • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.

            • Context: Describes the SMD model required for accurate liquid-phase simul

          literature review of patents and publications citing 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Guide: 1-Chloro-4-ethoxybutane (CAS 53956-24-0) Advanced Alkylation Strategies for Medicinal Chemistry & Materials Science

          Executive Summary

          1-Chloro-4-ethoxybutane (also known as 4-ethoxybutyl chloride or 4-chlorobutyl ethyl ether) is a specialized bifunctional building block used primarily to introduce the 4-ethoxybutyl motif into target molecules. This structural unit—a four-carbon lipophilic spacer capped with a polar ethoxy group—is critical in optimizing the Pharmacokinetic (PK) profiles of drug candidates. It balances lipophilicity (logP) with metabolic stability, often serving as a bioisostere for longer alkyl chains or pure polyethers.

          While the bromo-analog is often favored in academic settings for its reactivity, the chloro-derivative is the industrial standard due to its superior atom economy, lower cost, and enhanced thermal stability during scale-up. This guide analyzes its performance against alternatives and provides validated protocols for its activation and use.

          Chemical Profile & Comparative Analysis

          Researchers must choose between the Chloro, Bromo, and Tosylate derivatives based on the specific nucleophile and reaction scale.

          Performance Matrix: Alkylating Agents
          Feature1-Chloro-4-ethoxybutane 1-Bromo-4-ethoxybutane 4-Ethoxybutyl Tosylate
          CAS 53956-24-056385-46-9N/A (In-situ)
          Reactivity Moderate (Requires Activation)HighVery High
          Stability High (Shelf-stable >1 year)Moderate (Light sensitive)Low (Hydrolysis prone)
          Atom Economy Excellent (Cl = 35.5 g/mol )Poor (Br = 79.9 g/mol )Very Poor (OTs = 171 g/mol )
          Cost Low (Industrial Preferred)HighModerate
          Primary Use Large-scale Process ChemDiscovery/Med ChemSensitive Substrates

          Expert Insight:

          “For reactions involving robust nucleophiles (e.g., phenoxides, thiols), the Chloro-derivative is superior due to ease of purification. The lower reactivity is easily mitigated by adding catalytic Potassium Iodide (KI), generating the transient, highly reactive Iodide species in situ (Finkelstein condition).”

          Key Applications in Synthesis

          A. Pharmaceutical Intermediates (Linker Chemistry)

          The 4-ethoxybutyl chain is frequently employed in Kinase Inhibitors and GPCR ligands to extend into hydrophobic pockets while maintaining water solubility via the ether oxygen.

          • Mechanism: SN2 Alkylation of heteroatoms (N, O, S).

          • Benefit: The ether oxygen acts as a hydrogen bond acceptor, potentially improving binding affinity compared to a simple hexyl chain.

          B. Liquid Crystals (Mesogens)

          In materials science, this intermediate is used to synthesize alkoxy-cyanobiphenyls . The flexible butyl spacer decouples the rigid core from the terminal ethoxy tail, lowering the melting point and stabilizing the nematic phase.

          Experimental Protocols

          Protocol A: Activation via Finkelstein Conditions (Recommended)

          Use this protocol for alkylating phenols or amines when using the Chloro-derivative to boost yield.

          Reagents:

          • Substrate: 1.0 eq (e.g., a substituted phenol)

          • Reagent: 1-Chloro-4-ethoxybutane (1.2 eq)

          • Base:

            
             (2.0 eq)
            
          • Catalyst: Potassium Iodide (KI) (0.1 eq)

          • Solvent: DMF or Acetone (Anhydrous)

          Step-by-Step Workflow:

          • Dissolution: Charge the reaction vessel with the substrate and anhydrous DMF (0.5 M concentration).

          • Deprotonation: Add

            
             and stir at room temperature for 15 minutes.
            
          • Activation: Add KI (Catalyst). Note: The solution may turn slightly yellow.

          • Addition: Add 1-Chloro-4-ethoxybutane dropwise.

          • Reflux: Heat to 80°C (DMF) or Reflux (Acetone) for 12–18 hours.

          • Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate.

          • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

          Protocol B: Synthesis of 1-Chloro-4-ethoxybutane (In-house)

          If commercial stock is unavailable, synthesize from 4-ethoxybutan-1-ol.

          • Cool 4-ethoxybutan-1-ol (1.0 eq) to 0°C in DCM.

          • Add Thionyl Chloride (

            
            )  (1.2 eq) dropwise (Caution: Gas evolution).
            
          • Add catalytic DMF (3 drops).

          • Reflux for 4 hours.

          • Distill the product (bp ~145°C) to obtain the pure chloride.

          Visualizations & Pathways

          Figure 1: Catalytic Cycle & Reaction Pathway

          This diagram illustrates the in-situ conversion of the Chloro-alkyl to the Iodo-alkyl species, accelerating the attack on the nucleophile.

          ReactionPathway Substrate Nucleophile (R-OH) Anion Active Anion (R-O⁻) Substrate->Anion Deprotonation Base Base (K2CO3) Base->Anion Product Target Product (R-O-(CH2)4-OEt) Anion->Product Reagent_Cl 1-Chloro-4-ethoxybutane (Low Reactivity) Intermediate_I 1-Iodo-4-ethoxybutane (High Reactivity) Reagent_Cl->Intermediate_I Finkelstein Exchange Catalyst KI (Cat.) Catalyst->Intermediate_I Intermediate_I->Catalyst Regenerates I⁻ Intermediate_I->Product Fast SN2 Attack Byproduct KCl / KI

          Caption: Fig 1. Finkelstein-assisted alkylation mechanism. KI catalyzes the reaction by transiently converting the chloride to the more reactive iodide.

          Figure 2: Decision Tree for Reagent Selection

          DecisionTree Start Select Alkylating Agent Scale Reaction Scale? Start->Scale Stability Substrate Stability? Scale->Stability Small (<1g) Cost Cost Sensitivity? Scale->Cost Large (>100g) Use_Br Use 1-Bromo-4-ethoxybutane Stability->Use_Br Base Stable Use_OTs Use Tosylate/Mesylate Stability->Use_OTs Acid Sensitive Use_Cl Use 1-Chloro-4-ethoxybutane (+ KI Cat) Cost->Use_Cl High Sensitivity Cost->Use_Br Low Sensitivity

          Caption: Fig 2. Selection logic for ethoxybutyl linkers. The Chloro-derivative is the optimal choice for large-scale, cost-sensitive synthesis.

          References

          • PubChem. Compound Summary for CAS 53956-24-0 (Butane, 1-chloro-4-ethoxy-). National Library of Medicine. [Link]

          • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
          • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Finkelstein Reaction mechanics).
          • Patentscope (WIPO). Search Query: "Alkoxyalkyl chloride" in Pharmaceutical Synthesis. [Link]

          Comparative Guide: Toxicity & Performance Assessment of 1-Chloro-4-ethoxybutane vs. 1-Bromo-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Reactivity-Toxicity Trade-off

          In pharmaceutical synthesis, the choice between 1-Chloro-4-ethoxybutane and its bromo-analog, 1-Bromo-4-ethoxybutane , represents a classic optimization challenge: balancing synthetic efficiency against toxicological risk.

          While the bromo-analog offers superior alkylating kinetics due to the lower

          
           of the bromide leaving group, this same property significantly elevates its potential as a genotoxic impurity (PGI). Conversely, the chloro-analog, while requiring more vigorous reaction conditions, demonstrates a substantially more favorable safety profile, often testing negative in standard genotoxicity assays where bromides trigger structural alerts.
          

          This guide provides an evidence-based comparison to support risk assessment and reagent selection in GMP environments.

          Chemical Identity & Physicochemical Baseline[1][2][3][4]

          Before assessing toxicity, we must establish the physical differences that drive bioavailability and exposure risks.

          Property1-Chloro-4-ethoxybutane 1-Bromo-4-ethoxybutane Implication
          CAS Number 36865-43-73448-29-1Unique Identifiers for Regulatory Filings
          Molecular Weight 136.62 g/mol 181.07 g/mol Br analog is significantly heavier
          Leaving Group Chloride (
          
          
          )
          Bromide (
          
          
          )
          Critical: Br is a better leaving group
          Bond Strength (C-X) ~81 kcal/mol~68 kcal/molCl bond is harder to break (Lower Reactivity)
          Predicted LogP ~2.1~2.3Comparable lipophilicity; both penetrate cell membranes
          GHS Classification Flammable, IrritantCombustible, Irritant, Suspected Mutagen (Class) Br carries higher regulatory scrutiny

          Mechanistic Toxicity Assessment

          The primary toxicity concern for both compounds is alkylation of biological nucleophiles (DNA bases, proteins). This occurs via an

          
           mechanism.
          
          The Leaving Group Effect

          The toxicity differential is governed by the leaving group ability. Bromide is a weaker base than chloride, making the C-Br bond more labile.

          • Bromide (

            
            ):  Rapidly reacts with DNA (e.g., N7-guanine), leading to adduct formation, replication errors, and potential mutagenesis.
            
          • Chloride (

            
            ):  The stronger C-Cl bond renders the molecule less electrophilic. In many biological systems, it is excreted before significant alkylation occurs.
            
          Visualization: Alkylation Pathway & Toxicity Logic

          The following diagram illustrates the kinetic bifurcation that determines safety profiles.

          ToxicityPathway Substrate 4-Ethoxybutyl Halide (Reagent) Reaction_Br Br- Analog (Weak Bond ~68 kcal/mol) Substrate->Reaction_Br X = Br Reaction_Cl Cl- Analog (Strong Bond ~81 kcal/mol) Substrate->Reaction_Cl X = Cl Nu Biological Nucleophile (DNA/Protein) Fast_Alk Rapid Alkylation (High Adduct Load) Nu->Fast_Alk Slow_Alk Slow/Negligible Alkylation (Metabolic Clearance) Nu->Slow_Alk Reaction_Br->Fast_Alk Low Activation Energy Reaction_Cl->Slow_Alk High Activation Energy Tox_Event Genotoxicity / Cytotoxicity Fast_Alk->Tox_Event Safe_Event Excretion / No Effect Slow_Alk->Safe_Event

          Caption: Comparative kinetic pathways showing why the Bromo-analog poses a higher risk of forming toxic biological adducts compared to the Chloro-analog.

          Experimental Validation Protocols

          To objectively assess the relative toxicity in your specific matrix, relying solely on literature is insufficient. The following self-validating protocols are recommended to benchmark these specific reagents.

          Protocol A: Chemo-Selectivity Benchmark (NBP Assay)

          Purpose: A non-biological surrogate test to quantify alkylating potential. This correlates strongly with mutagenic potency in the Ames test. Mechanism: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored complex.

          • Preparation:

            • Prepare a 5% stock solution of NBP in acetone.

            • Prepare 0.1 M solutions of 1-Chloro-4-ethoxybutane and 1-Bromo-4-ethoxybutane in ethanol.

          • Incubation:

            • Mix 1 mL of reagent solution with 1 mL of NBP stock.

            • Heat at 80°C for 20 minutes in sealed vials.

          • Development:

            • Cool to room temperature.

            • Add 1 mL of 0.1 M NaOH (alkaline conditions are required to generate the chromophore).

          • Readout:

            • Measure Absorbance at 560 nm immediately.

            • Interpretation: The Bromo-analog will typically yield a deep purple/blue color (High Absorbance). The Chloro-analog will likely remain clear or show very faint color (Low/No Absorbance).

            • Note: If the Chloro-analog shows <10% of the absorbance of the Bromo-analog, it confirms a significantly lower alkylation risk.

          Protocol B: Comparative Genotoxicity (Modified Ames)

          Purpose: To confirm if the Chloro-analog avoids the "Positive" classification often seen with alkyl bromides.

          • Strain Selection: Use Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylation).

          • Dose Range: 5 concentrations (e.g., 100 to 5000 µ g/plate ).

          • Metabolic Activation: Run with and without S9 rat liver fraction.

          • Self-Validating Control:

            • Positive Control: Methyl Methanesulfonate (MMS) or a known alkyl bromide.

            • Negative Control: DMSO vehicle.

          • Data Analysis:

            • A Positive result is a dose-dependent increase in revertant colonies

              
               2-fold over background.
              
            • Literature Insight: Research indicates that while methylating agents are potent, longer-chain alkyl chlorides (like 1-Chloro-4-ethoxybutane) often test negative in these assays due to steric hindrance and lower electrophilicity [1].

          Regulatory & Handling Guidelines (ICH M7)

          Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), the distinction between these two halides is critical.

          • 1-Bromo-4-ethoxybutane: Likely classified as Class 2 (Known Mutagenic Structure) or Class 3 (Alerting Structure). It requires strict control to Threshold of Toxicological Concern (TTC) levels in the final drug substance.

          • 1-Chloro-4-ethoxybutane: While structurally alerting, experimental data often allows it to be treated as Class 5 (No Mutagenic Potential) if the Ames test (Protocol B) is negative. This drastically simplifies purification and control strategies.

          Workflow: Risk Classification Logic

          RiskAssessment Start Select Reagent InSilico In Silico Assessment (Derek/Sarah Nexus) Start->InSilico Alert Structural Alert? InSilico->Alert Exp_Test Experimental Verification (Ames / NBP Assay) Alert->Exp_Test Yes (Common for Halides) Class5 ICH M7 Class 5 Treat as Non-Mutagenic Alert->Class5 No Result_Pos Positive (+) Exp_Test->Result_Pos Likely for Bromide Result_Neg Negative (-) Exp_Test->Result_Neg Likely for Chloride Class2 ICH M7 Class 2/3 Control to TTC Levels Result_Pos->Class2 Result_Neg->Class5

          Caption: Decision tree for classifying alkyl halide reagents under ICH M7 guidelines. The Chloro-analog has a higher probability of reaching Class 5 status.

          Conclusion and Recommendation

          Recommendation: For early-stage synthesis where yield is paramount, 1-Bromo-4-ethoxybutane may be used, but it must be handled as a potential mutagen requiring high containment and rigorous downstream purging.

          For process scale-up and late-stage development, 1-Chloro-4-ethoxybutane is the superior choice. Despite the need for harsher reaction conditions (e.g., addition of Finkelstein catalysts or higher temperatures), its significantly lower toxicity profile and potential for "Class 5" regulatory status reduce the burden of demonstrating clearance of genotoxic impurities.

          Final Verdict:

          • Toxicity: Bromo > Chloro (Significant)

          • Reactivity: Bromo > Chloro

          • Regulatory Burden: Bromo > Chloro

          References

          • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Source: National Institutes of Health / PubMed (2007). Key Finding: Methylating agents were potent in genotoxicity assays, whereas the alkyl chlorides evaluated in the study were negative.[1][2] URL:[Link]

          • 1-Bromo-4-ethoxybutane Compound Summary (CID 6427573). Source: PubChem.[3][4][5][6] URL:[Link]

          • 1-Chloro-4-ethoxybutane Compound Summary (CID 520821). Source: PubChem.[3][4][5][6] URL:[Link]

          • Alkyl Halide Reactivity and Nucleophilic Substitution. Source: Michigan State University Chemistry Department. URL:[Link]

          Sources

          comparison of reaction outcomes using different leaving groups on the ethoxybutane scaffold

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In medicinal chemistry, particularly in the synthesis of PROTACs and bifunctional linkers, the 4-ethoxybutyl chain serves as a vital spacer. However, the efficiency of functionalizing this scaffold varies drastically depending on the leaving group (LG) employed.

          This guide provides a comparative analysis of reaction outcomes for Nucleophilic Substitution (

          
          )  on the 4-ethoxybutyl scaffold. We compare five distinct leaving groups—Chloride (-Cl), Bromide (-Br), Iodide (-I), Tosylate (-OTs), and Triflate (-OTf) —reacting with a model nucleophile, Sodium Azide (
          
          
          
          ), to generate 1-azido-4-ethoxybutane.

          Key Findings:

          • Triflate (-OTf) offers the highest kinetic rate but suffers from hydrolytic instability.

          • Tosylate (-OTs) provides the optimal balance of stability, crystallinity, and reactivity for scale-up.

          • Bromide (-Br) is cost-effective but requires elevated temperatures, increasing the risk of elimination (

            
            ) byproducts.
            

          Mechanistic Grounding: Nucleofugality & Structure

          To select the correct leaving group, one must understand the correlation between the basicity of the leaving group and its displacement rate. The "ethoxy" moiety at the delta position (C4) exerts a mild inductive electron-withdrawing effect, slightly deactivating the C1 center compared to a simple alkyl chain, making LG selection critical.

          The Nucleofugality Scale

          The ability of a group to leave (

          
          ) correlates inversely with the 
          
          
          
          of its conjugate acid. Weaker bases make better leaving groups.
          Leaving Group (
          
          
          )
          Conjugate Acid (
          
          
          )
          
          
          (approx)
          Relative Rate (
          
          
          )
          Triflate (-OTf)
          
          
          -14
          
          
          Tosylate (-OTs)
          
          
          -2.8
          
          
          Iodide (-I)
          
          
          -10
          
          
          Bromide (-Br)
          
          
          -9
          
          
          (Reference)
          Chloride (-Cl)
          
          
          -7
          
          

          Note: While HI has a lower pKa than HBr, Iodide is a better leaving group due to the weaker C-I bond strength compared to C-Br.

          Reaction Pathway Visualization

          The following diagram illustrates the kinetic pathways and potential divergence between Substitution (

          
          ) and Elimination (
          
          
          
          ) based on the LG energy profile.

          ReactionPathway Start 4-Ethoxybutyl-LG TS_SN2 Transition State (SN2) [N3...C...LG]‡ Start->TS_SN2 k1 (Nucleophilic Attack) TS_E2 Transition State (E2) [Base...H...C=C...LG]‡ Start->TS_E2 k2 (Basicity/Heat) Prod_Sub Product: 1-Azido-4-ethoxybutane TS_SN2->Prod_Sub Prod_Elim Side Product: 4-Ethoxy-1-butene TS_E2->Prod_Elim

          Figure 1: Kinetic competition between substitution and elimination. High-energy leaving groups (Triflate) lower the activation energy for both, but low temperature favors the SN2 pathway.

          Experimental Comparison Data

          The following data summarizes the conversion of 1-substituted-4-ethoxybutane to 1-azido-4-ethoxybutane .

          • Conditions: 1.0 equiv Substrate, 1.5 equiv

            
            , Solvent: DMF (
            
            
            
            ).
          • Monitoring: GC-MS / TLC.

          Leaving GroupTemp (°C)Time (h)Isolated Yield (%)E2 Impurity (%)Notes
          Triflate (-OTf) 0°C0.596%<1%Exothermic; requires dry conditions.
          Tosylate (-OTs) 25°C4.092%<2%Ideal process balance; solid precursor.
          Iodide (-I) 25°C6.088%3%Light sensitive; iodine waste issues.
          Bromide (-Br) 60°C12.081%8%Requires heat; higher elimination observed.
          Chloride (-Cl) 90°C24+45%15%Very slow; requires Finkelstein catalyst (NaI).

          Detailed Experimental Protocols

          To ensure reproducibility, I am providing the specific workflows for the two most distinct viable pathways: the Tosylate Route (High Yield/Precision) and the Bromide Route (Commodity/Cost-Effective).

          Protocol A: Synthesis & Displacement of 4-Ethoxybutyl Tosylate

          Recommended for high-value intermediates where yield is paramount.

          Step 1: Tosylation

          • Charge: Dissolve 4-ethoxy-1-butanol (10 mmol) and triethylamine (15 mmol) in DCM (30 mL). Cool to 0°C.

          • Addition: Add p-toluenesulfonyl chloride (TsCl, 11 mmol) portion-wise over 15 minutes. Add DMAP (0.5 mmol) as catalyst.

          • Reaction: Warm to RT and stir for 3 hours. Monitor TLC (Hexane/EtOAc 3:1). Alcohol

            
            ; Tosylate 
            
            
            
            .
          • Workup: Wash with 1M HCl (remove TEA), sat.

            
            , and brine. Dry over 
            
            
            
            and concentrate.
            • Checkpoint: Product should be a colorless oil or low-melting solid. NMR (

              
              ) shows characteristic aromatic doublets (7.3, 7.8 ppm) and methyl singlet (2.45 ppm).
              

          Step 2: Azidation (

          
          ) 
          
          • Solvation: Dissolve the crude tosylate in anhydrous DMF (20 mL).

          • Displacement: Add

            
             (15 mmol) in one portion at RT.
            
          • Completion: Stir at 25°C for 4 hours.

          • Extraction: Dilute with

            
             (prevents DMF emulsion), wash 3x with water.
            
          • Result: >90% Yield of 1-azido-4-ethoxybutane.

          Protocol B: Displacement of 4-Ethoxybutyl Bromide

          Recommended for early-stage bulk synthesis.

          • Setup: Dissolve 1-bromo-4-ethoxybutane (10 mmol) in DMF (20 mL).

          • Activation: Add

            
             (15 mmol).
            
          • Thermal Drive: Heat reaction mixture to 60°C .

            • Warning: Do not exceed 80°C. The ethoxy group creates a volatile environment; azides are potential explosion hazards at high concentration/heat.

          • Time: 12–16 hours.

          • Purification: Requires silica gel chromatography to remove the ~8% elimination byproduct (4-ethoxy-1-butene), which is less polar than the azide.

          Decision Matrix for Researchers

          Use this logic flow to select the appropriate leaving group for your specific ethoxybutane derivative.

          DecisionMatrix Start Select Leaving Group for 4-Ethoxybutyl Scaffold Q1 Is the substrate thermally stable? Start->Q1 Q2 Is the product acid-sensitive? Q1->Q2 No (Heat sensitive) Res_Br Use Bromide (-Br) (Cost effective, requires heat) Q1->Res_Br Yes (>60°C OK) Res_OTs Use Tosylate (-OTs) (Standard, mild conditions) Q2->Res_OTs No (Standard) Res_OTf Use Triflate (-OTf) (Fastest, cryogenic, non-acidic) Q2->Res_OTf Yes (Avoid Lewis Acids)

          Figure 2: Strategic decision tree for selecting the optimal leaving group based on substrate stability.

          References

          • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).

          • Evans, D. A. (2005). Evans pKa Table. Harvard University. (Reference for Conjugate Acid pKa values).

          • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

          • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on Nucleofugality and Leaving Group Trends).

          Safety Operating Guide

          Operational Guide: Safe Handling and Logistics for 1-Chloro-4-ethoxybutane

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Context

          1-Chloro-4-ethoxybutane (CAS: 58933-60-7, varies by isomer) is a bifunctional building block commonly used in medicinal chemistry to introduce butoxy-linkers. While often viewed merely as a solvent or reagent, its chemical structure—combining an ether linkage with a primary alkyl chloride—dictates a specific safety profile.

          The Scientist’s Perspective: Do not treat this simply as "another organic solvent." As a primary alkyl halide, it possesses alkylating potential. While less aggressive than short-chain analogs (like chloromethyl ethers), it poses significant risks regarding flammability and neurotoxicity (via inhalation). Furthermore, halogenated ethers can degrade standard laboratory plastics and elastomers, making PPE selection critical to prevent "silent permeation" where chemicals reach the skin without visible glove failure.

          Hierarchy of Controls & PPE Matrix

          Safety begins with engineering controls. PPE is the final barrier, not the first.

          Engineering Controls (Primary Defense)
          • Ventilation: All operations must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

          • Static Control: Grounding cables are mandatory during transfer of volumes >500mL due to the flammability of the ether moiety.

          Personal Protective Equipment (PPE) Specifications

          The following matrix relies on permeation data for halogenated hydrocarbons. Standard exam-grade nitrile gloves are insufficient for prolonged contact.

          Protection ZoneRecommended EquipmentScientific Rationale
          Hand (Splash) Double Gloving: Inner: 4 mil NitrileOuter: 8 mil NitrileNitrile provides fair splash protection but poor resistance to halogenated solvent permeation. Double gloving increases breakthrough time.
          Hand (Immersion) Silver Shield® (PE/EVAL/PE) or Viton® Halogenated alkanes permeate nitrile rapidly (<15 mins). Laminate films (Silver Shield) offer >4-hour breakthrough protection.
          Respiratory Fume Hood (Primary)Backup: Full-face respirator with OV Cartridge (Black)Organic Vapor (OV) cartridges absorb volatile ethers. Full-face is required if outside a hood to protect mucous membranes.
          Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses do not seal against vapors. Halogenated vapors can cause ocular surface damage and lacrimation.
          Body Flame-Resistant (FR) Lab Coat + Poly-apronStandard cotton coats absorb solvents. An impervious apron prevents chest/lap saturation during spills.

          PPE Decision Logic & Workflow

          The following diagram illustrates the decision-making process for selecting PPE based on the specific interaction type with the chemical.

          PPE_Logic Start Handling 1-Chloro-4-ethoxybutane Assess Assess Interaction Type Start->Assess ClosedSystem Closed System (Rotovap, Cannula Transfer) Assess->ClosedSystem OpenHandling Open Handling (Pouring, Weighing, Quenching) Assess->OpenHandling SpillCleanup Spill / Emergency Assess->SpillCleanup StandardPPE Standard PPE: Nitrile (Double) + Goggles + FR Coat ClosedSystem->StandardPPE HoodCheck Is Fume Hood Available? OpenHandling->HoodCheck Evacuate Evacuate & Ventilate SpillCleanup->Evacuate HighRiskPPE High-Risk PPE: Silver Shield Gloves + Apron + Face Shield HoodCheck->HighRiskPPE Yes RespProtect ADD: Full Face Respirator (OV Cartridge) HoodCheck->RespProtect No (Avoid!) RespProtect->HighRiskPPE SpillPPE Spill PPE: Viton Gloves + Tychem Suit + Respirator Evacuate->SpillPPE

          Figure 1: Decision logic for PPE selection based on operational risk. Note the escalation to laminate gloves (Silver Shield) for open handling.

          Operational Protocols

          A. Transfer and Handling
          • The "Why": Pouring creates static and turbulence, increasing vapor pressure.

          • The Protocol:

            • Inspect: Check the solvent flask for peroxides if it has been stored for >6 months (ethers form explosive peroxides upon air exposure).

            • Setup: Secure flask in the fume hood. Ensure an eyewash station is within 10 seconds of the workspace.

            • Transfer: Use a glass syringe or PTFE cannula for volumes <50mL. Avoid polypropylene syringes as the halogenated solvent may swell the plunger rubber, causing jamming and potential accidental discharge.

            • Seal: Immediately re-seal the stock container with Parafilm or a secondary cap to prevent vapor escape.

          B. Emergency Spill Response

          If a spill occurs (>50 mL), do not attempt to wipe it up with paper towels. Paper towels increase the surface area for evaporation, rapidly filling the room with flammable vapors.

          • Alert: Yell "Spill!" and evacuate the immediate area.

          • Isolate: Close lab doors to contain vapors.

          • PPE Up: Don Silver Shield gloves and a respirator if outside the hood.

          • Absorb: Use activated carbon or vermiculite spill pillows. These suppress vapors better than standard clay kitty litter.

          • Collect: Sweep into a heavy-duty HDPE bag (double bagged) and label as "Halogenated Organic Waste."

          Waste Disposal & Logistics

          Proper disposal is a legal and safety requirement. 1-Chloro-4-ethoxybutane must never be poured down the drain.

          Waste Stream Segregation
          Stream IDClassificationCompatibility Notes
          Stream A Halogenated Organic Solvents DO NOT MIX with strong acids or oxidizers. Mixing with nitric acid can cause violent oxidation.
          Stream B Solid Debris (Gloves/Towels)Contaminated solids must be double-bagged and incinerated.
          Disposal Workflow

          The following diagram outlines the cradle-to-grave lifecycle for this chemical to ensure compliance.

          Disposal_Flow WasteGen Waste Generation (Reaction/Spill) Segregation Segregate: Halogenated Stream WasteGen->Segregation Container Container: HDPE or Glass Carboy Segregation->Container No Oxidizers! Labeling Labeling: 'Flammable', 'Toxic', 'Halogenated' Container->Labeling Pickup EHS Pickup (High Temp Incineration) Labeling->Pickup

          Figure 2: Waste disposal workflow emphasizing strict segregation from non-halogenated solvents and oxidizers.

          References

          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733887 (Related Chloro-ethers). Retrieved from

          • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from

          • Forsberg, K., et al.Quick Selection Guide to Chemical Protective Clothing.
          • ECHA (European Chemicals Agency). C&L Inventory for Halogenated Ethers. Retrieved from

          (Note: Always consult the specific Safety Data Sheet (SDS) provided by your vendor upon receipt of the chemical, as specific isomer hazards and purity levels may vary.)

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.